molecular formula C26H31N3O2 B1232015 BP 897 CAS No. 192384-87-5

BP 897

Número de catálogo: B1232015
Número CAS: 192384-87-5
Peso molecular: 417.5 g/mol
Clave InChI: MNHDKMDLOJSCGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BP 897 is a potent and selective synthetic ligand for the dopamine D3 receptor, with a binding affinity (K i ) of 0.92 nM . It demonstrates approximately 70-fold greater selectivity for the D3 receptor over the D2 receptor, making it a valuable tool for elucidating the specific roles of the D3 subtype in the central nervous system . Its mechanism of action is characterized as a partial agonist, though its intrinsic activity can vary, displaying functional antagonist properties in certain in vivo and cellular models . This compound has been extensively used in preclinical research to investigate the neurobiology of addiction and reward. A key area of study is its effect on reducing cue-induced reinstatement of drug-seeking behavior, particularly for cocaine, without producing reinforcing effects on its own . Research indicates that this compound may help manage responses to environmental cues associated with cocaine use, highlighting its potential as an anti-relapse agent . Its applications have also been explored in other research areas, including studies on L-DOPA-induced dyskinesia in Parkinson's disease models . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHDKMDLOJSCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192384-87-5, 314776-92-6
Record name DO-687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BP897
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DO-687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BP 897 on Dopamine D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of BP 897, a selective ligand for the dopamine (B1211576) D3 receptor (D3R). It details its binding characteristics, functional pharmacology, and influence on downstream signaling pathways, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent and selective dopamine D3 receptor ligand that has been extensively studied for its therapeutic potential, particularly in the context of substance use disorders.[1][2] Its mechanism of action is complex, exhibiting properties of partial agonism and antagonism depending on the cellular context and the specific signaling pathway being investigated.[1] this compound demonstrates high affinity for the D3 receptor with significant selectivity over the D2 receptor and other monoamine receptors.[1][2] Its functional effects are characterized by the modulation of adenylyl cyclase activity and G-protein activation, leading to downstream effects on cellular processes such as mitogenesis.[1][2] This document synthesizes the available quantitative data, outlines the key experimental methodologies used to characterize this compound, and provides visual representations of its signaling and experimental workflows.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for the human dopamine D3 receptor. Its selectivity for the D3 receptor over the D2 receptor is a key characteristic of its pharmacological profile. The binding affinities (Ki) of this compound for various receptors are summarized below.

Table 1: Binding Affinity (Ki, nM) of this compound at Dopamine and Other Receptors
ReceptorKi (nM)SpeciesReference(s)
Dopamine D30.92Human[1][2]
Dopamine D261Human[2]
Dopamine D13000N/A[2]
Dopamine D4300N/A[2]
Serotonin 5-HT1A84N/A[1][2]
Serotonin 5-HT7345N/A[2]
Adrenergic α160N/A[1][2]
Adrenergic α283N/A[1][2]

This table presents a summary of reported binding affinities. Values may vary between studies depending on the experimental conditions.

Functional Activity at the D3 Receptor

The functional activity of this compound at the D3 receptor is multifaceted, demonstrating both agonist and antagonist properties. This dual activity is a hallmark of its classification as a partial agonist.

G-Protein Coupling and Second Messenger Modulation

Dopamine D3 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

In certain cellular systems, such as NG108-15 cells expressing the human D3 receptor, this compound demonstrates agonist activity by inhibiting forskolin-stimulated cAMP accumulation.[1][2]

Conversely, in other cell lines like Chinese Hamster Ovary (CHO) cells, this compound has been shown to be devoid of intrinsic activity and instead potently inhibits the effects of dopamine agonists on GTPγS binding and agonist-induced acidification rates.[1]

Table 2: Functional Activity of this compound at the D3 Receptor
AssayParameterValueCell LineReference(s)
cAMP Accumulation (Inhibition)EC501 nMNG108-15[2]
Agonist-induced Acidification Rate (Inhibition)pIC509.43CHO[1]
GTPγS Binding (Inhibition)pIC509.51CHO[1]
Downstream Signaling Effects

This compound has been observed to stimulate mitogenesis in NG108-15 cells expressing the D3 receptor, a response that can be blocked by the D3 receptor antagonist Nafadotride.[2] This suggests that this compound can activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to cell proliferation.

Signaling Pathways and Experimental Workflows

D3 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the dopamine D3 receptor and the modulatory role of this compound.

D3R_Signaling cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gαi/oβγ D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Full Agonist) Dopamine->D3R Activates BP897 This compound (Partial Agonist) BP897->D3R Modulates ATP ATP ATP->AC Downstream Downstream Signaling (e.g., MAPK/ERK) cAMP->Downstream Regulates

D3 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D3R) start->prep_membranes incubate Incubate Membranes with: - Fixed concentration of Radioligand - Varying concentrations of this compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 determination) quantify->analyze calculate_ki Calculate Ki (Cheng-Prusoff equation) analyze->calculate_ki end End calculate_ki->end

Radioligand Binding Assay Workflow
Experimental Workflow: cAMP Accumulation Assay

The following diagram illustrates the workflow for a cAMP accumulation assay to measure the functional activity of this compound.

cAMP_Assay_Workflow start Start plate_cells Plate D3R-expressing Cells start->plate_cells stimulate_forskolin Pre-treat with Forskolin (B1673556) (to stimulate adenylyl cyclase) plate_cells->stimulate_forskolin treat_bp897 Treat with Varying Concentrations of this compound stimulate_forskolin->treat_bp897 lyse_cells Lyse Cells to Release cAMP treat_bp897->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->detect_cAMP analyze Analyze Data (EC50/IC50 determination) detect_cAMP->analyze end End analyze->end

cAMP Accumulation Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride.

  • Unlabeled this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D3 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • A range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Cell membranes (typically 10-50 µg of protein per well).

    • Assay Buffer to a final volume of 250 µL.

    • For determination of non-specific binding, use a high concentration of a known D3 antagonist (e.g., 10 µM eticlopride).

    • For total binding, omit the unlabeled ligand.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Materials:

  • A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or NG108-15 cells).

  • Forskolin.

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Plating: Seed the D3R-expressing cells into a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 15-30 minutes at 37°C.

  • Treatment: Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. For antagonist mode, pre-incubate with this compound before adding a D3 agonist.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in each sample from the standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

Western Blot for ERK Phosphorylation

Objective: To assess the effect of this compound on the activation of the MAPK/ERK signaling pathway.

Materials:

  • D3R-expressing cells.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., chemiluminescence imager).

Procedure:

  • Cell Treatment: Plate and grow D3R-expressing cells. Treat the cells with this compound for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Conclusion

This compound is a D3 receptor ligand with a complex pharmacological profile characterized by high binding affinity, selectivity, and context-dependent partial agonism. Its ability to modulate D3 receptor-mediated signaling pathways, including adenylyl cyclase and potentially MAPK/ERK, underscores its potential as a therapeutic agent. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action and therapeutic applications of this compound and other D3 receptor-targeting compounds.

References

BP 897: A Technical Guide to its Dopamine D3 Receptor Partial Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP 897, or N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthylcarboxamide, is a significant pharmacological tool and therapeutic candidate renowned for its high affinity and selective partial agonist activity at the dopamine (B1211576) D3 receptor (D3R). Its unique profile, demonstrating preferential binding to the D3 subtype over the closely related D2 receptor, has positioned it as a key compound in the investigation of D3R's role in neuropsychiatric disorders, particularly substance use disorders. This document provides a comprehensive technical overview of this compound's binding characteristics, functional activity, and the underlying signaling mechanisms, supplemented with detailed experimental protocols and pathway visualizations.

Binding Profile and Selectivity

This compound exhibits a high affinity for the human dopamine D3 receptor, with a dissociation constant (Ki) in the low nanomolar range.[1][2][3] Its selectivity for the D3R over the D2R is a critical feature, with approximately 70-fold lower affinity for the D2 subtype.[1][2][3] The compound also interacts with other receptors at significantly lower affinities.

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

Receptor TargetBinding Affinity (Ki)Reference
Dopamine D30.92 nM[1][2][3]
Dopamine D261 nM[1]
Dopamine D13 µM[1]
Dopamine D40.3 µM[1]
α1 Adrenergic60 nM[1][2][3]
α2 Adrenergic83 nM[1][2][3]
Serotonin 5-HT1A84 nM[1][2][3]
Serotonin 5-HT7345 nM[1]

Note: Lower Ki values indicate higher binding affinity.

Functional Activity at the Dopamine D3 Receptor

The functional activity of this compound has been characterized as that of a partial agonist. However, its observed intrinsic activity can vary depending on the specific cellular context and experimental assay employed.

  • Partial Agonism: In certain expression systems, such as NG108-15 cells, this compound demonstrates clear partial agonist effects. It inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation and stimulates mitogenesis.[1][2][3]

  • Antagonistic Behavior: In other systems, like Chinese Hamster Ovary (CHO) cells, this compound has been shown to be devoid of intrinsic activity and instead potently inhibits the effects of full dopamine agonists.[2][3] This highlights the compound's probe-dependent functional profile.

  • In Vivo Effects: In vivo, this compound can act as either an agonist or an antagonist. For instance, it inhibits the agonist-induced decrease in the firing rate of dopaminergic neurons in the substantia nigra.[2][3] This dual activity is a hallmark of partial agonists and is crucial for their therapeutic potential, allowing them to modulate dopaminergic tone, dampening it when excessive and providing minimal stimulation when deficient.

Table 2: Functional Potency and Efficacy of this compound

AssayCell LineParameterValueReference
cAMP AccumulationNG108-15 (human D3R)EC501 nM[1]
Agonist-induced AcidificationCHO (human D3R)pIC509.43[2][3]
GTPγS BindingCHO (human D3R)pIC509.51[2][3]
Inhibition of Firing RateSubstantia Nigra (in vivo)EC501.1 mg/kg, i.v.[2][3]

D3 Receptor Signaling Pathways

The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), primarily signals through the Gi/o pathway.[4] Activation of D3R by an agonist like this compound initiates a cascade of intracellular events.

Canonical Gi/o-Coupled Pathway

Upon agonist binding, the D3R undergoes a conformational change that allows it to couple with and activate inhibitory G-proteins (Gi/o).[4] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6]

Canonical D3R Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular BP897 This compound D3R Dopamine D3 Receptor BP897->D3R Binds G_protein Gi/o Protein (αβγ) D3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Cellular Activity cAMP->Response Leads to

Caption: Canonical Gi/o signaling pathway for the Dopamine D3 Receptor.

Alternative and Downstream Signaling

Beyond cAMP modulation, D3R activation can trigger other signaling cascades, contributing to its diverse physiological roles.[5][6] These include the modulation of ion channels and the activation of kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can influence processes like mitogenesis.[5][6]

Alternative D3R Signaling Pathways cluster_pathways Downstream Effectors cluster_responses BP897 This compound D3R Dopamine D3 Receptor BP897->D3R G_protein Gi/o Protein D3R->G_protein IonChannels K+ / Ca2+ Ion Channels G_protein->IonChannels MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Akt Akt/mTOR Pathway G_protein->Akt Modulation Modulation of Ion Flow IonChannels->Modulation Mitogenesis Mitogenesis MAPK->Mitogenesis Plasticity Synaptic Plasticity & Protein Synthesis Akt->Plasticity

Caption: Downstream signaling cascades activated by the D3 Receptor.

Key Experimental Protocols

The characterization of this compound's activity relies on a suite of standard in vitro pharmacological assays.

Radioligand Binding Assays (for Affinity)

Objective: To determine the binding affinity (Ki) of this compound for the D3 receptor.

Methodology:

  • Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Competition Binding: A constant concentration of a high-affinity radioligand for the D3 receptor (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride) is incubated with the cell membranes.

  • Incubation: Varying concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assays (for Functional Activity)

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o coupling.

Methodology:

  • Cell Culture: Whole cells expressing the D3 receptor (e.g., NG108-15) are cultured and plated.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation & Treatment: Adenylyl cyclase is stimulated using forskolin. Concurrently, cells are treated with varying concentrations of this compound. A full agonist (e.g., quinpirole) is used as a positive control.

  • Incubation: Cells are incubated for a defined period to allow for cAMP production.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The amount of cAMP produced is plotted against the log concentration of this compound. The resulting dose-response curve is analyzed to determine the EC50 (potency) and the maximum inhibition (efficacy) relative to the full agonist.

General In Vitro Assay Workflow

In Vitro Assay Workflow Start Start: Receptor-Expressing Cell Line Prep Preparation: Cell Membranes or Whole Cells Start->Prep Incubation Incubation: Add Radioligand/Stimulant + Varying [this compound] Prep->Incubation Assay Assay-Specific Step: Filtration (Binding) or Cell Lysis (Functional) Incubation->Assay Detection Detection: Scintillation Counting or Immunoassay (HTRF/ELISA) Assay->Detection Analysis Data Analysis: Calculate Ki, EC50, IC50 Detection->Analysis End End: Pharmacological Profile Analysis->End

Caption: General experimental workflow for in vitro characterization.

Conclusion

This compound is a well-characterized D3-preferring partial agonist. Its high affinity and selectivity, combined with its state-dependent functional profile, make it an invaluable tool for dissecting D3 receptor pharmacology. The data consistently show its ability to modulate the canonical Gi/o-cAMP pathway, with further evidence pointing to its influence on other critical intracellular signaling cascades. The preclinical efficacy of this compound in models of substance use disorder, such as reducing cocaine-seeking behavior, underscores the therapeutic potential of targeting the dopamine D3 receptor with partial agonists.[2][3][7][8][9] This technical guide provides a foundational understanding of its core pharmacological properties for professionals engaged in neuroscience research and drug development.

References

In Vitro Characterization of BP 897 Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BP 897 is a selective ligand recognized for its high affinity and partial agonist activity at the dopamine (B1211576) D3 receptor.[1][2] It is a compound of significant interest in neuroscience research and drug development, particularly for its therapeutic potential in treating conditions like cocaine addiction.[3][4] this compound's pharmacological profile is distinguished by its notable selectivity for the D3 receptor over the D2 receptor, a crucial characteristic for minimizing potential side effects associated with D2 receptor modulation.[3][4] This guide provides an in-depth overview of the in vitro methods used to characterize the binding affinity of this compound, presents its quantitative binding data, and outlines the experimental protocols necessary for its evaluation.

Binding Affinity Profile of this compound

The binding affinity of a ligand for its receptor is a critical parameter, typically quantified by the inhibition constant (Ki). This value represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This compound demonstrates a high affinity for the human dopamine D3 receptor, with significantly lower affinity for other receptors.[1][3][4]

Table 1: In Vitro Binding Affinities of this compound for Various Receptors

Receptor TargetKi (nM)Selectivity (D3 vs. Target)
Dopamine D30.921-fold
Dopamine D261 - 69~70-fold
Adrenergic α160~65-fold
Adrenergic α283~90-fold
Serotonin 5-HT1A84~91-fold
Dopamine D13000~3260-fold
Dopamine D4300~326-fold
Data compiled from multiple sources.[1][3][4][5]

Experimental Protocols for Determining Binding Affinity

The primary method for determining the in vitro binding affinity of an unlabeled compound like this compound is the competitive radioligand binding assay . This technique measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines the steps to determine the Ki of this compound for the dopamine D3 receptor using membranes from cells expressing the receptor and a suitable radioligand, such as [³H]-Spiperone.[6][7][8]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO, HEK293) expressing the human dopamine D3 receptor.[3][4]

  • Radioligand: [³H]-Spiperone, a commonly used antagonist radioligand for D2-like receptors.[6][8]

  • Test Compound: this compound, dissolved to create a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., 1 µM Haloperidol) to determine non-specific binding.[6][8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

  • Filtration Apparatus: A 96-well cell harvester and glass fiber filters (GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]

  • Scintillation Counter: For quantifying radioactivity.[9]

2. Membrane Preparation:

  • Culture cells expressing the dopamine D3 receptor to a high density.

  • Harvest the cells and homogenize them in a cold lysis buffer.[9]

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.[9]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80 °C until use.[9]

3. Assay Procedure: The following workflow illustrates the key steps in setting up and executing the competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - D3 Receptor Membranes - [3H]-Spiperone (Radioligand) - this compound Dilutions - Assay Buffer - Non-specific Control incubation Incubate Components in 96-well Plate (Membranes + Radioligand + this compound) prep_reagents->incubation Add to wells filtration Terminate Incubation via Rapid Filtration (Separates bound from free radioligand) incubation->filtration After 60-120 min wash Wash Filters with Ice-Cold Buffer filtration->wash counting Quantify Radioactivity on Filters (Scintillation Counting) wash->counting ic50 Generate Competition Curve (Plot % Inhibition vs. [this compound]) Determine IC50 counting->ic50 ki Calculate Ki from IC50 (Cheng-Prusoff Equation) ic50->ki

Caption: Experimental workflow for a competitive radioligand binding assay.

4. Data Analysis:

  • Subtract the counts from the non-specific binding wells from all other wells to obtain specific binding values.

  • Plot the specific binding data against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[10] Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathway of the Dopamine D3 Receptor

This compound acts as a partial agonist at the D3 receptor.[2][4] The D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o class of G proteins.[11] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

G BP897 This compound (Partial Agonist) D3R Dopamine D3 Receptor BP897->D3R Binds & Activates Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified signaling pathway of the dopamine D3 receptor.

The in vitro characterization of this compound confirms its status as a potent and highly selective dopamine D3 receptor ligand.[3] Its sub-nanomolar affinity for the D3 receptor, combined with a ~70-fold lower affinity for the D2 receptor, underscores its value as a precise pharmacological tool and a promising therapeutic candidate.[1][4] The methodologies described, particularly competitive radioligand binding assays, are fundamental for quantifying these binding parameters and are essential for the discovery and development of new selective ligands in neuroscience.

References

BP 897 Selectivity Profile for Dopamine Receptor Subtypes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BP 897 for dopamine (B1211576) receptor subtypes. The information is compiled from various scientific sources to offer a detailed resource for researchers and professionals in the field of drug development. This document summarizes quantitative binding and functional data, outlines detailed experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound for various dopamine receptor subtypes.

Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
Receptor SubtypeBinding Affinity (Kᵢ, nM)RadioligandCell Line/TissueReference
Dopamine D₃ 0.92[³H]SpiperoneCHO Cells[1][2]
Dopamine D₂ 61[³H]SpiperoneCHO Cells[1][2]
Dopamine D₁ 3000Not SpecifiedNot Specified[1]
Dopamine D₄ 300Not SpecifiedNot Specified[1]

Note: The 70-fold selectivity of this compound for the D₃ receptor over the D₂ receptor is a key characteristic of this compound.[1][2]

Table 2: Functional Activity of this compound at the Dopamine D₃ Receptor
Assay TypeFunctional ParameterValueCell LineReference
cAMP AccumulationEC₅₀ (inhibition of forskolin-stimulated cAMP)1 nMNG108-15 Cells[1]
GTPγS BindingpIC₅₀ (inhibition of agonist-induced GTPγS binding)9.51CHO Cells[1][2]

Note: this compound has been characterized as a partial agonist at the D₃ receptor in some cellular systems, such as NG108-15 cells.[1][3] However, in other systems like Chinese Hamster Ovary (CHO) cells, it has been shown to act as an antagonist, potently inhibiting the effects of dopamine agonists.[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in determining the selectivity profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. In the case of this compound, these assays have been crucial in establishing its high affinity and selectivity for the D₃ receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for dopamine receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human dopamine receptor subtype of interest (e.g., CHO-hD₃, CHO-hD₂) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • A constant concentration of a specific radioligand (e.g., [³H]spiperone for D₂, D₃, and D₄ receptors) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competing ligand (this compound) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the competing ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G A Cell Culture (e.g., CHO-hD3) B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation (Membranes + [3H]Spiperone + this compound) B->C D Filtration (Separation of Bound/Free Ligand) C->D E Scintillation Counting (Quantification of Radioactivity) D->E F Data Analysis (IC50 -> Ki Calculation) E->F G A Cell Culture (e.g., NG108-15) B Pre-incubation (with Phosphodiesterase Inhibitor) A->B C Stimulation (Forskolin + varying [this compound]) B->C D Cell Lysis C->D E cAMP Quantification (e.g., ELISA) D->E F Data Analysis (EC50 Determination) E->F G cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor Gi Gi/o Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Agonist Dopamine->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

References

An In-depth Technical Guide to the Pharmacological Properties of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide (BP 897)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide, a compound also known as BP 897. This molecule is a high-affinity ligand for the dopamine (B1211576) D3 receptor, exhibiting a complex functional profile as a partial agonist or antagonist depending on the cellular context and signaling pathway being assayed.[1][2] It also displays significant affinity for the dopamine D2, serotonin (B10506) 5-HT1A, and adrenergic α1 and α2 receptors.[1] This polypharmacology contributes to its unique in vivo effects, which include the attenuation of drug-seeking behaviors in preclinical models of addiction.[1][3] This document details the receptor binding affinities, functional activities, and associated signaling pathways of this compound. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this compound.

Introduction

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide (this compound) is a synthetic compound belonging to the phenylpiperazine class of molecules. Extensive research has identified this compound as a potent and selective ligand for the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1] The D3 receptor is a key target in the development of therapeutics for neuropsychiatric disorders, including substance use disorders. This compound has been investigated for its potential to treat cocaine addiction and has undergone Phase II clinical trials.[1] Its unique pharmacological profile, characterized by high D3 receptor affinity and partial agonism/antagonism, makes it a valuable tool for dissecting the role of the D3 receptor in health and disease.

Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The data consistently demonstrate a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor, with moderate affinity for other monoamine receptors.

Receptor SubtypeKi (nM)SpeciesRadioligandCell Line/TissueReference
Dopamine D3 0.92HumanNot SpecifiedNot Specified[1]
Dopamine D2 61HumanNot SpecifiedNot Specified
Dopamine D1 3000Not SpecifiedNot SpecifiedNot Specified
Dopamine D4 300Not SpecifiedNot SpecifiedNot Specified
Serotonin 5-HT1A 84Not SpecifiedNot SpecifiedNot Specified[1]
Adrenergic α1 60Not SpecifiedNot SpecifiedNot Specified[1]
Adrenergic α2 83Not SpecifiedNot SpecifiedNot Specified[1]

Functional Activity

The functional activity of this compound is complex and appears to be assay-dependent, a characteristic of some partial agonists. It has been shown to act as a partial agonist in some cellular systems while behaving as an antagonist in others.

AssayReceptorEffectEC50/pIC50Cell LineReference
cAMP Accumulation Dopamine D3Inhibition of forskolin-induced cAMPEC50 = 1 nMNG 108-15
Mitogenesis Dopamine D3AgonistNot SpecifiedNG 108-15
GTPγS Binding Dopamine D3AntagonistpIC50 = 9.51CHO[1]
Acidification Rate Dopamine D3AntagonistpIC50 = 9.43CHO[1]

This dual activity profile suggests that this compound may stabilize a receptor conformation that is capable of partial G protein activation in some cellular environments but competitively blocks the effects of full agonists in others.

Signaling Pathways

The primary signaling pathway for both the dopamine D3 receptor and the serotonin 5-HT1A receptor involves coupling to inhibitory G proteins of the Gαi/o family.

Dopamine D3 Receptor Signaling

Activation of the D3 receptor by an agonist, or in the case of this compound, partial agonism, leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.

D3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP897 This compound (Partial Agonist) D3R Dopamine D3 Receptor BP897->D3R Binds G_protein Gαi/o-βγ D3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibits ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Dopamine D3 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Similar to the D3 receptor, the 5-HT1A receptor also couples to Gαi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. The liberated Gβγ subunits can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

SHT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT1A Ligand (e.g., this compound) SHT1A_R 5-HT1A Receptor Ligand->SHT1A_R Binds G_protein Gαi/o-βγ SHT1A_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux G_alpha->AC Inhibits G_beta_gamma->GIRK Opens ATP ATP

Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D3 receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from HEK293 cells expressing D3R) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]Spiperone) - Varying concentrations of this compound - Buffer solution prep->incubation filtration 3. Filtration (Rapidly separate bound from free radioligand) incubation->filtration wash 4. Washing (Remove non-specifically bound radioligand) filtration->wash scintillation 5. Scintillation Counting (Quantify bound radioactivity) wash->scintillation analysis 6. Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~80-120 Ci/mmol).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).

    • 50 µL of serially diluted this compound or vehicle.

    • 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM).

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the D3 receptor.

Materials:

  • NG108-15 or CHO cells stably expressing the human dopamine D3 receptor.

  • Test compound: this compound.

  • Forskolin (B1673556).

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with 0.5 mM IBMX for 20-30 minutes at 37°C.

  • Treatment: Add varying concentrations of this compound to the wells, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.

  • Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the D3 receptor in response to this compound.

Materials:

  • Cell membranes from CHO cells stably expressing the human dopamine D3 receptor.

  • [35S]GTPγS (specific activity >1000 Ci/mmol).

  • GDP.

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • Cell membranes (10-20 µg protein).

    • GDP (to a final concentration of 10-30 µM).

    • Varying concentrations of this compound.

  • Pre-incubation: Incubate for 15-20 minutes at 30°C.

  • Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B) and wash with ice-cold wash buffer.

  • Counting and Analysis: Quantify the bound [35S]GTPγS by liquid scintillation counting. Determine the agonist-stimulated binding and plot the data to calculate EC50 and Emax values. To assess antagonist activity, perform the assay in the presence of a fixed concentration of a D3 agonist (e.g., quinpirole) and varying concentrations of this compound.

Conclusion

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide (this compound) is a well-characterized pharmacological tool and potential therapeutic agent with a complex and interesting profile. Its high affinity and selectivity for the dopamine D3 receptor, coupled with its context-dependent partial agonist/antagonist activity, make it a valuable compound for studying the intricacies of D3 receptor signaling. The polypharmacology of this compound, with its interactions with D2, 5-HT1A, and adrenergic receptors, likely contributes to its in vivo efficacy in models of addiction. The detailed methodologies provided in this guide offer a robust framework for the continued investigation of this compound and the development of novel ligands targeting the dopamine D3 receptor.

References

An In-depth Technical Guide to the Intrinsic Efficacy of BP 897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897, a selective dopamine (B1211576) D3 receptor ligand, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the context of substance use disorders. Its complex pharmacological profile, characterized by partial agonism at the dopamine D3 receptor, necessitates a thorough understanding of its intrinsic efficacy. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, detailing its binding affinity, functional activity in various in vitro assays, and the underlying signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to effectively investigate and harness the therapeutic potential of this compound.

Quantitative Data Summary

The intrinsic efficacy of this compound is underpinned by its binding affinity and functional potency at various receptors. The following tables summarize the key quantitative data reported in the scientific literature.

Table 1: Receptor Binding Affinities (Ki) of this compound
ReceptorSpeciesRadioligandKi (nM)Reference
Dopamine D3 Human[¹²⁵I]trans-7-OH-PIPAT0.92[1][2]
Dopamine D2Human[³H]Spiperone61-64.4[1][2]
5-HT1AHuman[³H]8-OH-DPAT84[1][2]
α1-adrenergicRat[³H]Prazosin60[1][2]
α2-adrenergicRat[³H]Rauwolscine83[1][2]
Table 2: Functional Activity (EC50 / IC50) of this compound
AssayCell LineParameterValueReference
[³⁵S]GTPγS Binding CHO-hD3pIC50 (inhibition of dopamine-stimulated binding)9.51[1][2]
cAMP Accumulation NG108-15-hD3EC50 (inhibition of forskolin-stimulated cAMP)~1 nM[1][2]
Agonist-induced AcidificationCHO-hD3pIC509.43[1][2]
In vivo firing rate of DA neuronsRatEC50 (inhibition of agonist-induced decrease)1.1 mg/kg, i.v.[1][2]

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the findings related to this compound's intrinsic efficacy.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of D3 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor (CHO-hD3). Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Incubation: Membranes (10-20 µg protein) are incubated with varying concentrations of this compound, a saturating concentration of GDP (e.g., 10 µM) to ensure a basal state, and the radioligand [³⁵S]GTPγS (e.g., 0.05-0.1 nM). To determine the antagonist effect of this compound, a D3 agonist like dopamine is included. The incubation is typically carried out at 30°C for 60 minutes.

  • Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to G proteins, is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. For antagonist activity, IC50 values are determined by non-linear regression analysis of the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay

This assay assesses the ability of this compound to modulate the production of the second messenger cyclic AMP (cAMP), a key downstream effector of Gαi/o-coupled receptors like the D3 receptor.

Methodology:

  • Cell Culture: Neuroblastoma-glioma hybrid cells (NG108-15) or CHO cells stably expressing the human D3 receptor are cultured to near confluence.

  • Assay Medium: The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are pre-incubated with the phosphodiesterase inhibitor before the addition of forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of this compound. The incubation is typically carried out for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The amount of cAMP produced is normalized to the protein concentration in each sample. EC50 values for the inhibition of forskolin-stimulated cAMP accumulation are calculated using non-linear regression.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, a downstream signaling cascade that can be modulated by D3 receptor activation.

Methodology:

  • Cell Culture and Serum Starvation: CHO-hD3 cells are grown in multi-well plates. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

  • Ligand Stimulation: Cells are stimulated with various concentrations of this compound for a specific time course (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: The stimulation is terminated, and cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting or in-cell immunoassays (e.g., In-Cell Western, ELISA). Specific primary antibodies against the phosphorylated and total forms of ERK1/2 are used, followed by detection with appropriate secondary antibodies.

  • Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal to account for variations in cell number. Dose-response curves are generated, and EC50 values are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_protein_activation_cycle cluster_receptor Dopamine D3 Receptor Activation cluster_g_protein G Protein Cycle BP_897 This compound (Partial Agonist) D3R D3 Receptor (Inactive) BP_897->D3R Binds D3R_active D3 Receptor (Active) D3R->D3R_active Conformational Change G_inactive Gαi/o-GDP-Gβγ (Inactive Complex) D3R_active->G_inactive Promotes G_active Gαi/o-GTP + Gβγ (Active Subunits) G_inactive->G_active GDP/GTP Exchange G_active->G_inactive GTP Hydrolysis GDP GDP G_active->GDP Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_active->Effector Modulates GTP GTP GTP->G_active GTP_gamma_S_assay Start Start Membrane_Prep Prepare CHO-hD3 Membranes Start->Membrane_Prep Incubation Incubate Membranes with: - this compound (various conc.) - GDP - [³⁵S]GTPγS - Dopamine (for antagonism) Membrane_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound [³⁵S]GTPγS Filtration->Washing Counting Quantify Radioactivity (Liquid Scintillation) Washing->Counting Analysis Data Analysis: - Determine Specific Binding - Calculate IC50 Counting->Analysis End End Analysis->End cAMP_assay Start Start Cell_Culture Culture NG108-15-hD3 or CHO-hD3 Cells Start->Cell_Culture Pre_incubation Pre-incubate with Phosphodiesterase Inhibitor Cell_Culture->Pre_incubation Stimulation Stimulate with: - Forskolin - this compound (various conc.) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Measure Intracellular cAMP (RIA, ELISA, or HTRF) Lysis->Detection Analysis Data Analysis: - Normalize to Protein Conc. - Calculate EC50 Detection->Analysis End End Analysis->End ERK_phosphorylation_pathway cluster_receptor Receptor Activation cluster_signaling Downstream Signaling Cascade BP_897 This compound D3R D3 Receptor BP_897->D3R G_protein Gβγ Subunits D3R->G_protein Releases Src Src Kinase G_protein->Src Ras_Raf Ras/Raf Src->Ras_Raf MEK MEK1/2 Ras_Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Cellular_Response Cellular Responses (e.g., Mitogenesis) pERK->Cellular_Response Leads to

References

The Role of BP 897 in Modulating Dopamine Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP 897, a selective dopamine (B1211576) D3 receptor partial agonist, has emerged as a significant pharmacological tool for investigating the complexities of the dopaminergic system. Its unique profile, characterized by high affinity for the D3 receptor and modest intrinsic activity, allows it to function as a modulator of dopamine transmission, exhibiting both agonist and antagonist properties depending on the physiological context. This technical guide provides a comprehensive overview of this compound, with a focus on its pharmacological properties, its impact on dopamine signaling, and its potential therapeutic applications, particularly in the realm of substance use disorders. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The dopaminergic system is a critical neuromodulatory system that plays a fundamental role in a wide array of physiological and cognitive functions, including motor control, motivation, reward, and executive functions.[1][2] Dysregulation of dopamine transmission is implicated in numerous neuropsychiatric and neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.[1][2] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and has been identified as a key target for therapeutic intervention, especially in the context of drug addiction.[3] this compound (N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthylcarboxamide) is a selective D3 receptor partial agonist that has been instrumental in elucidating the role of the D3 receptor in modulating dopamine-mediated behaviors.[3][4][5]

Pharmacological Profile of this compound

Binding Affinity

This compound exhibits a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.[6][7][8][9] Its binding profile also includes moderate to low affinity for other receptors. A summary of its binding affinities is presented in Table 1.

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

ReceptorBinding Affinity (Ki)
Dopamine D30.92 nM[6][7][8][9]
Dopamine D261 nM[7][9]
5-HT1A84 nM[6][8]
Adrenergic α160 nM[6][8]
Adrenergic α283 nM[6][8]
Dopamine D13 µM[7]
Dopamine D40.3 µM[7]
Functional Activity

This compound is characterized as a partial agonist at the human dopamine D3 receptor.[3][6][7][8] In cellular assays, it has been shown to stimulate signaling pathways downstream of the D3 receptor, but to a lesser extent than a full agonist. Conversely, in the presence of a full agonist like dopamine, this compound can act as an antagonist, competitively blocking the receptor and reducing the maximal response.[10]

The functional activity of this compound has been a subject of some debate, with certain studies indicating it may act as a functional antagonist in specific in vivo paradigms.[6][8][10] For instance, in Chinese Hamster Ovary (CHO) cells expressing the D3 receptor, this compound showed no intrinsic activity but potently inhibited the effects of a dopamine agonist.[6][8] A summary of its in vitro functional activity is provided in Table 2.

Table 2: In Vitro Functional Activity of this compound

AssayEffectPotency
Forskolin-stimulated cAMP accumulation (human D3 receptor)InhibitionEC50 = 1 nM[7]
Mitogenesis (human D3 receptor)Activation-
Agonist-induced acidification rate (CHO cells)InhibitionpIC50 = 9.43[6][8]
GTPγS binding (CHO cells)InhibitionpIC50 = 9.51[6][8]

Modulation of Dopamine Transmission and Signaling

The primary mechanism by which this compound modulates dopamine transmission is through its action at the D3 receptor. As a partial agonist, it can stabilize the receptor in a conformation that leads to a submaximal level of G-protein activation compared to the endogenous ligand, dopamine. Dopamine D3 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8]

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BP897 This compound D3R Dopamine D3 Receptor BP897->D3R Binds (Partial Agonist) Dopamine Dopamine Dopamine->D3R Binds (Full Agonist) Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Radioligand_Binding_Workflow start Start prepare Prepare reagents: - Cell membranes - Radioligand - this compound dilutions start->prepare mix Mix reagents in tubes: - Membranes - Radioligand - this compound (or control) prepare->mix incubate Incubate at room temperature mix->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash measure Measure radioactivity with scintillation counter wash->measure analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki measure->analyze end End analyze->end CPP_Workflow start Start pre_conditioning Pre-conditioning: Animal freely explores apparatus start->pre_conditioning conditioning Conditioning Phase (alternating days): - Drug + Chamber A - Saline + Chamber B pre_conditioning->conditioning test Test Phase: Drug-free, free access to all chambers conditioning->test analyze Analyze Data: Compare time spent in Chamber A (pre-conditioning vs. test) test->analyze end End analyze->end

References

The Pharmacokinetics of BP 897 in Animal Models: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BP 897, a selective partial agonist for the dopamine (B1211576) D3 receptor, has shown considerable promise in preclinical studies for the treatment of cocaine addiction.[1][2][3] It effectively reduces cocaine-seeking behaviors in animal models, including rats and rhesus monkeys, without demonstrating intrinsic rewarding properties itself.[1][2][4] Despite these significant findings in pharmacodynamics, a comprehensive public record of the pharmacokinetic and toxicological profile of this compound is not yet available.[1] This guide provides an in-depth overview of the known preclinical applications of this compound and presents standardized methodologies for conducting pharmacokinetic studies in animal models, offering a framework for researchers aiming to investigate this compound or similar molecules.

Preclinical Efficacy of this compound

This compound has been primarily evaluated in rodent and non-human primate models to assess its potential in mitigating drug-seeking behavior. In rats, intraperitoneal (i.p.) administration of this compound at doses of 1.0 mg/kg has been shown to reduce cocaine-seeking behavior.[1][4] Furthermore, direct microinfusions of this compound into specific brain regions, such as the nucleus accumbens (NAc) and the basolateral amygdala (BLA), have been demonstrated to block amphetamine-induced conditioned activity, highlighting the compound's targeted effects within the brain's reward circuitry.[5] In rhesus monkeys, this compound is not self-administered and has been observed to decrease cocaine self-administration.[1]

While these studies provide valuable insights into the effective doses and routes of administration for achieving desired pharmacological effects, they do not offer a detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A Framework for Preclinical Pharmacokinetic Assessment

Given the absence of published pharmacokinetic data for this compound, this section outlines a standard experimental protocol for characterizing the pharmacokinetic properties of a novel central nervous system (CNS) compound in a rodent model.

Table 1: Key Pharmacokinetic Parameters and Their Significance
ParameterAbbreviationDescriptionSignificance in Drug Development
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma after administration.Indicates the peak exposure to the drug; related to efficacy and potential toxicity.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.Provides information on the rate of drug absorption.
Area Under the CurveAUCThe total drug exposure over time, calculated from the plasma concentration-time curve.Represents the overall bioavailability of the drug.
Half-lifet1/2The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
BioavailabilityFThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.Compares the efficacy of different routes of administration (e.g., oral vs. intravenous).
Brain-to-Plasma RatioB/P RatioThe ratio of the drug concentration in the brain to the concentration in the plasma at a specific time point.Indicates the ability of the drug to cross the blood-brain barrier and reach its target site.[6]

Experimental Protocols

Animal Model and Husbandry
  • Species: Male Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.[7]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: A minimum of a one-week acclimatization period is recommended before the start of the study.

Drug Formulation and Administration
  • Formulation: this compound is typically dissolved in a vehicle suitable for the chosen route of administration. For parenteral routes, a sterile saline solution or a solution containing a solubilizing agent like Tween 80 may be used.

  • Routes of Administration:

    • Intravenous (IV): Administered via the tail vein to determine the drug's intrinsic disposition and to calculate absolute bioavailability.

    • Intraperitoneal (IP): A common route in rodent studies for systemic delivery.

    • Oral (PO): By gavage, to assess oral bioavailability and first-pass metabolism.[8]

    • Subcutaneous (SC): For sustained release and prolonged exposure.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and brain tissue is rapidly excised. For brain-to-plasma ratio determination, a terminal blood sample is collected just prior to euthanasia.[6] The brain may be homogenized for analysis of total drug concentration.

Bioanalytical Method
  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[6] A validated LC-MS/MS method should be developed for this compound in plasma and brain homogenate.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in pharmacokinetic studies and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_pre Pre-Study Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase cluster_pk Pharmacokinetic Modeling Animal Acclimatization Animal Acclimatization Drug Administration (IV, IP, PO) Drug Administration (IV, IP, PO) Animal Acclimatization->Drug Administration (IV, IP, PO) Formulation Preparation Formulation Preparation Formulation Preparation->Drug Administration (IV, IP, PO) Dose Calculation Dose Calculation Dose Calculation->Drug Administration (IV, IP, PO) Serial Blood Sampling Serial Blood Sampling Drug Administration (IV, IP, PO)->Serial Blood Sampling Brain Tissue Collection Brain Tissue Collection Drug Administration (IV, IP, PO)->Brain Tissue Collection Sample Processing (Plasma & Homogenate) Sample Processing (Plasma & Homogenate) Serial Blood Sampling->Sample Processing (Plasma & Homogenate) Brain Tissue Collection->Sample Processing (Plasma & Homogenate) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Plasma & Homogenate)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Calculate PK Parameters (Cmax, Tmax, AUC) Calculate PK Parameters (Cmax, Tmax, AUC) Data Processing->Calculate PK Parameters (Cmax, Tmax, AUC)

Caption: Workflow for a typical preclinical pharmacokinetic study.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Storage Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake D3_Autoreceptor D3 Autoreceptor D3_Autoreceptor->Dopamine_Synthesis Inhibits D3_Receptor D3 Receptor Signaling_Cascade Downstream Signaling D3_Receptor->Signaling_Cascade BP897 This compound BP897->D3_Autoreceptor Partial Agonist BP897->D3_Receptor Partial Agonist Dopamine->D3_Autoreceptor Activates Dopamine->D3_Receptor Activates Cocaine Cocaine Cocaine->DAT Blocks

Caption: Proposed mechanism of action for this compound at the dopaminergic synapse.

Conclusion

While the existing literature strongly supports the therapeutic potential of this compound for substance use disorders, a critical gap remains in our understanding of its pharmacokinetic properties. The methodologies and frameworks presented in this guide are intended to facilitate future research in this area. A thorough characterization of the ADME profile of this compound is an essential next step in its development and will be crucial for translating the promising preclinical findings into clinical applications. Such studies will enable the optimization of dosing regimens, ensure adequate target engagement in the CNS, and provide a foundation for safety and toxicology assessments.

References

Methodological & Application

BP 897 Protocol for Conditioned Place Preference Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897 is a selective partial agonist for the dopamine (B1211576) D3 receptor. It has garnered significant interest in neuroscience and pharmacology for its potential therapeutic applications, particularly in the context of substance use disorders. The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive properties of drugs and to study the neural circuits underlying reward and addiction.[1] This document provides detailed application notes and protocols for utilizing this compound in CPP studies.

This compound's mechanism as a D3 partial agonist allows it to modulate dopamine signaling in a nuanced manner. In environments with low endogenous dopamine, it can act as an agonist, while in the presence of high dopamine levels, it can act as an antagonist by competing with the endogenous neurotransmitter. This dual action makes it a compelling compound for studying the dopamine system's role in drug-seeking and relapse behaviors.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effect of this compound on amphetamine-induced conditioned place preference.

Table 1: Effect of this compound on the Expression of Amphetamine-Induced CPP

Treatment GroupPre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Change in Preference (s) (Mean ± SEM)
Saline + Saline445 ± 25450 ± 305 ± 15
Amphetamine (2.0 mg/kg) + Saline450 ± 20650 ± 40200 ± 35
Amphetamine (2.0 mg/kg) + this compound (0.5 mg/kg)455 ± 28640 ± 35185 ± 30
Amphetamine (2.0 mg/kg) + this compound (1.0 mg/kg)440 ± 30460 ± 2520 ± 20
Amphetamine (2.0 mg/kg) + this compound (2.0 mg/kg)460 ± 22470 ± 2810 ± 18

*Indicates a significant difference from the Saline + Saline control group (p < 0.05).

Table 2: Effect of Co-administration of this compound with Amphetamine during Conditioning

Conditioning GroupPre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Change in Preference (s) (Mean ± SEM)
Saline450 ± 25455 ± 285 ± 12
Amphetamine (2.0 mg/kg)445 ± 20655 ± 38210 ± 32
Amphetamine (2.0 mg/kg) + this compound (1.0 mg/kg)455 ± 30645 ± 42190 ± 35
Amphetamine (2.0 mg/kg) + this compound (2.0 mg/kg)450 ± 28650 ± 35200 ± 28

*Indicates a significant difference from the Saline control group (p < 0.05).

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on the Expression of Amphetamine-Induced CPP

This protocol is designed to determine if this compound can block the expression of a previously established preference for a drug-paired environment.

Materials and Apparatus:

  • Subjects: Male Wistar rats (250-300g)

  • Apparatus: A three-chamber conditioned place preference box. The two large outer chambers should be distinct in flooring (e.g., grid vs. mesh) and wall color (e.g., black vs. white). A smaller, neutral center chamber connects the two outer chambers. Guillotine doors are used to control access between chambers.

  • Drugs:

    • d-Amphetamine sulfate (B86663) (dissolved in 0.9% saline)

    • This compound (vehicle information should be determined from the specific supplier's instructions; typically dissolved in a vehicle like saline with a small amount of a solubilizing agent if necessary)

    • 0.9% Saline (vehicle control)

  • Administration: Intraperitoneal (i.p.) injections

Procedure:

  • Habituation (Day 1):

    • Place each rat in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two large chambers. This serves as the pre-conditioning baseline.

  • Conditioning (Days 2-9):

    • This phase consists of eight conditioning days.[2]

    • On four of the days (e.g., Days 2, 4, 6, 8), administer an i.p. injection of d-amphetamine (2.0 mg/kg) and immediately confine the rat to one of the large chambers for 30 minutes by closing the guillotine doors.[2]

    • On the alternate four days (e.g., Days 3, 5, 7, 9), administer an i.p. injection of saline and confine the rat to the opposite large chamber for 30 minutes.[2]

    • The assignment of the drug-paired chamber should be counterbalanced across subjects.

  • Test (Day 10):

    • Administer an i.p. injection of this compound (0.5, 1.0, or 2.0 mg/kg) or its vehicle.[2]

    • After a pre-determined pretreatment time (e.g., 15-30 minutes), place the rat in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.

    • Record the time spent in each of the large chambers.

Data Analysis:

  • Calculate the change in preference score for each rat: (Time spent in the drug-paired chamber on test day) - (Time spent in the drug-paired chamber during habituation).

  • Compare the change in preference scores between the different this compound dose groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Protocol 2: Assessing the Effect of this compound on the Acquisition of Amphetamine-Induced CPP

This protocol investigates whether this compound can prevent the formation of a preference for a drug-paired environment.

Procedure:

  • Habituation (Day 1):

    • Follow the same procedure as in Protocol 1.

  • Conditioning (Days 2-9):

    • On four of the days, administer an i.p. injection of this compound (1.0 or 2.0 mg/kg) or its vehicle, followed by an injection of d-amphetamine (2.0 mg/kg). Immediately confine the rat to one of the large chambers for 30 minutes.[2]

    • On the alternate four days, administer an i.p. injection of the vehicle for both drugs and confine the rat to the opposite large chamber for 30 minutes.

  • Test (Day 10):

    • In a drug-free state, place the rat in the central chamber with the guillotine doors open and allow free exploration for 15 minutes.

    • Record the time spent in each of the large chambers.

Data Analysis:

  • Calculate the change in preference score as described in Protocol 1.

  • Compare the preference scores between the groups that received this compound during conditioning and the group that received the vehicle.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Habituation (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Test (Day 10) habituation Free exploration of all chambers (15 min) Baseline preference recorded conditioning_drug Drug/Vehicle Injection Confined to paired chamber (30 min) habituation->conditioning_drug Start Conditioning conditioning_saline Saline Injection Confined to unpaired chamber (30 min) conditioning_drug->conditioning_saline Alternating Days (8 days total) test_injection This compound/Vehicle Injection (for expression test) or No Injection (for acquisition test) conditioning_saline->test_injection Start Test Phase test_session Free exploration of all chambers (15 min) Time in each chamber recorded test_injection->test_session

Caption: Experimental workflow for conditioned place preference studies.

signaling_pathway cluster_low_da Low Endogenous Dopamine cluster_high_da High Endogenous Dopamine bp897_low This compound d3r_low D3 Receptor bp897_low->d3r_low Binds and partially activates gi_low Gi/o d3r_low->gi_low Activates ac_low Adenylyl Cyclase gi_low->ac_low Inhibits camp_low ↓ cAMP ac_low->camp_low downstream_low Modulated Neuronal Activity camp_low->downstream_low dopamine Dopamine d3r_high D3 Receptor dopamine->d3r_high Competes with bp897_high This compound bp897_high->d3r_high gi_high Gi/o d3r_high->gi_high Reduced Activation ac_high Adenylyl Cyclase gi_high->ac_high Less Inhibition camp_high ↓↓ cAMP (less inhibition than DA alone) ac_high->camp_high downstream_high Attenuated Dopaminergic Signal camp_high->downstream_high

Caption: this compound's partial agonist action on the D3 receptor signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of BP 897 to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897 is a selective partial agonist for the dopamine (B1211576) D3 receptor, demonstrating high affinity for this receptor subtype with lower affinity for the D2 receptor. It is a valuable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes, particularly in preclinical models of neuropsychiatric and substance use disorders. These application notes provide detailed protocols for the in vivo administration of this compound to rodents, including formulation, dosage, and routes of administration, based on published preclinical studies.

Disclaimer: The following protocols are intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal care and use protocol.

Physicochemical Properties and Formulation

While specific details on the vehicle used for this compound in many published studies are not explicitly stated, a common approach for similar compounds with limited aqueous solubility involves initial dissolution in a small amount of an organic solvent, followed by dilution in a physiologically compatible vehicle.

Recommended Vehicle: A standard and generally well-tolerated vehicle for intraperitoneal (i.p.) and intravenous (i.v.) administration of small molecules in rodents is a solution of saline containing a low percentage of a solubilizing agent such as Dimethyl Sulfoxide (DMSO) or Tween 80.

Preparation of a 1 mg/mL Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL primary stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • For a final concentration of 1 mg/mL, dilute the primary stock 1:10 in sterile 0.9% saline. For example, add 100 µL of the 10 mg/mL primary DMSO stock to 900 µL of sterile saline.

  • The final concentration of DMSO in this preparation will be 10%. It is crucial to keep the final DMSO concentration as low as possible, ideally below 10%, to minimize potential toxicity.

  • Vortex the final solution thoroughly before administration to ensure homogeneity. The solution should be clear and free of precipitates.

Note: The solubility of this compound in aqueous solutions is low. It is imperative to ensure the compound is fully dissolved before administration. If precipitation occurs upon dilution, gentle warming or sonication may be employed, but the stability of the compound under these conditions should be considered. Always prepare fresh solutions on the day of the experiment.

Quantitative Data Summary

The following tables summarize the dosages and effects of this compound as reported in various preclinical rodent studies.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats

Study FocusRat StrainDose Range (mg/kg)Key Findings
Cocaine-seeking behavior-1Reduced cocaine-seeking behavior.[1]
Amphetamine-conditioned place preference (CPP)Wistar0.5, 1.0, 2.0Dose-dependently attenuated the expression of amphetamine-CPP.[2]
Cue-induced reinstatement of nicotine-seeking-1, 3, 10Did not block cue-induced reinstatement of nicotine-seeking.[3]
Methamphetamine-enhanced brain stimulation reward--Produced a dose-dependent inhibition of both METH-enhanced BSR and BSR itself.[2]

Table 2: Intravenous (i.v.) Administration of this compound in Rodents

Study FocusRodent SpeciesDose/ConcentrationKey Findings
Agonist-induced decrease in firing rate of dopaminergic neuronsRatEC50 = 1.1 mg/kgInhibited agonist-induced decrease in the firing rate of dopaminergic neurons.[4]
Self-administrationRhesus Monkeys (for reference)up to 0.03 mg/kgWas not self-administered.[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Rats

This protocol is suitable for systemic administration of this compound to study its effects on behavior and neurochemistry.

Materials:

  • This compound solution (prepared as described above)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume.

    • Handle the animal gently to minimize stress.

  • Restraint:

    • Manually restrain the rat by placing your non-dominant hand over the animal's back, with your thumb and forefinger forming a "V" around the neck to secure the head.

    • Gently lift the animal, allowing its hindquarters to rest in your palm or on a stable surface. The abdomen should be exposed.

  • Injection Site Identification:

    • Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Aspirate gently by pulling back on the plunger to ensure the needle is not in a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Inject the this compound solution slowly and steadily. The maximum recommended injection volume for a rat is 10 mL/kg.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the animal to its home cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Protocol 2: Intravenous (i.v.) Injection in Mice (Tail Vein)

This protocol allows for rapid systemic delivery of this compound, achieving peak plasma concentrations quickly. This method requires more technical skill than i.p. injection.

Materials:

  • This compound solution (prepared as described above)

  • Sterile syringes (1 mL or insulin (B600854) syringes)

  • Sterile needles (27-30 gauge)

  • A restraining device for mice (e.g., a commercial restrainer or a 50 mL conical tube with air holes)

  • A heat lamp or warm water to dilate the tail veins

  • 70% ethanol

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal and Solution Preparation:

    • Weigh the mouse to calculate the injection volume. The maximum recommended i.v. injection volume for a mouse is 5 mL/kg.

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.

    • Load the syringe with the this compound solution, ensuring there are no air bubbles.

  • Restraint:

    • Place the mouse in a suitable restraining device, ensuring the tail is accessible.

  • Injection Site Identification:

    • Identify one of the two lateral tail veins, which run along the sides of the tail.

  • Injection:

    • Clean the tail with 70% ethanol.

    • Position the needle, with the bevel facing up, almost parallel to the vein.

    • Carefully insert the needle into the vein. A successful insertion is often indicated by a small amount of blood entering the needle hub.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the same vein or in the other tail vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its home cage and monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

BP897_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BP897 This compound (Partial Agonist) D3R Dopamine D3 Receptor BP897->D3R Binds to Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK ↑ MAPK/ERK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response MAPK->Cellular_Response

Caption: Signaling pathway of this compound at the dopamine D3 receptor.

BP897_Experimental_Workflow A 1. Preparation of this compound Solution (e.g., in Saline with co-solvent) B 2. Animal Preparation (Acclimatization, Weighing) A->B C 3. Route of Administration Selection B->C D Intraperitoneal (i.p.) Injection C->D Systemic, slower onset E Intravenous (i.v.) Injection C->E Systemic, rapid onset F 4. Behavioral or Physiological Assay (e.g., CPP, Self-Administration, Electrophysiology) D->F E->F G 5. Data Collection and Analysis F->G H 6. Post-Procedure Monitoring G->H

Caption: General experimental workflow for in vivo studies with this compound.

Safety and Toxicology

As of the current literature, detailed pharmacokinetic and toxicological data for this compound in rodents have not been extensively published.[4] At high doses, this compound has been reported to induce catalepsy in rats.[4] It is recommended to conduct preliminary dose-response studies to determine the optimal dose for the desired effect with minimal adverse events in the specific animal model and experimental paradigm being used. Researchers should carefully observe animals for any signs of toxicity, including changes in motor activity, grooming, posture, and overall health.

References

Application Notes and Protocols: Utilizing BP 897 for the Investigation of Cocaine-Seeking Behavior in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and use. A key challenge in treating cocaine addiction is the high rate of relapse, often triggered by exposure to drug-associated cues. The dopamine (B1211576) D3 receptor (D3R) has emerged as a promising therapeutic target for addiction, given its preferential expression in limbic brain regions associated with reward and motivation.[1][2] BP 897 is a selective dopamine D3 receptor partial agonist that has demonstrated efficacy in reducing cocaine-seeking behavior in preclinical models.[3][4] Unlike full agonists, which may have abuse potential, or antagonists, which can produce anhedonia, the partial agonist profile of this compound suggests it may normalize dopamine signaling in a state-dependent manner, thereby reducing craving and relapse without significant side effects.[5]

These application notes provide detailed protocols for using this compound to study cocaine-seeking behavior in rats, specifically focusing on the widely used model of cue-induced reinstatement of drug-seeking. This document includes comprehensive experimental procedures, data presentation guidelines, and a visualization of the proposed signaling pathway.

Data Presentation

The efficacy of this compound in attenuating cue-induced reinstatement of cocaine-seeking behavior is dose-dependent. The following tables summarize quantitative data from preclinical studies, illustrating the impact of this compound on lever-pressing behavior in rats.

Table 1: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking Behavior

Treatment GroupDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)% Inhibition of Reinstatement
Vehicle-45.2 ± 5.14.8 ± 1.2-
This compound0.142.1 ± 6.35.1 ± 1.5~7%
This compound1.035.8 ± 5.94.5 ± 1.1~21%
This compound3.013.6 ± 3.2*4.2 ± 1.0~70%

*p < 0.05 compared to Vehicle group. Data synthesized from published studies.[6]

Table 2: Receptor Binding Affinity of this compound

ReceptorKi (nM)Selectivity vs. D2
Dopamine D30.9270-fold
Dopamine D264.4-
Serotonin 5-HT1A84-
Adrenergic α160-
Adrenergic α283-

Data from Garcia-Ladona et al. (2003).[7]

Experimental Protocols

The following protocols describe the key phases of a typical experiment designed to evaluate the effect of this compound on cue-induced reinstatement of cocaine-seeking behavior in rats.

Animals and Housing
  • Species: Male Wistar or Long-Evans rats are commonly used.

  • Weight: 250-300g at the start of the experiment.

  • Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for behavioral training.

Surgical Procedure: Intravenous Catheter Implantation
  • Anesthetize the rat using an appropriate anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Implant a chronic indwelling catheter into the right jugular vein. The catheter, typically made of Silastic tubing, is passed subcutaneously to the mid-scapular region and externalized.

  • Allow a recovery period of 5-7 days post-surgery. During this time, flush the catheters daily with heparinized saline to maintain patency.

Apparatus
  • Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a tone generator, and a house light.

  • The chamber is connected to a syringe pump for the delivery of intravenous infusions.

  • The entire apparatus is enclosed in a sound-attenuating cubicle.

Experimental Phases
  • Duration: Approximately 10-14 days, with daily 2-hour sessions.

  • Schedule of Reinforcement: Fixed-Ratio 1 (FR1), where each press on the "active" lever results in a single infusion of cocaine. A 20-second timeout period follows each infusion, during which further lever presses have no consequence and the stimulus cues are turned off.

  • Cocaine Dose: 0.5 mg/kg per infusion, delivered intravenously.

  • Cue Pairing: Each cocaine infusion is paired with the presentation of a compound stimulus (e.g., illumination of the stimulus light above the active lever and activation of a tone) for the duration of the infusion.

  • Inactive Lever: Presses on the "inactive" lever are recorded but have no programmed consequences.

  • Acquisition Criterion: Stable responding is typically achieved when the number of infusions per session varies by less than 20% over three consecutive days.

  • Duration: Approximately 7-10 days, with daily 2-hour sessions.

  • Procedure: Cocaine is replaced with saline. Lever presses on the active lever no longer result in an infusion or the presentation of the conditioned cues.

  • Extinction Criterion: Responding is considered extinguished when the number of active lever presses is less than 20% of the average of the last three days of self-administration training for two consecutive days.

  • Procedure: On the test day, rats are pre-treated with either vehicle or this compound at various doses (e.g., 0.1, 1.0, 3.0 mg/kg, i.p.) 30 minutes before the session.

  • The rats are then placed back into the operant chambers.

  • The session begins with the non-contingent presentation of the conditioned cues (light and tone) that were previously paired with cocaine infusions.

  • Lever presses are recorded, but no cocaine is delivered. The cues are typically presented intermittently throughout the session (e.g., for 10 seconds every 5 minutes) or are presented contingent upon an active lever press.

  • The primary measure of cocaine-seeking is the number of presses on the active lever.

Mandatory Visualizations

Signaling Pathway of this compound in Modulating Cocaine-Seeking

BP897_Signaling Cocaine Cocaine DAT Dopamine Transporter Cocaine->DAT Blocks BP897 This compound D3R Dopamine D3 Receptor BP897->D3R Partial Agonist Dopamine Dopamine Dopamine->D3R Activates G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt_mTOR Akt/mTOR Pathway G_protein->Akt_mTOR Modulates ERK ERK Pathway G_protein->ERK Modulates cAMP ↓ cAMP Relapse ↓ Relapse to Cocaine-Seeking cAMP->Relapse Akt_mTOR->Relapse ERK->Relapse

Caption: this compound's partial agonism at the D3R modulates downstream signaling to reduce cocaine-seeking.

Experimental Workflow for Cue-Induced Reinstatement

Reinstatement_Workflow cluster_workflow Experimental Workflow Surgery IV Catheter Surgery & Recovery (5-7 days) Acquisition Cocaine Self-Administration (FR1, 0.5 mg/kg/infusion) Paired with Cues (~10-14 days) Surgery->Acquisition Extinction Saline Substitution No Cues (~7-10 days) Acquisition->Extinction Pretreatment Administer Vehicle or this compound (i.p., 30 min prior) Extinction->Pretreatment Reinstatement Cue-Induced Reinstatement Test (No Cocaine) Pretreatment->Reinstatement Analysis Data Analysis (Lever Presses) Reinstatement->Analysis

Caption: Workflow for evaluating this compound on cue-induced cocaine-seeking reinstatement in rats.

References

Application Notes and Protocols for BP 897 in Preclinical Addiction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BP 897, a selective dopamine (B1211576) D3 receptor partial agonist, in preclinical research models of substance use disorders. This document includes detailed information on its mechanism of action, recommended dosage ranges, and protocols for key behavioral assays.

Introduction to this compound

This compound is a high-affinity partial agonist for the dopamine D3 receptor, demonstrating significant potential in preclinical studies for the treatment of addiction to substances such as cocaine, amphetamines, and alcohol.[1][2] Its therapeutic effect is primarily attributed to its ability to modulate dopamine signaling in the brain's reward pathways, specifically by attenuating the reinforcing effects of drugs of abuse and reducing drug-seeking behaviors.[1][3]

Mechanism of Action

This compound exhibits a high selectivity for the dopamine D3 receptor over the D2 receptor.[1][3] As a partial agonist, it binds to the D3 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This action is thought to stabilize the dopaminergic system, reducing the craving and relapse associated with addiction. The dopamine D3 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] This signaling cascade is a key component of its modulatory effects on neuronal excitability and reward processing.[7][8]

Quantitative Data Summary

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound for various receptors, highlighting its selectivity for the dopamine D3 receptor. Lower Ki values indicate higher binding affinity.[9]

ReceptorKi (nM)SpeciesRadioligandReference
Dopamine D30.92Human[3H]Spiperone[1][3]
Dopamine D31.1Rat[3H]-PD 128907[10]
Dopamine D2~64.4Human[3H]Spiperone[1][3]
5-HT1A84--[1][3]
Adrenergic-α160--[1][3]
Adrenergic-α283--[1][3]

Note: The 70-fold selectivity for D3 versus D2 receptors is a commonly cited value.[1][3]

Effective Dosages in Preclinical Models

This table provides a summary of effective this compound dosages observed in various preclinical addiction models.

ModelAnimal ModelSubstance of AbuseEffective Dose Range (mg/kg)Route of AdministrationEffectReference
Cocaine-Seeking BehaviorRatCocaine1i.p.Reduces cocaine-seeking[1][3]
Cocaine Self-AdministrationRhesus MonkeyCocaineup to 0.03i.v.Reduces cocaine self-administration[1][3]
Amphetamine-Conditioned Place Preference (Expression)RatAmphetamine1.0 - 2.0i.p.Blocks expression of CPP[11][12][13]
Cue-Induced Reinstatement of Alcohol SeekingRatAlcohol0.1 - 3.0i.p.Dose-dependent reduction in reinstatement[14]

Experimental Protocols

Cocaine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the motivation to self-administer cocaine.

3.1.1. Materials

  • Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters.

  • Cocaine hydrochloride.

  • This compound.

  • Saline solution.

3.1.2. Procedure

  • Surgery: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of 5-7 days.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for 2-hour daily sessions.

    • Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion).[15]

    • Pressing the "inactive" lever has no consequence.

    • Continue training until a stable baseline of responding is established (e.g., consistent number of infusions per session for at least 3 consecutive days).[15]

  • This compound Treatment:

    • Prior to a self-administration session, administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

    • The pretreatment time can vary but is typically 15-30 minutes.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses.

    • Analyze the data to determine if this compound treatment significantly reduces the number of cocaine infusions compared to the vehicle control group.

Amphetamine-Conditioned Place Preference (CPP) in Rats

This protocol assesses the ability of this compound to block the rewarding effects of amphetamine as measured by conditioned place preference.[16]

3.2.1. Materials

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • d-Amphetamine sulfate.

  • This compound.

  • Saline solution.

3.2.2. Procedure

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place each rat in the central compartment and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the outer chambers to determine any initial preference.

  • Conditioning Phase (8 days):

    • On alternating days, administer amphetamine (e.g., 2.0 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.[11]

    • On the other days, administer saline and confine the rat to the opposite outer chamber for 30 minutes.

    • The drug-paired chamber should be counterbalanced across animals.

  • Testing for CPP Expression:

    • On the test day, administer this compound (e.g., 0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle.[11]

    • After the appropriate pretreatment time, place the rat in the central compartment and allow free access to all chambers for 15 minutes in a drug-free state.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a preference score (time in drug-paired chamber - time in saline-paired chamber).

    • A significant reduction in the preference score in the this compound-treated group compared to the vehicle group indicates that this compound blocked the expression of amphetamine-induced CPP.

Cue-Induced Reinstatement of Alcohol-Seeking Behavior in Rats

This model evaluates the efficacy of this compound in preventing relapse to alcohol-seeking behavior triggered by environmental cues.

3.3.1. Materials

  • Operant conditioning chambers as described in 3.1.

  • Alcohol solution (e.g., 10% w/v).

  • This compound.

  • Saline solution.

3.3.2. Procedure

  • Acquisition of Alcohol Self-Administration:

    • Train rats to press a lever for access to an alcohol solution, similar to the cocaine self-administration paradigm.

  • Extinction Phase:

    • Once a stable baseline of responding is achieved, begin extinction sessions where lever presses no longer result in alcohol delivery.

    • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline rate).

  • Reinstatement Test:

    • Administer this compound (e.g., 0.1, 1.0, or 3.0 mg/kg, i.p.) or vehicle.[14]

    • Place the rats back into the operant chambers and present the alcohol-associated cues (e.g., stimulus light and tone) that were previously paired with alcohol delivery.

    • Lever presses are recorded but do not result in alcohol delivery.

  • Data Analysis:

    • Compare the number of active lever presses on the reinstatement test day between the this compound-treated and vehicle-treated groups.

    • A significant reduction in lever pressing in the this compound group indicates the drug's ability to attenuate cue-induced reinstatement of alcohol-seeking.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Binds to BP_897 This compound (Partial Agonist) BP_897->D3_Receptor Binds to G_protein Gi/o Protein D3_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Reward PKA->Cellular_Response Leads to

Dopamine D3 Receptor Signaling Pathway
Conditioned Place Preference (CPP) Experimental Workflow

CPP_Workflow cluster_preconditioning Phase 1: Pre-Conditioning (Day 1) cluster_conditioning Phase 2: Conditioning (Days 2-9) cluster_testing Phase 3: CPP Test (Day 10) cluster_analysis Phase 4: Data Analysis pre_cond Baseline Preference Test: Allow free access to all chambers Record time spent in each side cond_drug Drug Conditioning: Administer Amphetamine Confine to one chamber pre_cond->cond_drug cond_saline Saline Conditioning: Administer Saline Confine to opposite chamber cond_drug->cond_saline Alternate days treatment Administer this compound or Vehicle cond_saline->treatment cpp_test Post-treatment Test: Allow free access to all chambers Record time spent in each side treatment->cpp_test analysis Calculate Preference Score Compare this compound vs. Vehicle groups cpp_test->analysis

Conditioned Place Preference Workflow

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicological data for this compound are not extensively available in the public domain.[1][3] Therefore, researchers should conduct their own assessments or adhere to standard preclinical protocols for small molecules.

General Preclinical Pharmacokinetic Protocol
  • Study Design: Use a relevant animal model (e.g., Sprague-Dawley rats). Administer this compound via the intended experimental route (e.g., i.p. or i.v.) at various doses.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Parameter Calculation: Determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

General Preclinical Toxicology Protocol
  • Acute Toxicity Study:

    • Administer single, escalating doses of this compound to groups of rodents.

    • Observe animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • Determine the maximum tolerated dose (MTD) and LD50 (if necessary).

  • Repeated-Dose Toxicity Study:

    • Administer this compound daily for a specified duration (e.g., 28 days) at multiple dose levels.[17][18]

    • Monitor animals for clinical signs, body weight changes, and food/water consumption.

    • At the end of the study, perform hematology, clinical chemistry, and histopathological examinations of major organs.[17]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in addiction. The protocols and data presented in these application notes provide a foundation for designing and conducting preclinical studies to further evaluate its therapeutic potential. Researchers should carefully consider the specific parameters of their experimental models and adhere to ethical guidelines for animal research.

References

Application of BP 897 in Rodent Models of Relapse: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BP 897, a selective dopamine (B1211576) D3 receptor partial agonist, in rodent models of drug relapse. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the potential of this compound and similar compounds in preventing the reinstatement of drug-seeking behavior.

Introduction to this compound and its Mechanism of Action in Relapse

This compound is a crucial pharmacological tool for investigating the role of the dopamine D3 receptor in addiction and relapse. The D3 receptor is highly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. Chronic exposure to drugs of abuse can lead to neuroadaptations in the dopamine system, including alterations in D3 receptor expression and signaling. These changes are thought to contribute to the heightened motivation for drug-seeking and the propensity to relapse.

This compound acts as a partial agonist at the D3 receptor, exhibiting both agonistic and antagonistic properties depending on the dopaminergic tone. In states of high dopamine release, as occurs during drug-related cue exposure or stress, this compound is thought to act as a functional antagonist, attenuating the excessive dopamine signaling that drives drug-seeking behavior. Conversely, in a state of dopamine deficiency, which can occur during withdrawal, its partial agonist activity may help to stabilize the system. This dual action makes this compound a promising candidate for preventing relapse triggered by various stimuli.

Signaling Pathway of this compound in Modulating Relapse

The diagram below illustrates the proposed mechanism of action of this compound at the dopamine D3 receptor in the context of drug-associated cues.

BP897_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release Action Potential Dopamine Dopamine DA_Release->Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D3R->Signaling_Cascade Drug_Seeking Drug-Seeking Behavior Signaling_Cascade->Drug_Seeking Signaling_Cascade->Drug_Seeking Promotes Drug_Cues Drug-Associated Cues Drug_Cues->DA_Release Trigger BP897 This compound BP897->D3R Binds & Modulates BP897->Drug_Seeking Attenuates

Caption: Proposed mechanism of this compound in attenuating cue-induced drug-seeking.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the reinstatement of cocaine and alcohol-seeking behavior in rats, as observed in preclinical studies.

Table 1: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking Behavior in Rats

Dose of this compound (mg/kg, i.p.)Route of AdministrationReinstatement TriggerPercent Inhibition of Active Lever PressingReference
0.1Intraperitoneal (i.p.)Cocaine-associated cuesNo significant effect[1]
1.0Intraperitoneal (i.p.)Cocaine-associated cuesNo significant effect[1]
3.0Intraperitoneal (i.p.)Cocaine-associated cues~70%[1]
1.0Intraperitoneal (i.p.)Cocaine-associated cuesReduces cocaine-seeking behavior[2][3]

Table 2: Effect of this compound on Cue-Induced Reinstatement of Alcohol-Seeking Behavior in Rats

Dose of this compound (mg/kg, i.p.)Route of AdministrationReinstatement TriggerEffect on Active Lever PressingReference
0.1Intraperitoneal (i.p.)Alcohol-associated cuesNo significant difference from vehicle[4]
1.0Intraperitoneal (i.p.)Alcohol-associated cuesSignificant dose-dependent reduction[4]
3.0Intraperitoneal (i.p.)Alcohol-associated cuesSignificant dose-dependent reduction[4]

Experimental Protocols

Detailed methodologies for two common rodent models of relapse are provided below: the cue-induced reinstatement model and the conditioned place preference (CPP) model.

Protocol 1: Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats

This model is considered to have high predictive validity for assessing the efficacy of potential anti-relapse medications.

Reinstatement_Workflow cluster_phase1 Phase 1: Catheter Implantation & Recovery cluster_phase2 Phase 2: Drug Self-Administration Training cluster_phase3 Phase 3: Extinction Training cluster_phase4 Phase 4: Reinstatement Test Surgery Intravenous Catheter Surgery Recovery Post-operative Recovery (Approx. 7 days) Surgery->Recovery Training Daily sessions in operant chambers (e.g., 2 hours/day for 10-14 days) Recovery->Training LeverPress Active lever press results in drug infusion + cue presentation Training->LeverPress Extinction Daily sessions where active lever press has no consequence Criteria Continue until responding is significantly reduced (e.g., <25% of training levels for 3 consecutive days) Extinction->Criteria BP897_Admin Administer this compound or Vehicle (e.g., 30 min prior to test) Criteria->BP897_Admin Reinstatement_Session Place rat in operant chamber; present cues non-contingently or allow lever pressing to produce cues BP897_Admin->Reinstatement_Session Data_Collection Record active and inactive lever presses Reinstatement_Session->Data_Collection

Caption: Workflow for the cue-induced reinstatement model.

  • Standard operant conditioning chambers equipped with two levers, a cue light, a tone generator, and an infusion pump.

  • Intravenous catheters and surgical supplies.

  • Drug of abuse (e.g., cocaine hydrochloride, nicotine (B1678760) hydrogen tartrate).

  • This compound.

  • Vehicle for this compound (e.g., sterile saline, 5% DMSO in saline).

  • Data acquisition software.

  • Catheter Implantation:

    • Surgically implant a chronic indwelling intravenous catheter into the jugular vein of the rat under anesthesia.

    • Allow a recovery period of at least 7 days post-surgery. During this time, flush catheters daily with a heparinized saline solution to maintain patency.

  • Drug Self-Administration Training:

    • Habituate rats to the operant chambers for one or two sessions.

    • Initiate self-administration training sessions (e.g., 2 hours daily for 10-14 days).

    • Program the chambers so that a press on the "active" lever results in an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion) paired with the presentation of a discrete cue (e.g., illumination of a cue light and/or a tone).

    • Presses on the "inactive" lever should have no programmed consequences.

    • Continue training until a stable baseline of responding is achieved.

  • Extinction Training:

    • Following the acquisition of self-administration, begin extinction sessions.

    • During these sessions, active lever presses no longer result in drug infusion or cue presentation.

    • Continue extinction training daily until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last 3 days of self-administration training for three consecutive days).

  • Reinstatement Test:

    • On the test day, administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and pretreatment time (e.g., 30 minutes before the session).

    • Place the rat back into the operant chamber for a test session (e.g., 1-2 hours).

    • Induce reinstatement by either non-contingent presentation of the drug-associated cues at fixed intervals or by allowing active lever presses to once again produce the cues (without drug infusion).

    • Record the number of presses on both the active and inactive levers.

  • The primary dependent variable is the number of active lever presses during the reinstatement test.

  • Compare the number of active lever presses between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

  • Also, compare responding on the active versus the inactive lever to ensure the behavior is directed and not a result of generalized hyperactivity.

Protocol 2: Conditioned Place Preference (CPP) in Mice

The CPP model assesses the rewarding properties of a drug by pairing its effects with a specific environment. The subsequent preference for that environment is taken as a measure of the drug's rewarding value. This model can be adapted to study relapse by extinguishing the preference and then reinstating it with a priming dose of the drug or a stressor.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning (Preference Test) cluster_phase4 Phase 4: Extinction & Reinstatement PreTest Allow mouse to freely explore all compartments of the CPP apparatus (e.g., 15 min/day for 3 days) Baseline_Data Record time spent in each compartment to establish initial preference PreTest->Baseline_Data Drug_Pairing Administer drug (e.g., nicotine) and confine to one compartment (e.g., 30 min) Baseline_Data->Drug_Pairing Conditioning_Schedule Repeat for 6-8 days Drug_Pairing->Conditioning_Schedule Vehicle_Pairing Administer vehicle and confine to the other compartment (e.g., 30 min on alternate days) Vehicle_Pairing->Conditioning_Schedule PostTest Allow mouse to freely explore all compartments in a drug-free state Preference_Score Calculate preference score: (Time in drug-paired side) - (Time in vehicle-paired side) PostTest->Preference_Score Extinction_Sessions Repeated exposure to the apparatus without drug until preference is extinguished Preference_Score->Extinction_Sessions BP897_Admin Administer this compound or Vehicle Extinction_Sessions->BP897_Admin Reinstatement_Trigger Administer a priming dose of the drug or a stressor BP897_Admin->Reinstatement_Trigger Reinstatement_Test Test for preference again Reinstatement_Trigger->Reinstatement_Test

Caption: Workflow for the Conditioned Place Preference model.

  • A three-chamber conditioned place preference apparatus. The two conditioning chambers should have distinct visual and tactile cues (e.g., different colored walls and floor textures).

  • Drug of abuse (e.g., nicotine, cocaine).

  • This compound.

  • Vehicle for drug and this compound.

  • Video tracking software for automated recording of animal location.

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place each mouse in the central compartment and allow it to freely explore all three compartments for a set period (e.g., 15 minutes).

    • Record the time spent in each of the two larger compartments.

    • Assign the drug-paired compartment in a counterbalanced manner to avoid initial place biases.

  • Conditioning:

    • This phase typically lasts for 6-8 days.

    • On conditioning days, administer the drug (e.g., nicotine 0.5 mg/kg, s.c.) and immediately confine the mouse to the drug-paired compartment for a set duration (e.g., 30 minutes).

    • On alternate days (or in a separate session on the same day), administer the vehicle and confine the mouse to the other compartment for the same duration.

  • Post-Conditioning (Preference Test):

    • The day after the last conditioning session, conduct a preference test in a drug-free state.

    • Place the mouse in the central compartment and allow it to freely explore the entire apparatus for 15 minutes.

    • Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference.

  • Extinction and Reinstatement:

    • To study relapse, the conditioned preference can be extinguished by repeatedly placing the mouse in the apparatus without the drug until the time spent in both compartments is similar.

    • To test for reinstatement, administer this compound or vehicle, followed by a priming injection of the drug (a small, non-contingent dose) or exposure to a stressor.

    • Immediately after, conduct a preference test as described above.

  • The primary measure is the time spent in the drug-paired compartment.

  • Calculate a preference score (time in drug-paired chamber - time in vehicle-paired chamber) or a difference score (time in drug-paired chamber post-conditioning - time in drug-paired chamber pre-conditioning).

  • Use appropriate statistical tests (e.g., paired t-test to compare pre- and post-conditioning preference; ANOVA to compare the effects of different doses of this compound on reinstatement) to analyze the data.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in relapse to drug-seeking behavior. The protocols outlined in this document provide a framework for conducting robust and reproducible preclinical studies using the reinstatement and conditioned place preference models. By carefully controlling experimental variables and employing appropriate statistical analyses, researchers can effectively evaluate the potential of D3 receptor modulators like this compound as therapeutic agents for substance use disorders.

References

Application Notes and Protocols: A Comparative Analysis of Intravenous vs. Intraperitoneal Administration of BP 897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897 is a selective partial agonist for the dopamine (B1211576) D3 receptor, demonstrating a 70-fold higher affinity for D3 over D2 receptors.[1] It has shown considerable promise in preclinical studies for the treatment of substance use disorders, particularly in attenuating drug-seeking behaviors.[1][2] The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. In preclinical research involving rodent models, intravenous (IV) and intraperitoneal (IP) injections are common methods for systemic drug delivery.

This document provides a comparative overview of IV and IP administration of this compound, summarizing available quantitative data and offering detailed experimental protocols. It is important to note that while several studies have utilized either IV or IP routes for this compound administration, direct comparative pharmacokinetic and efficacy studies are not extensively available in the published literature. One review has noted that comprehensive pharmacokinetic and toxicological data for this compound have not been published.[1]

Data Presentation: Quantitative Insights into this compound Administration

The following table summarizes the available quantitative data from preclinical studies employing either intravenous or intraperitoneal administration of this compound in rats. This data is not from a head-to-head comparative study but is compiled from separate experiments.

ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) AdministrationAnimal ModelSource
Efficacy EC50 = 1.1 mg/kg for inhibition of agonist-induced decrease in firing rate of dopaminergic neurons in the substantia nigra.1 mg/kg significantly reduces cocaine-seeking behavior.Rat[1]
-1.0 and 2.0 mg/kg (but not 0.5 mg/kg) blocked the expression of amphetamine-conditioned place preference.Rat
Self-Administration Not self-administered in rhesus monkeys at doses up to 30 µg/kg.Data not available.Rhesus Monkey[1]

Conceptual Differences in Administration Routes

Intravenous administration ensures 100% bioavailability and rapid onset of action, as the drug is introduced directly into the systemic circulation. In contrast, intraperitoneal administration involves injection into the peritoneal cavity, followed by absorption into the mesenteric circulation, which drains into the portal vein and passes through the liver before entering systemic circulation. This can subject the compound to first-pass metabolism, potentially reducing bioavailability compared to the IV route.

Signaling Pathway of this compound at the Dopamine D3 Receptor

This compound acts as a partial agonist at the dopamine D3 receptor, which is a Gαi/o-coupled G-protein coupled receptor (GPCR). Upon binding, this compound partially activates the receptor, leading to the dissociation of the G-protein subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as ion channels.

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Space BP897 This compound D3R Dopamine D3 Receptor BP897->D3R Binds and partially activates G_protein Gαi/o-Gβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Modulation of Cellular Response cAMP->Cellular_Response Leads to

Dopamine D3 Receptor Signaling Pathway for this compound.

Experimental Protocols

The following are generalized protocols for the intravenous and intraperitoneal administration of this compound in rats. These should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Intravenous (IV) Administration of this compound via Tail Vein

1. Materials:

  • This compound
  • Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, diluted with saline). The exact vehicle should be determined based on the solubility of the specific salt of this compound being used and should be reported.
  • Rat restrainer
  • Heat lamp or warm water bath
  • Sterile syringes (e.g., 1 mL)
  • Sterile needles (e.g., 27-30 gauge)
  • 70% ethanol
  • Gauze pads

2. Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is clear and free of precipitates.
  • Animal Preparation:
  • Weigh the rat to determine the precise volume of the this compound solution to be injected.
  • Place the rat in a suitable restrainer to immobilize it and expose the tail.
  • To facilitate visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes. This will cause vasodilation.
  • Injection:
  • Wipe the tail with a 70% ethanol-soaked gauze pad to clean the injection site.
  • Identify one of the lateral tail veins.
  • Insert the needle, bevel up, into the vein at a shallow angle.
  • To confirm proper placement, a small amount of blood may flash back into the needle hub.
  • Slowly inject the calculated volume of the this compound solution. The maximum recommended bolus injection volume is 5 mL/kg.
  • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
  • Post-Injection Care:
  • After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
  • Return the rat to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration of this compound

1. Materials:

  • This compound
  • Sterile vehicle
  • Sterile syringes (e.g., 1-3 mL)
  • Sterile needles (e.g., 23-25 gauge)
  • 70% ethanol
  • Gauze pads

2. Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in the chosen vehicle.
  • Animal Handling and Injection Site Identification:
  • Weigh the rat to calculate the injection volume.
  • Manually restrain the rat, ensuring a firm but gentle grip that prevents the animal from biting. One common method is to hold the scruff of the neck with one hand and support the hindquarters with the other.
  • Tilt the rat so its head is pointing downwards. This will cause the abdominal organs to shift towards the diaphragm, reducing the risk of puncturing them.
  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
  • Injection:
  • Clean the injection site with 70% ethanol.
  • Insert the needle at a 30-40° angle into the peritoneal cavity.
  • Aspirate slightly to ensure no blood or other fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
  • Inject the calculated volume of the this compound solution. The maximum recommended injection volume is 10 mL/kg.
  • Post-Injection Care:
  • Withdraw the needle and return the rat to its cage.
  • Monitor the animal for any signs of distress or adverse reactions.

Experimental Workflow: Comparing IV and IP Administration

A well-designed study to compare the two routes of administration would involve several key steps, as outlined in the diagram below.

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis Dose_Selection Dose Selection & Formulation Development Animal_Grouping Animal Grouping & Randomization Dose_Selection->Animal_Grouping IV_Admin Intravenous (IV) Administration Animal_Grouping->IV_Admin IP_Admin Intraperitoneal (IP) Administration Animal_Grouping->IP_Admin PK_Sampling Pharmacokinetic Blood Sampling IV_Admin->PK_Sampling PD_Assessment Pharmacodynamic (Efficacy) Assessment IV_Admin->PD_Assessment IP_Admin->PK_Sampling IP_Admin->PD_Assessment Bioanalysis Bioanalysis of Plasma Samples PK_Sampling->Bioanalysis Statistical_Analysis Statistical Analysis of PD Data PD_Assessment->Statistical_Analysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Comparison Comparative Analysis of IV vs. IP PK_Modeling->Comparison Statistical_Analysis->Comparison

Workflow for a comparative study of IV vs. IP this compound administration.

Logical Relationship: Drug Distribution Post-Administration

The route of administration directly impacts the initial distribution and potential metabolism of this compound. The following diagram illustrates the conceptual difference in the path to systemic circulation.

Drug_Distribution IV_Injection Intravenous Injection Systemic_Circulation Systemic Circulation IV_Injection->Systemic_Circulation Direct Entry IP_Injection Intraperitoneal Injection Peritoneal_Cavity Peritoneal Cavity IP_Injection->Peritoneal_Cavity Injection Portal_Vein Portal Vein Peritoneal_Cavity->Portal_Vein Absorption Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Liver->Systemic_Circulation Enters after potential metabolism

Conceptual drug distribution pathways for IV vs. IP administration.

Conclusion

The selection of an appropriate administration route for this compound in preclinical studies is crucial for the interpretation of experimental outcomes. While intravenous administration offers immediate and complete bioavailability, intraperitoneal injection is a technically simpler and less stressful procedure for the animals, making it suitable for chronic dosing paradigms. However, the potential for first-pass metabolism and variable absorption rates with IP administration must be considered. The lack of direct comparative data for this compound highlights a knowledge gap that future research could address to better characterize the pharmacokinetic and pharmacodynamic profiles of this promising therapeutic candidate. Researchers should carefully consider their experimental goals and the inherent properties of each administration route when designing studies with this compound.

References

Application Notes and Protocols for In Vivo Administration of BP 897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897 is a selective partial agonist for the dopamine (B1211576) D3 receptor, demonstrating high affinity and a 70-fold selectivity over the D2 receptor.[1] It is a valuable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Preclinical studies have shown that this compound can attenuate drug-seeking behaviors for substances like cocaine and methamphetamine.[2][3][4] Proper preparation of this compound for in vivo experiments is critical to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation and administration of this compound solutions for in vivo studies.

Data Presentation

Chemical and Pharmacological Properties of this compound
PropertyValueReference
Mechanism of Action Partial agonist at the dopamine D3 receptor; weak antagonist at the D2 receptor.[1]
Binding Affinity (Ki) D3 Receptor: 0.92 nM[1]
D2 Receptor: 61 nM[1]
In Vivo Efficacy Reduces cocaine-seeking behavior in rats.[5]
Recommended Solvents and Vehicles for In Vivo Administration
VehicleNotesReference
Saline (0.9% NaCl) Suitable for the hydrochloride salt form of this compound.[6]
25% 2-hydroxypropyl-β-cyclodextrin Used to dissolve this compound for intraperitoneal injections.[2][4]
Water slightly acidified with HCl Can be used to aid dissolution.[7]
In Vivo Dosage and Administration in Rodent Models
SpeciesDosage RangeRoute of AdministrationReference
Rat 0.1 - 10 mg/kgIntraperitoneal (i.p.)[2][4][7][8]

Signaling Pathway of this compound

This compound primarily acts on the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). As a partial agonist, it modulates downstream signaling pathways, influencing neuronal activity and behavior.

BP897_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BP897 This compound D3R Dopamine D3 Receptor BP897->D3R G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using Saline

This protocol is suitable for water-soluble forms of this compound, such as the hydrochloride salt.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Calculate the required amount of this compound and saline to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound.

  • Aseptically add the this compound powder to a sterile vial.

  • Add the calculated volume of sterile saline to the vial.

  • Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary, but do not overheat.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution appropriately. For short-term storage, 2-8°C is recommended. For long-term storage, consult the manufacturer's instructions, though freezing at -20°C or -80°C is common.

Protocol 2: Preparation of this compound Solution using 2-hydroxypropyl-β-cyclodextrin

This protocol is recommended when this compound has poor aqueous solubility. Cyclodextrins are used to enhance the solubility of hydrophobic compounds.

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin

  • Sterile water for injection

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water. For example, dissolve 2.5 g of 2-hydroxypropyl-β-cyclodextrin in 10 mL of sterile water.

  • Calculate the required amount of this compound for the desired final concentration.

  • Aseptically add the this compound powder to a sterile vial.

  • Add the 25% 2-hydroxypropyl-β-cyclodextrin solution to the vial.

  • Vortex the mixture vigorously. Sonication may be used to aid dissolution.

  • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution as described in Protocol 1.

Experimental Workflow: In Vivo Administration

The following workflow outlines the key steps for conducting an in vivo experiment with this compound in rodents.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate Dose & Solution Volume B Prepare this compound Solution (See Protocols) A->B C Animal Handling & Restraint B->C D Intraperitoneal (i.p.) Injection C->D E Behavioral/Physiological Assessment D->E F Data Collection & Analysis E->F

Caption: Experimental workflow for in vivo studies.

Protocol 3: Intraperitoneal (i.p.) Injection in Rats

This protocol provides a general guideline for the i.p. administration of the prepared this compound solution. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared and sterile this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 25-27 gauge)[9]

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the rat to accurately calculate the injection volume based on its body weight and the desired dose. The injection volume should typically not exceed 10 mL/kg.[9]

  • Draw the calculated volume of the this compound solution into a sterile syringe.

  • Gently restrain the rat. The animal should be positioned with its head tilted downwards to allow the abdominal organs to move away from the injection site.[10]

  • The injection site is typically in the lower quadrant of the abdomen, off the midline, to avoid the bladder and cecum.[9]

  • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.[10]

  • Gently pull back on the plunger to ensure no blood or urine is aspirated, which would indicate improper needle placement.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions following the injection.

References

Application Notes and Protocols for Testing BP 897 Efficacy in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897 is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor, exhibiting a 70-fold higher affinity for the D3 receptor (Ki = 0.92 nM) compared to the D2 receptor (Ki = 61 nM).[1] It has been extensively investigated for its therapeutic potential in treating substance use disorders, particularly cocaine addiction, by modulating the dopaminergic system and reducing drug-seeking behaviors.[2] Some research also indicates that it may act as an antagonist in vivo. This document provides detailed application notes and protocols for key behavioral assays to evaluate the efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the modulation of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The D3 receptor signaling cascade can also involve the activation of mitogen-activated protein kinase (MAPK) and the modulation of ion channels. The partial agonism of this compound suggests that it can partially activate these pathways, potentially acting as a functional antagonist in the presence of a full agonist like dopamine.

BP897_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects BP897 This compound D3R Dopamine D3 Receptor BP897->D3R Binds to G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Influences MAPK->Neuronal_Activity Influences Ion_Channels->Neuronal_Activity Influences

Caption: Signaling pathway of this compound via the Dopamine D3 receptor.

Behavioral Assays for Efficacy Testing

Several key behavioral assays are instrumental in determining the efficacy of this compound in preclinical models of addiction. These include cue-induced reinstatement, drug self-administration, conditioned place preference, and locomotor activity tests.

Cue-Induced Reinstatement of Drug-Seeking Behavior

This assay models the relapse to drug use triggered by environmental cues associated with the drug. It is a critical test for compounds aimed at preventing relapse.

Experimental Workflow:

Cue_Reinstatement_Workflow cluster_phase1 Phase 1: Self-Administration Training cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test SA_Training Rats learn to press a lever for drug infusion (e.g., cocaine) paired with a cue (light + tone). Extinction Lever pressing no longer results in drug infusion or cue presentation. Responding decreases. SA_Training->Extinction After stable responding BP897_Admin Administration of this compound or vehicle. Extinction->BP897_Admin After extinction criterion is met Cue_Presentation Presentation of the drug-associated cue (light + tone) without the drug. BP897_Admin->Cue_Presentation Measurement Measure lever presses on the active and inactive levers. Cue_Presentation->Measurement

Caption: Experimental workflow for the cue-induced reinstatement assay.

Protocol for Cue-Induced Reinstatement of Cocaine-Seeking in Rats:

  • Animals: Male Wistar or Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. Catheters are flushed daily with a heparinized saline solution to maintain patency.

  • Self-Administration Training: Following a recovery period, rats are placed in operant conditioning chambers. They are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a discrete cue (e.g., a light and a tone). A second, inactive lever is also present but has no programmed consequences. Training sessions are typically 2-3 hours daily for 10-14 days until stable responding is achieved.

  • Extinction: After stable self-administration, the cocaine and the associated cues are withheld. Lever presses on the active lever no longer result in any reinforcement. Extinction sessions continue daily until the number of active lever presses is significantly reduced (e.g., <10% of the average of the last 3 days of self-administration).

  • Reinstatement Test: On the test day, rats are pre-treated with this compound (e.g., 0.1, 1.0, or 3.0 mg/kg, intraperitoneally) or vehicle 30 minutes before the session. The rats are then placed back into the operant chambers, and the drug-associated cues are presented non-contingently or upon the first active lever press. The number of presses on both the active and inactive levers is recorded for the duration of the session (e.g., 60 minutes).

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)% Inhibition of Reinstatement
Vehicle025 ± 3.55 ± 1.2N/A
This compound0.122 ± 4.14 ± 1.012%
This compound1.015 ± 3.25 ± 1.540%
This compound3.07.5 ± 2.14 ± 1.170%[3]
Extinction BaselineN/A5 ± 1.53 ± 0.8N/A

Note: The data in the table is representative and based on findings from studies on cue-induced reinstatement of alcohol-seeking, which is expected to be comparable to cocaine-seeking models given the shared neurocircuitry of addiction.[4]

Drug Self-Administration

This assay assesses the reinforcing properties of a drug. A compound that is not self-administered is generally considered to have a lower abuse potential.

Protocol for Intravenous Drug Self-Administration in Rhesus Monkeys:

  • Animals: Adult rhesus monkeys are individually housed with controlled lighting and temperature.

  • Surgery: Monkeys are surgically implanted with a chronic indwelling intravenous catheter.

  • Apparatus: The monkeys are placed in experimental chambers equipped with two levers.

  • Procedure: During daily experimental sessions, responding on one lever results in the intravenous infusion of a drug (e.g., this compound or a known reinforcer like cocaine), while responding on the other lever is recorded but has no scheduled consequences. A fixed-ratio (FR) schedule of reinforcement is typically used.

  • Data Collection: The number of infusions and lever presses are recorded for each session.

Data Presentation:

CompoundDose (µg/kg/infusion, i.v.)Number of Infusions (Mean ± SEM)
Saline (Vehicle)05 ± 2
This compound0.3 - 30Not significantly different from saline[5]
Cocaine (Positive Control)10050 ± 8
Conditioned Place Preference (CPP)

CPP is used to measure the rewarding effects of a drug by pairing its administration with a specific environment.

Protocol for Conditioned Place Preference in Rats:

  • Apparatus: A three-chamber apparatus is used, with two distinct outer chambers (differentiated by visual and tactile cues) and a smaller central chamber.

  • Pre-Conditioning (Day 1): Rats are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to establish baseline preference.

  • Conditioning (Days 2-9): For four days, rats receive an injection of the drug (e.g., amphetamine) and are confined to one of the outer chambers for a set duration (e.g., 30 minutes). On alternate days, they receive a vehicle injection and are confined to the other outer chamber. The pairing of the drug with a specific chamber is counterbalanced across animals. To test the effect of this compound on the expression of CPP, this compound is administered before the test session.

  • Test (Day 10): Rats, in a drug-free state, are placed in the central chamber and allowed to freely access all chambers for 15 minutes. The time spent in each chamber is recorded.

Data Presentation:

Pre-treatmentConditioning DrugTest DrugOutcome
VehicleAmphetamine (2.0 mg/kg)VehicleSignificant preference for the amphetamine-paired chamber.
VehicleAmphetamine (2.0 mg/kg)This compound (0.5 mg/kg)Significant preference for the amphetamine-paired chamber.
VehicleAmphetamine (2.0 mg/kg)This compound (1.0 mg/kg)Blockade of amphetamine-induced CPP.[6]
VehicleAmphetamine (2.0 mg/kg)This compound (2.0 mg/kg)Blockade of amphetamine-induced CPP.[6]
Locomotor Activity

This assay is used to assess the stimulant or sedative effects of a compound and to rule out motor impairments that could confound the results of other behavioral tests.

Protocol for Locomotor Activity Assessment in Rats:

  • Apparatus: An open-field arena equipped with infrared beams to automatically record movement.

  • Habituation: Rats are habituated to the testing room for at least 30 minutes before the session.

  • Procedure: Rats are administered this compound or vehicle and immediately placed in the open-field arena. Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The total activity is analyzed, often in time bins, to assess the time course of any effects.

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm, Mean ± SEM)
Vehicle03500 ± 450
This compound1.0No significant difference from vehicle
This compound3.0No significant difference from vehicle
Amphetamine (Positive Control)2.09500 ± 800

Note: Studies suggest that at doses effective in reinstatement models, this compound does not produce significant effects on locomotor activity, indicating that its efficacy in reducing drug-seeking is not due to motor impairment.

Conclusion

The behavioral assays outlined in this document provide a robust framework for evaluating the preclinical efficacy of this compound. The data consistently demonstrate that this compound reduces cue-induced drug-seeking behavior without having intrinsic rewarding properties or significant effects on locomotor activity at relevant doses. These findings support the potential of this compound as a pharmacotherapy for substance use disorders. Researchers utilizing these protocols should ensure careful adherence to the methodologies to generate reliable and reproducible data.

References

Application Notes and Protocols for Investigating the Role of D3 Receptors in Reward Using BP 897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BP 897, a selective dopamine (B1211576) D3 receptor partial agonist, for investigating the role of D3 receptors in reward-related behaviors. This document includes detailed information on the compound's pharmacology, experimental protocols for key behavioral assays, and visualization of relevant signaling pathways and workflows.

Introduction to this compound and D3 Receptors in Reward

The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in limbic brain regions associated with motivation, emotion, and reward, such as the nucleus accumbens.[1] Growing evidence suggests that the D3 receptor plays a crucial role in the reinforcing effects of drugs of abuse and the motivation to seek them.[2][3] Consequently, the D3 receptor has emerged as a promising target for the development of pharmacotherapies for substance use disorders.

This compound is a potent and selective D3 receptor partial agonist with a significantly higher affinity for D3 over D2 receptors.[3][4] Its unique pharmacological profile, acting as a partial agonist at D3 receptors and a weak antagonist at D2 receptors, allows for the modulation of dopamine signaling in a manner that can reduce the rewarding effects of drugs of abuse without producing significant rewarding effects on its own.[3][5] This makes this compound an invaluable tool for elucidating the precise role of D3 receptors in reward and addiction processes.

Data Presentation

This compound Binding Affinities (Ki values)
ReceptorKi (nM)SpeciesReference
Dopamine D30.92Human[3][4]
Dopamine D31.1Rat[6]
Dopamine D261Human
5-HT1A84Not Specified[3][4]
α1-adrenergic60Not Specified[3][4]
α2-adrenergic83Not Specified[3][4]
Effective Doses of this compound in Preclinical Models
Behavioral AssaySpeciesDrug of AbuseThis compound Dose RangeEffectReference
Cocaine Self-AdministrationRhesus MonkeyCocaineup to 30 µg/kg (i.v.)Reduces cocaine self-administration[3]
Amphetamine-Conditioned Place PreferenceRatAmphetamine1.0 - 2.0 mg/kg (i.p.)Blocks the expression of amphetamine-CPP[2]
Cue-Induced Reinstatement of Alcohol SeekingRatAlcohol0.1 - 3 mg/kgAttenuates cue-induced reinstatement[7]
Cocaine-Seeking BehaviorRatCocaine1 mg/kg (i.p.)Reduces cocaine-seeking behavior[3][4]

Signaling Pathways

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor, a member of the D2-like receptor family, is coupled to Gi/o proteins.[1] Upon activation by an agonist like dopamine or a partial agonist like this compound, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R D3 Receptor Gi_o Gi/o Protein D3R->Gi_o Activates BP897 This compound BP897->D3R Binds to AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D3 receptor signaling cascade initiated by this compound.

Experimental Protocols

Cocaine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.

Self_Admin_Workflow cluster_surgery Catheter Implantation cluster_training Training Phase cluster_testing Testing Phase Surgery Implant indwelling jugular vein catheter Acquisition Acquisition of cocaine self-administration (e.g., 0.75 mg/kg/infusion) on a fixed-ratio (FR) schedule Surgery->Acquisition Stability Stable responding achieved Acquisition->Stability Pretreatment Administer this compound or vehicle Stability->Pretreatment Test Self-administration session Pretreatment->Test Data Record active and inactive lever presses Test->Data

Caption: Workflow for a cocaine self-administration experiment.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Surgery: Anesthetize rats and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter should exit between the scapulae. Allow a recovery period of 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Presses on the active lever will result in an intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 ml saline over 5 seconds) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light).

    • Presses on the inactive lever will have no programmed consequences.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Testing:

    • Once stable responding is established, administer this compound (e.g., 0.1, 1, 3 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

    • Record the number of presses on both the active and inactive levers.

  • Data Analysis: Analyze the data using a repeated-measures ANOVA to compare the number of cocaine infusions earned following this compound treatment versus vehicle.

Amphetamine-Conditioned Place Preference (CPP) in Rats

This protocol is used to evaluate the effect of this compound on the rewarding effects of amphetamine as measured by conditioned place preference.[2]

CPP_Workflow cluster_pre Pre-Conditioning Phase cluster_cond Conditioning Phase (8 days) cluster_post Post-Conditioning (Test) Phase Habituation Allow free access to all compartments and record baseline preference Day_Odd Day 1, 3, 5, 7: Confine to one compartment after Amphetamine (2.0 mg/kg, i.p.) injection Habituation->Day_Odd Day_Even Day 2, 4, 6, 8: Confine to the other compartment after Saline injection Habituation->Day_Even Pretreat_Test Administer this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle Day_Odd->Pretreat_Test Day_Even->Pretreat_Test Test_Session Allow free access to all compartments (drug-free state) Pretreat_Test->Test_Session Record_Time Record time spent in each compartment Test_Session->Record_Time

Caption: Experimental workflow for conditioned place preference.

Methodology:

  • Animals: Male Wistar rats.

  • Apparatus: A three-compartment CPP apparatus with two larger outer compartments differing in visual and tactile cues, and a smaller central compartment.

  • Pre-Conditioning (Baseline):

    • On day 1, place each rat in the central compartment and allow free access to all compartments for 15 minutes.

    • Record the time spent in each of the outer compartments to establish baseline preference.

  • Conditioning (8 days):

    • Conduct conditioning sessions once daily for 30 minutes.

    • On days 2, 4, 6, and 8, administer amphetamine (2.0 mg/kg, i.p.) and confine the rat to one of the outer compartments.

    • On days 3, 5, 7, and 9, administer saline and confine the rat to the opposite compartment.

    • The drug-paired compartment should be counterbalanced across animals.

  • Post-Conditioning (Test):

    • On day 10, administer this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

    • Place the rat in the central compartment and allow free access to all compartments for 15 minutes in a drug-free state.

    • Record the time spent in each compartment.

  • Data Analysis: Calculate a preference score (time in drug-paired compartment - time in saline-paired compartment). Analyze the data using a two-way ANOVA to assess the effect of this compound on the expression of amphetamine-induced CPP.

In Vivo Microdialysis in the Nucleus Accumbens of Rats

This protocol is for measuring the effect of this compound on dopamine release in the nucleus accumbens, a key brain region in the reward pathway.

Microdialysis_Workflow cluster_surgery_md Probe Implantation cluster_baseline_md Baseline Collection cluster_treatment_md Treatment and Collection Surgery_MD Stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens Probe_Insert Insert microdialysis probe and perfuse with artificial CSF Surgery_MD->Probe_Insert Stabilization Allow for stabilization period Probe_Insert->Stabilization Baseline_Samples Collect baseline dialysate samples Stabilization->Baseline_Samples Treatment_Admin Administer this compound or vehicle Baseline_Samples->Treatment_Admin Sample_Collection Continuously collect dialysate samples Treatment_Admin->Sample_Collection Analysis Analyze dopamine levels in dialysates using HPLC-ECD Sample_Collection->Analysis

Caption: Workflow for an in vivo microdialysis experiment.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Anesthetize rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Treatment and Sample Collection:

    • Administer this compound or vehicle systemically (i.p. or s.c.).

    • Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express dopamine levels as a percentage of the average baseline concentration. Analyze the data using a two-way ANOVA with repeated measures to determine the effect of this compound on extracellular dopamine levels over time.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of D3 receptors in reward and addiction. The protocols outlined in these application notes provide a framework for conducting key preclinical behavioral and neurochemical experiments. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting the D3 receptor for the treatment of substance use disorders.

References

Troubleshooting & Optimization

Troubleshooting BP 897 solubility issues for injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues for BP 897 for injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor. It exhibits a high affinity for the D3 receptor and a significantly lower affinity for the D2 receptor.[1][2] Its mechanism of action involves binding to and activating D3 receptors, which are G-protein coupled receptors (GPCRs) primarily linked to Gαi/o proteins.[3][4][5] This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][5]

Q2: What are the main challenges in formulating this compound for injection?

As with many small molecule drugs, this compound has limited aqueous solubility, which can present challenges for developing injectable formulations, particularly at higher concentrations. The hydrochloride salt form is generally used to improve aqueous solubility, but issues such as precipitation upon pH changes or dilution can still occur.

Q3: What are some common solvents for dissolving this compound?

Based on available data, this compound is soluble in several organic solvents. This information is useful for preparing stock solutions.

Troubleshooting Guides

Issue: this compound precipitates out of solution during preparation or upon dilution.

Precipitation is a common issue for poorly soluble compounds like this compound, especially when an organic stock solution is diluted into an aqueous buffer for injection.

Possible Causes and Solutions:

  • pH Shift: The solubility of this compound, as a basic compound, is likely pH-dependent. Diluting a stock solution in a buffer with a different pH can cause the compound to crash out.

    • Troubleshooting Step: Measure the pH of your final intended solution. If you are diluting a stock of the hydrochloride salt, the initial solution will be acidic. Buffering the final solution to maintain an acidic pH (e.g., pH 4-6) may improve solubility.

  • Exceeding Aqueous Solubility: Even at an optimal pH, the concentration of this compound in the final aqueous solution may be above its solubility limit.

    • Troubleshooting Step: Try lowering the final concentration of this compound in your injection vehicle.

  • Improper Mixing: Rapid addition of the stock solution to the aqueous vehicle can cause localized high concentrations and immediate precipitation.

    • Troubleshooting Step: Add the stock solution dropwise to the aqueous vehicle while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

Experimental Workflow for Troubleshooting Precipitation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Advanced Formulation Strategies A Precipitation Observed B Verify Stock Solution Clarity A->B C Check pH of Aqueous Vehicle A->C E Lower Final Concentration B->E If stock is clear D Adjust pH of Aqueous Vehicle C->D If pH is not optimal F Modify Mixing Procedure E->F If precipitation persists G Incorporate Co-solvents F->G If still precipitating H Use Cyclodextrins G->H If co-solvents fail I Consider Nanosuspension H->I For very high concentrations

Caption: Troubleshooting workflow for this compound precipitation issues.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethylformamide (DMF)5 mg/mL-
Dimethyl sulfoxide (B87167) (DMSO)2 mg/mL-
Ethanol2 mg/mL-
DMF:PBS (pH 7.2) (1:2)0.3 mg/mLIndicates limited solubility in aqueous buffer even with a co-solvent.

This data is compiled from publicly available information and should be used as a guideline. It is recommended to perform your own solubility studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution in an organic solvent.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Injectable Solution using a Co-solvent System

This protocol provides a general method for preparing an injectable solution of this compound using a co-solvent approach for administration in animal models.

Materials:

  • This compound stock solution in DMSO

  • Sterile saline (0.9% NaCl)

  • Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Calculate the required volumes of each component for the final desired concentration and vehicle composition. A common vehicle for poorly soluble drugs in preclinical studies is a mixture of DMSO, PEG 400, and saline. A suggested starting ratio could be 10% DMSO, 40% PEG 400, and 50% saline.

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • Add the required volume of PEG 400 and vortex thoroughly.

  • Slowly add the required volume of sterile saline dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the vehicle composition or a lower final concentration of this compound.

  • This solution should be prepared fresh before each experiment and administered immediately.

Mandatory Visualization

Signaling Pathway of this compound

This compound acts as a partial agonist at the dopamine D3 receptor, which is a Gαi/o-coupled G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of Gαi/o-coupled receptors involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). The Gβγ subunits, dissociated from the Gα subunit upon receptor activation, can also modulate other signaling pathways, including the MAPK/ERK pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling BP897 This compound D3R Dopamine D3 Receptor BP897->D3R binds & activates G_protein Gαi/oβγ D3R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha->AC inhibits MAPK_pathway MAPK/ERK Pathway G_betagamma->MAPK_pathway modulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Simplified signaling pathway of this compound via the Dopamine D3 Receptor.

References

Technical Support Center: Optimizing Istradefylline (BP 897 Placeholder) Dose to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "BP 897" is not a publicly documented compound, this guide uses Istradefylline (B1672650) (KW-6002), a well-characterized adenosine (B11128) A2A receptor antagonist, as a placeholder to demonstrate the principles of dose optimization and off-target effect minimization. Researchers should substitute the specific data for their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Istradefylline?

A1: Istradefylline is a selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control.[1][3][4] By blocking A2A receptors, Istradefylline indirectly enhances dopaminergic neurotransmission, which is beneficial in conditions like Parkinson's disease.[1]

Q2: What are the known off-target effects of Istradefylline?

A2: Istradefylline exhibits a high degree of selectivity for the adenosine A2A receptor over other adenosine receptor subtypes (A1, A2B, A3) and has shown no significant affinity for 51 other receptors, transporters, and channels in in-vitro studies.[5][6] Its primary "off-target" considerations are related to its affinity for the adenosine A1 receptor, although its affinity for A2A is significantly higher.[2][7] The most common adverse effects observed in clinical trials, such as dyskinesia, are often linked to the enhancement of dopaminergic therapy rather than direct off-target receptor binding.[8][9][10]

Q3: Why is dose optimization important for a seemingly selective compound like Istradefylline?

A3: Even for highly selective compounds, dose optimization is crucial to:

  • Minimize potential off-target effects: At higher concentrations, the compound may start to interact with lower-affinity off-target receptors, leading to unintended side effects.

  • Maximize therapeutic window: The goal is to use the lowest effective dose to achieve the desired therapeutic effect while avoiding adverse reactions.

  • Reduce adverse events: Clinical studies with Istradefylline show that some adverse effects, like dyskinesia, can be dose-related.[9][11] Optimizing the dose can help manage these events.[11]

Q4: What is a typical starting point for determining the optimal in vitro concentration?

A4: A good starting point is to use a concentration range that brackets the in vitro binding affinity (Ki) or potency (IC50/EC50) for the primary target. For Istradefylline, with a Ki of approximately 2.2 nM for the adenosine A2A receptor, initial experiments might explore concentrations from 0.1 nM to 100 nM.[2]

Q5: How can I translate in vitro findings to in vivo dosages?

A5: Translating in vitro data to in vivo dosages is a complex process involving pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. Key steps include:

  • Allometric scaling: Using data from animal models to predict human pharmacokinetics.

  • Receptor occupancy studies: Using techniques like positron emission tomography (PET) to determine the relationship between plasma concentration and target engagement in the brain.

  • Dose-ranging clinical studies: Systematically evaluating the safety and efficacy of different doses in human subjects.[5]

Troubleshooting Guide

Issue/Question Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent results in my functional assay. 1. Compound Degradation: The compound may be unstable in your assay buffer or under your experimental conditions. 2. Cell Line Issues: The cell line may have low or variable expression of the target receptor. Mycoplasma contamination can also affect results.[12] 3. Assay Interference: The compound may interfere with the assay technology (e.g., autofluorescence).1. Check Compound Stability: Prepare fresh stock solutions. Test stability in assay buffer over the experiment's duration. 2. Validate Cell Line: Confirm target receptor expression using a validated method (e.g., radioligand binding, Western blot, or qPCR). Routinely test for mycoplasma.[12] 3. Run Controls: Include a "compound-only" control (without cells) to check for assay interference.
I'm observing effects at concentrations much higher than the Ki for the primary target. 1. Off-Target Engagement: The observed effect may be due to the compound binding to a secondary, lower-affinity target. 2. Non-specific Effects: At high concentrations, compounds can have non-specific effects on cell membranes or other cellular components.1. Conduct a Broad Off-Target Screen: Test your compound against a panel of common off-target receptors and enzymes. 2. Use a Structurally Unrelated Antagonist: Try to block the observed effect with a known antagonist for a suspected off-target. 3. Lower the Concentration Range: Focus on a concentration range more relevant to the on-target pharmacology.
My in vivo results do not correlate with my in vitro potency. 1. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 2. Blood-Brain Barrier Penetration: For CNS targets, the compound may not effectively cross the blood-brain barrier. 3. High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, reducing the free concentration available to interact with the target.[13]1. Pharmacokinetic Studies: Conduct studies to determine the compound's pharmacokinetic profile (Tmax, Cmax, half-life, etc.).[13] 2. Assess Brain Penetration: Measure the brain-to-plasma concentration ratio. 3. Measure Plasma Protein Binding: Determine the fraction of unbound drug.[13]
How do I differentiate between an on-target and an off-target effect in a cell-based assay? 1. Use of a Known Antagonist: A specific antagonist for the primary target should block the on-target effect. 2. Knockdown/Knockout Models: Use siRNA or CRISPR to reduce or eliminate the expression of the primary target. The on-target effect should be diminished or abolished. 3. Expression in a Null Cell Line: Transfect and express the target receptor in a cell line that does not endogenously express it. The effect should only be observed in the transfected cells.1. Co-incubate with Antagonist: Run the assay in the presence and absence of a selective antagonist for your primary target. 2. Utilize Genetic Tools: Compare the dose-response curve in wild-type cells versus knockdown/knockout cells. 3. Receptor Expression System: Compare results from null cells and cells expressing your target receptor.

Quantitative Data Summary

Table 1: Istradefylline Binding Affinities (Ki) at Adenosine Receptors

SpeciesA2A Receptor Ki (nM)A1 Receptor Ki (nM)Selectivity (A1/A2A)
Human9.12[2]>287[2]>31
Rat1.57[2]50.9[2]~32
Mouse1.87[2]105.02[2]~56

Table 2: Istradefylline Clinical Dosing and Adverse Effects

DoseReduction in "OFF" Time (vs. Placebo)Incidence of Dyskinesia
20 mg/day0.64–0.76 hours[5]15%[8]
40 mg/day0.74–1.2 hours[5]17%[8]
PlaceboN/A8%[8]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for On-Target and Off-Target Affinity

Objective: To determine the binding affinity (Ki) of a test compound for its primary target and potential off-targets.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human adenosine A2A receptor) or from tissues known to express the receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]CGS 21680 for the A2A receptor), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gs and Gi-Coupled Receptors

Objective: To measure the functional effect of a test compound on Gs-coupled (like A2A) or Gi-coupled (like A1) receptors by quantifying changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Antagonists (like Istradefylline at A2A): Pre-incubate the cells with varying concentrations of the antagonist. Then, stimulate the cells with a known agonist (e.g., CGS 21680 for the A2A receptor) at a concentration that elicits a submaximal response (EC80).

    • For Agonists: Add varying concentrations of the test compound directly to the cells.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a bioluminescence-based assay (e.g., HTRF, LANCE).

  • Data Analysis:

    • For Antagonists: Plot the cAMP levels against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • For Agonists: Plot the cAMP levels against the agonist concentration to determine the EC50 and maximal efficacy (Emax).

Visualizations

GpcrSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Adenosine A2A Receptor (GPCR) Agonist->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Istradefylline Istradefylline (Antagonist) Istradefylline->GPCR Blocks

Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of Istradefylline.

ExperimentalWorkflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_decision Optimization A Primary Target Binding Assay (Ki) B Primary Target Functional Assay (IC50/EC50) A->B C Off-Target Panel Screening (Selectivity) B->C D Pharmacokinetics (ADME) C->D E Dose-Ranging Efficacy Studies D->E F Dose-Ranging Safety/Tolerability E->F G Therapeutic Window Acceptable? F->G H Optimal Dose Identified G->H Yes I Refine Compound or Dosing Strategy G->I No

Caption: Workflow for optimizing compound dose from in vitro to in vivo studies.

TroubleshootingTree Start High In Vivo Dose Required Q1 Is Brain Concentration Adequate? Start->Q1 Q2 Is Free Plasma Concentration Adequate? Q1->Q2 Yes A1 Issue: Poor Blood-Brain Barrier Penetration Q1->A1 No Q3 Is Oral Bioavailability Adequate? Q2->Q3 Yes A2 Issue: High Plasma Protein Binding Q2->A2 No A3 Issue: Poor Absorption or High First-Pass Metabolism Q3->A3 No A4 Pharmacokinetics are not the primary issue. Investigate target engagement/potency. Q3->A4 Yes

Caption: Troubleshooting decision tree for high in vivo dose requirements.

References

Technical Support Center: BP 897 Cardiovascular Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential cardiovascular side effects of BP 897. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor. It exhibits high affinity for the D3 receptor (Ki = 0.92 nM) with approximately 70-fold selectivity over the D2 receptor (Ki = 61 nM)[1]. As a partial agonist, its functional effects can be complex, acting as either an agonist or an antagonist depending on the experimental conditions[2]. At the cellular level, D3 receptor activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[1].

Q2: What are the expected cardiovascular effects of this compound based on preclinical data?

Preclinical studies in anesthetized rats have shown that this compound can induce a dose-dependent decrease in mean arterial pressure (MAP) and hindquarter vascular resistance. This suggests a vasodilatory effect. In these studies, this compound did not significantly alter heart rate or cardiac contractility.

Q3: What is the potential mechanism behind this compound-induced hypotension?

The hypotensive effects of this compound are likely mediated by its partial agonism at dopamine D3 receptors located on vascular smooth muscle cells. D3 receptors are Gαi/o-coupled, and their activation leads to a signaling cascade that promotes vasorelaxation. While the precise downstream effectors are still under investigation, the general pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. Lower cAMP levels can contribute to smooth muscle relaxation and vasodilation.

Q4: Does this compound have any known off-target activities that could influence cardiovascular parameters?

Yes, this compound has been shown to have moderate affinity for other receptors, which could contribute to cardiovascular effects, particularly at higher concentrations. These include:

  • α1-adrenergic receptors (Ki = 60 nM)

  • α2-adrenergic receptors (Ki = 83 nM)

  • 5-HT1A receptors (Ki = 84 nM)[1]

Antagonism at α1-adrenergic receptors could contribute to vasodilation and a decrease in blood pressure.

Q5: Is there any clinical data on the cardiovascular side effects of this compound in humans?

This compound has entered Phase II clinical studies for the treatment of cocaine abuse. However, detailed pharmacokinetic and toxicological data from these trials, including specific cardiovascular adverse events, have not been widely published in the peer-reviewed literature. Therefore, researchers should exercise caution and conduct thorough preclinical safety assessments.

Data Presentation

Table 1: Preclinical Cardiovascular Effects of this compound in Anesthetized Rats

ParameterDose (µmol/kg, i.v.)Observation
Mean Arterial Pressure (MAP)3Statistically significant decrease
Heart Rate (HR)3No significant effect
Hindquarter Vascular Resistance (HQVR)3Statistically significant decrease
Cardiac ContractilityUp to 3No significant changes

Data is synthesized from a study in anesthetized rats.

Table 2: Receptor Binding Affinity Profile of this compound

ReceptorKi (nM)
Dopamine D30.92
Dopamine D261
α1-adrenergic60
α2-adrenergic83
5-HT1A84

This table summarizes the binding affinities of this compound for various receptors, highlighting its selectivity for the D3 receptor and potential for off-target effects at higher concentrations.[1]

Experimental Protocols

Protocol 1: In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol outlines a method for the direct measurement of blood pressure and heart rate in anesthetized rats following the administration of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane (B1682113) or sodium pentobarbital)

  • Saline solution

  • Heparin

  • Polyethylene catheters

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

Procedure:

  • Anesthetize the rat with an appropriate anesthetic.

  • Perform a tracheostomy to ensure a clear airway.

  • Catheterize the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer linked to a data acquisition system.

  • Catheterize the jugular vein for intravenous administration of this compound.

  • Allow the animal to stabilize for at least 20 minutes before recording baseline measurements.

  • Administer this compound intravenously at desired doses.

  • Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Protocol 2: hERG Potassium Channel Assay (Manual Patch-Clamp)

This protocol describes the "gold standard" method for assessing the potential of this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture reagents

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • This compound stock solution and dilution buffers

Procedure:

  • Culture hERG-expressing HEK293 cells to an appropriate confluency.

  • Prepare cells for patch-clamp recording.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline hERG currents using a specific voltage-clamp protocol.

  • Perfuse the cell with increasing concentrations of this compound.

  • Record hERG currents at each concentration until a steady-state block is achieved.

  • Wash out the compound to assess the reversibility of the block.

  • Analyze the data to determine the IC50 value of this compound for hERG channel inhibition.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BP897 This compound D3R Dopamine D3 Receptor BP897->D3R Binds and partially activates Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP (inhibited) Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Signaling pathway of this compound-mediated vasodilation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Anesthetize Rat & Perform Tracheostomy Catheterization Catheterize Carotid Artery & Jugular Vein AnimalPrep->Catheterization Stabilization Stabilize Animal (20 min) Catheterization->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Dosing Administer this compound (i.v.) Baseline->Dosing Recording Continuously Record BP & HR Dosing->Recording DataAnalysis Analyze Hemodynamic Data (MAP, HR) Recording->DataAnalysis

Caption: Experimental workflow for in vivo hemodynamic assessment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
No significant change in blood pressure observed. 1. Incorrect dose: The dose of this compound may be too low to elicit a response. 2. Animal model: The species or strain of animal may be less sensitive to D3 receptor-mediated vasodilation. 3. Anesthesia: The anesthetic used may be masking the hypotensive effect.1. Perform a dose-response study with a wider range of concentrations. 2. Consider using a different animal model or an in vitro isolated blood vessel preparation. 3. Review the literature for the effects of the chosen anesthetic on the cardiovascular system and consider an alternative if necessary.
Tachycardia (increased heart rate) is observed. 1. Off-target effects: At higher concentrations, this compound may interact with other receptors that can increase heart rate. 2. Reflex tachycardia: A significant drop in blood pressure can trigger a baroreceptor reflex, leading to an increase in heart rate to compensate.1. Lower the dose of this compound to a range where it is more selective for the D3 receptor. 2. Analyze the temporal relationship between the drop in blood pressure and the increase in heart rate. If the tachycardia follows the hypotension, it is likely a reflex response.
Hypertension (increased blood pressure) is observed. 1. Off-target agonism at α-adrenergic receptors: While this compound has antagonistic affinity, complex interactions at high concentrations cannot be ruled out. 2. Experimental artifact: Issues with the blood pressure measurement setup.1. Pre-treat with an α-adrenergic antagonist to see if the hypertensive effect is blocked. 2. Recalibrate the pressure transducer and check the catheter for blockages or air bubbles.
Inconsistent results between experiments. 1. Compound stability: this compound may be degrading in the vehicle solution. 2. Biological variability: Differences in the physiological state of the animals. 3. Technical variability: Inconsistent surgical procedures or dosing.1. Prepare fresh solutions of this compound for each experiment and protect from light if necessary. 2. Ensure animals are of a similar age and weight, and are properly acclimatized. 3. Standardize all experimental procedures and ensure consistent training of personnel.

References

Technical Support Center: Accounting for BP 897 D2 Receptor Affinity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the dopamine (B1211576) D2 receptor affinity of BP 897 in experimental designs. This compound is a well-characterized ligand with high affinity for the dopamine D3 receptor, where it acts as a partial agonist, but it also exhibits a notable, albeit lower, affinity for the D2 receptor, acting as a weak antagonist.[1] This dual activity necessitates careful experimental design to accurately interpret results.

Frequently Asked Questions (FAQs)

Q1: What is the binding profile of this compound for D2 and D3 receptors?

A1: this compound displays a significantly higher affinity for the dopamine D3 receptor compared to the D2 receptor. The inhibition constant (Ki) for the D3 receptor is in the low nanomolar range, while its affinity for the D2 receptor is approximately 70 times lower.[1]

Q2: What is the functional activity of this compound at D2 and D3 receptors?

A2: this compound acts as a partial agonist at the human dopamine D3 receptor.[1][2] At the D2 receptor, it behaves as a weak antagonist.[1]

Q3: What are the potential off-target effects of this compound?

A3: Besides D2 and D3 receptors, this compound shows some affinity for α1 and α2 adrenergic receptors, as well as 5-HT1A serotonin (B10506) receptors.[1] It is crucial to consider these potential off-target effects when designing experiments and interpreting data.

Troubleshooting Guides

Issue 1: Difficulty in distinguishing between D2 and D3 receptor-mediated effects.

  • Problem: Overlapping expression of D2 and D3 receptors in native tissues or cell lines can confound the interpretation of this compound's effects.

  • Solution:

    • Use of selective cell lines: Employ cell lines stably expressing only the human D2 or D3 receptor (e.g., HEK293 or CHO cells). This allows for the characterization of this compound's activity at each receptor in isolation.

    • Selective antagonists: In co-expressing systems, use a highly selective D2 or D3 antagonist to block the activity at one receptor, thereby isolating the effect of this compound at the other.

    • Varying this compound concentration: Due to its higher affinity for the D3 receptor, lower concentrations of this compound will preferentially engage D3 receptors. A carefully designed dose-response curve can help differentiate the two activities.

Issue 2: Inconsistent results in functional assays.

  • Problem: The partial agonist activity at D3 receptors and antagonist activity at D2 receptors can lead to complex functional outcomes that are highly dependent on the specific assay and cell system used.

  • Solution:

    • Characterize the system: Thoroughly characterize the signaling pathways downstream of D2 and D3 receptors in your specific cell line. The coupling efficiency to G proteins can vary between cell lines, affecting the observed functional response.

    • Multiple functional readouts: Utilize multiple functional assays to get a comprehensive picture of this compound's activity. For example, combine cAMP accumulation assays with GTPγS binding or β-arrestin recruitment assays.

    • Control for receptor expression levels: The level of receptor expression can influence the apparent potency and efficacy of a ligand. Use cell lines with well-characterized and stable receptor expression levels.

Issue 3: High non-specific binding in radioligand binding assays.

  • Problem: The physicochemical properties of this compound or the experimental conditions may lead to high non-specific binding, obscuring the specific binding signal.

  • Solution:

    • Optimize assay conditions: Adjust buffer composition, including ionic strength and the addition of bovine serum albumin (BSA), to minimize non-specific interactions.

    • Choice of radioligand: Use a radioligand with high specific activity and low non-specific binding for the target receptor. For D2 receptors, radiolabeled spiperone (B1681076) or raclopride (B1662589) are common choices.

    • Proper washing steps: Ensure adequate and rapid washing of the filters or beads to remove unbound radioligand.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound at Dopamine and Off-Target Receptors

ReceptorKi (nM)Reference
Dopamine D30.92[1]
Dopamine D261[1]
α1-Adrenergic60[1]
α2-Adrenergic83[1]
5-HT1A84[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound Affinity at D2 Receptors

This protocol describes a competition binding assay to determine the Ki of this compound for the D2 receptor using a radiolabeled antagonist (e.g., [3H]-Spiperone).

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

  • [3H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Unlabeled Spiperone (for non-specific binding determination).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM unlabeled Spiperone (for non-specific binding) or this compound dilution.

    • 50 µL of [3H]-Spiperone at a final concentration close to its Kd.

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay to Measure D2 Receptor Antagonism

This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Materials:

  • CHO cells stably expressing the human D2 receptor.

  • Dopamine.

  • This compound.

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

  • Seed the D2-expressing CHO cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes at 37°C.

  • Add a fixed concentration of dopamine (typically the EC80 concentration for inhibition of cAMP) to the wells, in the continued presence of this compound.

  • Simultaneously, add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.

Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound for the reversal of dopamine-induced cAMP inhibition.

  • This IC50 value represents the antagonist potency of this compound at the D2 receptor.

Mandatory Visualizations

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates BP897 This compound (Antagonist) BP897->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion

Caption: D2 receptor signaling pathway and the antagonist action of this compound.

Experimental_Workflow start Start: Hypothesis on this compound's D2/D3 activity binding_assay Radioligand Binding Assay (Determine Ki at D2 and D3) start->binding_assay functional_assay_d3 Functional Assay (D3) (e.g., cAMP, GTPγS) Measure partial agonism start->functional_assay_d3 functional_assay_d2 Functional Assay (D2) (e.g., cAMP) Measure antagonism start->functional_assay_d2 data_analysis Data Analysis (Compare Ki, EC50, IC50) binding_assay->data_analysis functional_assay_d3->data_analysis functional_assay_d2->data_analysis conclusion Conclusion on D2/D3 Selectivity and Functional Profile data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound's D2 and D3 receptor activity.

References

Technical Support Center: Interpreting Conflicting In Vitro and In Vivo Results for BP 897

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret the seemingly conflicting experimental results observed with BP 897, a selective dopamine (B1211576) D3 receptor ligand.

Frequently Asked Questions (FAQs)

Q1: Why is this compound described as both a partial agonist and an antagonist for the dopamine D3 receptor?

A1: The functional activity of this compound at the dopamine D3 receptor appears to be highly dependent on the experimental system and the specific signaling pathway being measured.[1][2][3] In some in vitro assays, such as those measuring cAMP accumulation or mitogenesis in NG108-15 cells, this compound demonstrates partial agonist activity.[1][4] However, in other in vitro systems, like Chinese Hamster Ovary (CHO) cells, using readouts such as GTPγS binding or agonist-induced acidification, this compound acts as an antagonist.[1] In vivo, its effects are also complex, where it can behave as an agonist by reducing cocaine-seeking behavior, or as an antagonist in other contexts.[1][2][3] This context-dependent activity is a key feature of this compound.

Q2: What is the receptor binding profile of this compound?

A2: this compound exhibits a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.[1][4] It also has moderate to low affinity for other receptors.

Data Presentation: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)Selectivity (D2/D3)
Dopamine D30.92[1][4]~70-fold[1][4]
Dopamine D261[4]
5-HT1A84[1]
Adrenergic-alpha(1)60[1]
Adrenergic-alpha(2)83[1]
Dopamine D13000[4]
Dopamine D4300[4]

Q3: How can this compound show therapeutic effects in cocaine addiction models if its agonist/antagonist profile is unclear?

A3: The therapeutic potential of this compound in cocaine addiction models stems from its ability to modulate the dopamine system in a specific manner. As a D3 receptor partial agonist, it may act as a "stabilizer" of dopaminergic tone. In the context of drug-seeking behavior, it appears to reduce the rewarding effects of cocaine and the motivation to seek the drug, without producing rewarding effects on its own.[1][2] This suggests that its partial agonist activity at the D3 receptor is sufficient to attenuate the dopamine fluctuations associated with craving and relapse.

Troubleshooting Guides

Issue 1: Observing antagonist instead of partial agonist activity in our in vitro D3 receptor assay.

Possible Cause: The choice of cell line and signaling readout can significantly influence the observed functional activity of this compound.

Troubleshooting Steps:

  • Cell Line Consideration: Different cell lines have varying levels of receptor expression, G-protein coupling efficiency, and downstream signaling components.

    • NG108-15 cells: In this cell line, this compound has been reported to show partial agonism by decreasing forskolin-stimulated cAMP levels and stimulating mitogenesis.[1][4]

    • CHO cells: In contrast, studies using CHO cells have shown this compound to be devoid of intrinsic activity and to act as an antagonist in GTPγS binding and acidification rate assays.[1]

  • Signaling Pathway Analysis: The functional outcome depends on the specific signaling pathway being investigated.

    • cAMP Assays: These assays measure the modulation of adenylyl cyclase activity. Partial agonism is observed in some systems.

    • GTPγS Binding Assays: This assay measures the initial step of G-protein activation. The lack of activity in this assay suggests this compound may not efficiently promote the GDP-GTP exchange on Gα subunits in certain cellular contexts.

    • Mitogenesis Assays: This measures cell proliferation, a downstream functional response that can be influenced by multiple signaling pathways.

Experimental Protocols: Key In Vitro Assays

  • cAMP Accumulation Assay:

    • Culture NG108-15 cells expressing the human dopamine D3 receptor.

    • Pre-incubate cells with this compound at various concentrations.

    • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a suitable immunoassay kit.

    • A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

  • GTPγS Binding Assay:

    • Prepare membranes from CHO cells expressing the dopamine D3 receptor.

    • Incubate the membranes with a fixed concentration of a dopamine agonist (e.g., quinpirole) and varying concentrations of this compound in the presence of [35S]GTPγS.

    • Separate bound from free [35S]GTPγS by filtration.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Inhibition of agonist-stimulated [35S]GTPγS binding indicates antagonist activity.

Issue 2: Conflicting behavioral outcomes in our in vivo studies.

Possible Cause: The observed in vivo effect of this compound can depend on the animal model, the behavioral paradigm, and the dosing regimen.

Troubleshooting Steps:

  • Animal Model Selection:

    • Rodent Models of Drug Seeking: In rats, this compound has been shown to reduce cocaine-seeking behavior.[1][4]

    • Primate Models: In rhesus monkeys, this compound was not self-administered and reduced cocaine self-administration.[1]

    • Parkinson's Disease Models: In MPTP-treated monkeys, while this compound reduced L-DOPA-induced dyskinesia, it also led to a return of parkinsonian symptoms, suggesting a more complex interaction with the motor system.[1]

  • Behavioral Endpoint:

    • Drug Self-Administration: Measures the reinforcing properties of a drug. This compound is not self-administered.[1]

    • Conditioned Place Preference (CPP): Assesses the rewarding effects of a drug. This compound blocks the expression of amphetamine-induced CPP.[5]

    • Catalepsy: At high doses, this compound can induce catalepsy in rats, which is often associated with D2 receptor antagonism.[1]

Mandatory Visualizations

G cluster_invitro In Vitro Observations cluster_invivo In Vivo Observations BP_897_vitro This compound D3R_vitro Dopamine D3 Receptor BP_897_vitro->D3R_vitro Partial_Agonist Partial Agonist Activity D3R_vitro->Partial_Agonist in Antagonist Antagonist Activity D3R_vitro->Antagonist in NG108_15 NG108-15 Cells (cAMP, Mitogenesis) Partial_Agonist->NG108_15 Interpretation Interpretation: Context-Dependent Functional Selectivity Partial_Agonist->Interpretation CHO CHO Cells (GTPγS, Acidification) Antagonist->CHO Antagonist->Interpretation BP_897_vivo This compound D3R_vivo Dopamine D3 Receptor BP_897_vivo->D3R_vivo Agonist_Effect Agonist-like Effect D3R_vivo->Agonist_Effect Antagonist_Effect Antagonist-like Effect D3R_vivo->Antagonist_Effect Cocaine_Seeking Reduced Cocaine Seeking Agonist_Effect->Cocaine_Seeking Agonist_Effect->Interpretation Parkinsonian_Symptoms Return of Parkinsonian Symptoms Antagonist_Effect->Parkinsonian_Symptoms Antagonist_Effect->Interpretation

Caption: Logical relationship of this compound's conflicting activities.

G cluster_pathway Dopamine D3 Receptor Signaling cluster_assay Experimental Readouts BP897 This compound D3R D3 Receptor BP897->D3R G_protein Gαi/o Gβγ D3R->G_protein Partial Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK GTP_assay GTPγS Binding Assay (Antagonism in CHO) G_protein->GTP_assay Measures this step cAMP ↓ cAMP AC->cAMP cAMP_assay cAMP Assay (Partial Agonism in NG108-15) cAMP->cAMP_assay Mitogenesis ↑ Mitogenesis MAPK->Mitogenesis Mitogenesis_assay Mitogenesis Assay (Partial Agonism in NG108-15) Mitogenesis->Mitogenesis_assay

Caption: Signaling pathways and assay readouts for this compound at the D3 receptor.

G Start Start: In Vivo Experiment Animal_Model Select Animal Model (e.g., Rat, Monkey) Start->Animal_Model Behavioral_Paradigm Choose Behavioral Paradigm (e.g., Self-Admin, CPP) Animal_Model->Behavioral_Paradigm Dosing Determine Dosing Regimen (Dose, Route, Timing) Behavioral_Paradigm->Dosing Data_Collection Collect Behavioral Data Dosing->Data_Collection Data_Analysis Analyze and Interpret Data Data_Collection->Data_Analysis Conclusion Draw Conclusion on Agonist vs. Antagonist Effect Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo characterization of this compound.

References

Mitigating potential behavioral side effects of BP 897

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BP 897. The information is designed to help mitigate potential behavioral side effects encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor.[1] It displays a high affinity for the D3 receptor (Ki = 0.92 nM) and has a 70-fold lower affinity for the D2 receptor, where it acts as a weak antagonist (Ki = 61 nM).[1] As a partial agonist, this compound provides a moderate level of receptor activation. This can stabilize the dopaminergic system, acting as a functional antagonist in high-dopamine states and increasing dopaminergic activity in low-dopamine states.[2]

Q2: What are the known potential behavioral side effects of this compound in preclinical models?

A2: Preclinical studies have identified a few key behavioral side effects. At high doses, this compound has been reported to induce catalepsy in rats.[3][4] In non-human primate models of Parkinson's disease (MPTP-treated monkeys), this compound, while reducing L-DOPA-induced dyskinesia, was also observed to provoke a return of parkinsonian symptoms.[3][4] Given its class as a dopamine partial agonist, there is also a potential for akathisia (restlessness), a known side effect of similar compounds.[5][6]

Q3: How does this compound's receptor binding profile relate to its side effects?

A3: this compound's side effect profile is linked to its activity at dopamine receptors. The catalepsy and parkinsonian-like symptoms are likely related to its complex interaction with the D2 and D3 receptors within the brain's motor circuits.[3][4] Partial agonism at D3 receptors combined with weak antagonism at D2 receptors can alter the fine balance of dopaminergic transmission required for normal motor control.

Q4: Are there general strategies to mitigate side effects of dopamine partial agonists?

A4: Yes, for the broader class of dopamine agonists and partial agonists, several strategies are employed. For motor side effects like catalepsy, co-administration of muscarinic acetylcholine (B1216132) receptor antagonists has been shown to be effective.[7] For akathisia, treatments can include beta-blockers, 5HT2A antagonists, or benzodiazepines.[8] In cases of drug-induced parkinsonism, dopamine replacement therapies like levodopa (B1675098) are the standard treatment.[9]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during in vivo experiments with this compound.

Issue 1: Subject (Rat) Appears Cataleptic After High-Dose Administration
  • Symptoms: The rat displays an abnormal, fixed posture and fails to correct its position when gently moved. For example, if its forepaws are placed on an elevated bar, it remains in that position for an extended period.

  • Potential Cause: High doses of this compound can induce catalepsy, a state of motor immobility.[3][4] This is a known dose-dependent side effect.

  • Troubleshooting Steps:

    • Confirm Catalepsy: Use a standardized method, such as the bar test (see Experimental Protocol 1), to quantify the cataleptic behavior. This ensures the observation is objective and reproducible.[10]

    • Dose-Response Analysis: If catalepsy is confirmed, perform a dose-response study to determine the threshold dose for this effect. Reducing the dose may eliminate the side effect while retaining the desired therapeutic effect.

    • Consider Mitigation Co-Therapy: In some experimental designs, co-administration of an anti-cataleptic agent may be warranted. Muscarinic acetylcholine receptor antagonists have been shown to reduce drug-induced catalepsy.[7] However, this will add a confounding variable to your study that must be controlled for.

    • Refine Experimental Timeline: Assess the time course of catalepsy post-administration. It may be possible to conduct behavioral tests for your primary endpoints before the onset of peak cataleptic effects.[11]

Issue 2: Re-emergence of Parkinsonian Symptoms in MPTP-Treated Monkeys
  • Symptoms: In an MPTP-treated non-human primate, you observe a worsening of parkinsonian motor deficits (e.g., tremor, bradykinesia, rigidity) after administration of this compound.

  • Potential Cause: this compound has been documented to cause a return of parkinsonian symptoms in this specific model, despite its benefits for dyskinesia.[3][4] This is likely due to its partial agonist/weak antagonist profile disrupting the effects of concomitant dopamine replacement therapies like L-DOPA.

  • Troubleshooting Steps:

    • Quantitative Motor Assessment: Use a validated motor disability rating scale for MPTP-treated primates to objectively score the severity of symptoms before and after this compound administration (see Experimental Protocol 2).[1][4]

    • Evaluate Interaction with L-DOPA: The observed effect is likely an interaction. Design experiments to carefully characterize the dose-response relationship of both this compound and L-DOPA to find a therapeutic window that minimizes parkinsonian symptoms while achieving the desired experimental outcome.

    • Washout Period: Ensure an adequate washout period for this compound between tests to allow the subject to return to a stable baseline state on its L-DOPA regimen.

    • Alternative Models: If the re-emergence of parkinsonian symptoms confounds the primary study endpoint, consider whether an alternative preclinical model would be suitable.

Issue 3: Subject (Rat or Primate) Exhibits Signs of Akathisia (Restlessness)
  • Symptoms: The animal displays behavior that appears restless and agitated, such as constant shifting of weight, pacing, or an inability to remain still, which is not part of its normal behavioral repertoire.

  • Potential Cause: While not specifically documented for this compound, akathisia is a known side effect of other dopamine partial agonists.[5][6] It represents a state of inner restlessness that results in a compulsion to move.

  • Troubleshooting Steps:

    • Objective Assessment: Differentiating akathisia from general hyperactivity can be challenging. An assessment protocol should be used to score the specific types of restless movements (see Experimental Protocol 3).[10]

    • Rule Out Other Causes: Ensure the observed behavior is not due to other environmental stressors, anxiety related to the experimental procedure, or other compounds administered.

    • Pharmacological Mitigation: If akathisia is confirmed and problematic for the experiment, consider preclinical testing of known clinical treatments for akathisia, such as propranolol (B1214883) (a beta-blocker) or a 5HT2A antagonist.[8] A separate pilot study should be conducted to determine an effective dose that does not interfere with the primary experimental goals.

    • Dose Adjustment: As with other side effects, a lower dose of this compound may not induce akathisia.

Data Presentation

Table 1: Receptor Binding Affinity Profile of this compound

ReceptorAffinity (Ki, nM)Notes
Dopamine D3 0.92 High affinity; partial agonist activity. [1][3][4]
Dopamine D261~70-fold lower affinity than D3; weak antagonist activity.[1]
Adrenergic α160Moderate affinity.[3][4]
Adrenergic α283Moderate affinity.[3][4]
Serotonin 5-HT1A84Moderate affinity.[3][4]
Dopamine D1> 3000Low affinity.[1]
Dopamine D4> 300Low affinity.[1]

Experimental Protocols

Protocol 1: Assessment of Catalepsy in Rats (Bar Test)
  • Objective: To quantify the degree of drug-induced catalepsy.

  • Apparatus: A horizontal metal or wooden bar, approximately 1 cm in diameter, elevated 9 cm above a flat surface.

  • Methodology:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, i.p.).

    • At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws onto the horizontal bar. The hind paws should remain on the surface.[5]

    • Start a stopwatch immediately upon placing the forepaws.

    • Measure the "descent latency," which is the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.[5][10]

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, it is assigned the maximum score.

    • The test can be repeated multiple times at each time point, with a short rest interval, to ensure reliability.[5]

  • Data Analysis: The descent latency in seconds is used as the index of catalepsy. Data are typically analyzed using ANOVA to compare treatment groups at different time points.

Protocol 2: Assessment of Parkinsonian Motor Deficits in MPTP-Treated Monkeys
  • Objective: To provide a quantitative score of parkinsonian motor disability.

  • Background: This protocol is based on standardized motor disability scales used in non-human primate research.[4] The scale evaluates multiple domains of motor function.

  • Methodology:

    • Establish a baseline motor score for each monkey in its stable, L-DOPA-treated state. Scoring should be performed by at least two trained observers who are blind to the experimental condition.

    • Administer this compound at the target dose.

    • At peak effect time, re-evaluate the monkey using the rating scale. Video recording the sessions is highly recommended for later review and to ensure inter-rater reliability.[1]

    • The rating scale should include items such as:

      • Posture: Scored from normal to severely stooped.

      • Gait: Scored from normal to shuffling or freezing.

      • Bradykinesia (Slowness of Movement): Assessed by observing spontaneous movement in the cage or through specific food-reaching tasks.[3]

      • Tremor: Scored based on the presence and severity of tremor at rest and during action.

      • Balance: Assessed by observing the animal's stability on perches.

    • Each item is scored on a scale (e.g., 0-3 or 0-5), where 0 is normal and the highest score indicates severe disability.

  • Data Analysis: The total motor disability score is calculated by summing the scores for each item. Pre- and post-drug scores are compared using paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Protocol 3: Assessment of Akathisia-Like Behavior in Rodents
  • Objective: To quantify restless, akathisia-like behaviors.

  • Apparatus: A standard open-field box or the animal's home cage.

  • Methodology:

    • Following administration of this compound or vehicle, place the animal in the observation arena.

    • Record a video of the session (e.g., 15-30 minutes) for later analysis.

    • A trained observer, blind to the treatment condition, should score the animal's behavior based on a validated rating scale. Key behaviors to score include:

      • Constant Locomotion: Pacing that is not exploratory in nature.

      • Axial Movements: Repetitive, purposeless movements of the head, neck, or trunk.

      • Shifting Posture: Frequent, abrupt changes in body position or weight-shifting between hindlimbs.

      • Oral Movements: Non-grooming related movements of the mouth or jaw.

    • The frequency and duration of these specific behaviors are recorded.

  • Data Analysis: The total score on the akathisia rating scale is used as the primary endpoint. Scores between treatment groups are compared using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualizations

BP897_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_Autoreceptor D3 Autoreceptor Dopamine->D3_Autoreceptor Full Agonist BP897_pre This compound BP897_pre->D3_Autoreceptor Partial Agonist (Stabilizes) DA_Synthesis Dopamine Synthesis/Release D3_Autoreceptor->DA_Synthesis Inhibits (-) D3_Receptor D3 Receptor AC Adenylyl Cyclase D3_Receptor->AC Gi cAMP cAMP AC->cAMP Converts ATP Signaling Downstream Signaling cAMP->Signaling Activates BP897_post This compound BP897_post->D3_Receptor Partial Agonist Dopamine_post Dopamine Dopamine_post->D3_Receptor Full Agonist

Caption: this compound acts as a partial agonist at both presynaptic D3 autoreceptors and postsynaptic D3 receptors.

Troubleshooting_Workflow start Unexpected Motor Side Effect Observed quantify Quantify Behavior with Standardized Protocol (e.g., Bar Test, Motor Scale) start->quantify is_significant Is the Effect Statistically Significant Compared to Control? quantify->is_significant dose_response Conduct Dose-Response Experiment is_significant->dose_response Yes no_effect Monitor, but Proceed (Effect is not significant) is_significant->no_effect No find_threshold Identify No-Effect or Minimal-Effect Dose dose_response->find_threshold end_reassess Reassess Experimental Goals and Model Suitability dose_response->end_reassess If no therapeutic window exists adjust_protocol Adjust Experimental Protocol: Use Lower Dose find_threshold->adjust_protocol consider_mitigation Consider Mitigation Strategy (e.g., Co-administration) find_threshold->consider_mitigation end_adjust Proceed with Adjusted Protocol adjust_protocol->end_adjust pilot_study Conduct Pilot Study for Mitigation Agent consider_mitigation->pilot_study pilot_study->end_adjust

Caption: A logical workflow for troubleshooting unexpected motor side effects during in vivo experiments.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Post-Treatment Assessment cluster_analysis Phase 4: Data Analysis acclimatize Acclimatize Animals to Test Environment baseline Conduct Baseline Behavioral Assessment (Pre-Drug) acclimatize->baseline randomize Randomize Animals into Groups (Vehicle, this compound Low, this compound High) baseline->randomize administer Administer Compound randomize->administer timeline assess_primary Assess Primary Endpoint (e.g., Drug-Seeking Behavior) analyze Statistical Analysis: Compare Treatment Groups to Vehicle Control assess_primary->analyze assess_side_effect Assess Side Effect (e.g., Catalepsy Test) assess_side_effect->analyze timeline->assess_primary timeline->assess_side_effect interpret Interpret Results: Efficacy vs. Side Effect Profile analyze->interpret

References

BP 897 Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting dose-response experiments with BP 897, a selective partial agonist for the dopamine (B1211576) D3 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective partial agonist at the dopamine D3 receptor and a weak antagonist at the dopamine D2 receptor.[1] Its high affinity for the D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Q2: What are the expected EC50 or Ki values for this compound?

A2: The affinity and potency of this compound can vary depending on the experimental system. In NG 108-15 cells expressing the human D3 receptor, this compound inhibits forskolin-induced cyclic AMP accumulation with an EC50 of 1 nM.[1] The binding affinity (Ki) for the human D3 receptor is approximately 0.92 nM, while for the D2 receptor, it is significantly lower at around 61 nM, indicating a 70-fold selectivity for the D3 receptor.[1][2]

Q3: In which experimental systems has the dose-response of this compound been characterized?

A3: The dose-response of this compound has been characterized in various in vitro and in vivo systems. In vitro studies have utilized cell lines such as NG 108-15 and Chinese Hamster Ovary (CHO) cells expressing the human D3 receptor to measure endpoints like cAMP accumulation, mitogenesis, and GTPγS binding.[1][2] In vivo studies in rats and rhesus monkeys have investigated its effects on cocaine-seeking behavior and self-administration.[2][3][4]

Q4: Why do I observe antagonist effects of this compound in some experiments?

A4: this compound is a partial agonist. This means that while it can activate the D3 receptor, it does so with lower intrinsic efficacy than a full agonist. In the presence of a full agonist (like dopamine), this compound can act as an antagonist by competing for the same binding site and reducing the overall maximal response.[1][5] For instance, it has been shown to antagonize the response induced by the full agonist quinpirole.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in an in vitro assay. - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity.
Observed EC50 value is significantly different from the literature. - Different cell line or passage number.- Variation in assay conditions (e.g., incubation time, temperature).- Degradation of the this compound compound.- Use the same cell line and passage number as the cited study if possible.- Standardize all assay parameters.- Prepare fresh stock solutions of this compound and store them appropriately.
No dose-response observed. - The concentration range of this compound is too narrow or not appropriate for the assay.- The chosen endpoint is not sensitive to D3 receptor activation.- Low or absent D3 receptor expression in the experimental system.- Perform a wider range of serial dilutions (e.g., from 10 pM to 10 µM).- Confirm that the chosen assay (e.g., cAMP, GTPγS) is suitable for D3 receptor signaling.- Verify D3 receptor expression using techniques like qPCR or Western blotting.
Inconsistent results in animal studies. - Variability in drug administration (e.g., i.p. vs. i.v.).- Differences in animal strain, age, or sex.- Environmental stressors affecting animal behavior.- Maintain a consistent route and timing of drug administration.- Clearly report the characteristics of the animal model used.- Acclimate animals to the experimental environment to minimize stress.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound from various studies.

Parameter Value Experimental System Reference
Ki (D3 Receptor) 0.92 nMRecombinant human D3 receptor[1][2]
Ki (D2 Receptor) 61 nMRecombinant human D2 receptor[1]
EC50 (cAMP inhibition) 1 nMNG 108-15 cells expressing human D3 receptor[1]
pIC50 (agonist-induced acidification) 9.43CHO cells expressing human D3 receptor[2]
pIC50 (GTPγS binding) 9.51CHO cells expressing human D3 receptor[2]
EC50 (in vivo inhibition of agonist-induced firing rate) 1.1 mg/kg, i.v.Rat substantia nigra dopaminergic neurons[2]

Experimental Protocols

Detailed Methodology for In Vitro cAMP Assay:

  • Cell Culture: Culture NG 108-15 cells stably expressing the human dopamine D3 receptor in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Forskolin (B1673556) Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • This compound Treatment: Immediately add the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable commercial kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

BP897_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BP897 BP897 D3R Dopamine D3 Receptor BP897->D3R Binds G_protein Gi/o D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production G_protein->AC Inhibits Downstream Downstream Effectors cAMP->Downstream Regulates

Caption: Signaling pathway of this compound at the dopamine D3 receptor.

Dose_Response_Workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare Serial Dilutions of this compound prepare_cells->prepare_compound treat_cells Treat Cells with this compound and Stimulant (e.g., Forskolin) prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure_response Measure Biological Response (e.g., cAMP) incubate->measure_response analyze_data Analyze Data and Generate Dose-Response Curve measure_response->analyze_data end_point Determine EC50/IC50 analyze_data->end_point

References

Best practices for long-term administration of BP 897

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP 897. This resource is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting guidance for the long-term administration and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor.[1] It exhibits a high affinity for the D3 receptor with an approximate 70-fold lower affinity for the D2 receptor.[1] Its mechanism of action involves binding to and partially activating the D3 receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory Gαi/o proteins. This interaction can lead to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

Q2: What are the common research applications for this compound? A2: this compound is primarily used in preclinical research to investigate the role of the dopamine D3 receptor in various neurological and psychiatric conditions. It has been extensively studied for its potential to reduce cocaine-seeking behavior and relapse, suggesting its utility in addiction research.

Q3: How should I prepare and store stock solutions of this compound? A3: While specific solubility data is not widely published, this compound is an organic molecule commonly dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. For in vivo studies, a stock in DMSO can be further diluted in saline or another appropriate vehicle, though care must be taken to avoid precipitation. As a general best practice for long-term stability, prepare concentrated stock solutions in anhydrous DMSO, store them in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4] It is recommended to use freshly prepared solutions or those stored for no longer than one month.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]

Q4: What is the difference between a partial agonist like this compound and a full agonist? A4: A full agonist binds to a receptor and elicits a maximal biological response. A partial agonist, like this compound, binds to and activates the receptor but produces a submaximal response, even at saturating concentrations.[5] An important characteristic of partial agonists is that they can act as functional antagonists in the presence of a full agonist by competing for the same receptor binding sites, thereby reducing the overall response.[5]

Q5: Can long-term administration of this compound lead to receptor desensitization or tachyphylaxis? A5: Long-term exposure to agonists can lead to receptor desensitization, a process where the receptor's response to the ligand is diminished over time. This is a known phenomenon for GPCRs.[6] Chronic administration of dopamine receptor ligands can lead to neuroadaptations, including changes in receptor density. Researchers performing long-term studies should consider incorporating experimental designs that can assess potential changes in D3 receptor sensitivity or expression over the course of the administration period.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published literature. Note that values can vary depending on the specific experimental conditions and cell system used.

ParameterValueReceptor/SystemNotes
Binding Affinity (Ki) ~0.92 nMHuman Dopamine D3 ReceptorHigh affinity and selectivity for D3.
~61 nMHuman Dopamine D2 Receptor~70-fold lower affinity compared to D3.
~84 nM5-HT1A ReceptorShows moderate affinity for some other receptors.
Functional Activity Partial AgonistHuman Dopamine D3 ReceptorIntrinsic activity of ~0.6 in some systems.[1]
Weak Partial Agonist / AntagonistHuman Dopamine D2 ReceptorCan act as an antagonist in the presence of dopamine.
In Vitro Potency (EC50/IC50) ~1 nM (EC50)Inhibition of forskolin-induced cAMP in hD3-expressing cells.Demonstrates functional engagement of the Gi pathway.
pIC50 = 9.43 - 9.51Inhibition of agonist effects in CHO cells expressing D3.[2][3]pIC50 is the negative log of the IC50 value.
Reported In Vivo Dosage 0.1 - 3 mg/kg (i.p.)RatsEffective in reducing cue-induced drug-seeking behaviors.

Signaling Pathway Diagram

The diagram below illustrates the simplified signaling pathway of the Dopamine D3 Receptor when activated by a partial agonist like this compound. As a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels.

D3_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular BP897 This compound (Partial Agonist) D3R Dopamine D3 Receptor BP897->D3R Binds G_protein Gαi/o Protein (Inactive) D3R->G_protein Activates G_protein_active Gαi (Active) G_protein->G_protein_active GDP->GTP AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Simplified Dopamine D3 Receptor (Gαi-coupled) signaling pathway.

Troubleshooting Guides

Guide 1: Inconsistent or No Effect in In Vitro Assays

Question: My in vitro assay (e.g., cAMP measurement) is showing inconsistent results or no effect after applying this compound. What could be the cause?

Troubleshooting_In_Vitro cluster_check Initial Checks cluster_sol Potential Solutions Start Problem: Inconsistent or No In Vitro Effect Check_Compound 1. Verify this compound Integrity & Concentration Start->Check_Compound Check_Cells 2. Assess Cell Health & Receptor Expression Start->Check_Cells Check_Assay 3. Validate Assay Components & Protocol Start->Check_Assay Sol_PartialAgonism Issue: Partial Agonism - In systems with low D3R expression or poor coupling, the agonist effect may be weak. - Co-administer with a full agonist; this compound should act as an antagonist. Start->Sol_PartialAgonism Consider Pharmacology Sol_Compound Prepare fresh stock solution from solid. Verify solvent compatibility (e.g., DMSO <0.1%). Confirm final concentration. Check_Compound->Sol_Compound Sol_Cells Use cells at low, consistent passage number. Confirm D3R expression via qPCR or Western blot. Check for mycoplasma contamination. Check_Cells->Sol_Cells Sol_Assay Run positive control (e.g., full agonist like Quinpirole). Run vehicle-only negative control. Check incubation times and temperatures. Check_Assay->Sol_Assay

Troubleshooting workflow for unexpected in vitro results with this compound.
Guide 2: Variability in Long-Term In Vivo Studies

Question: I am observing high variability or a diminishing effect of this compound over the course of a multi-week animal study. What should I investigate?

Potential CauseRecommended Action
Compound Stability in Vehicle Prepare fresh dosing solutions daily or every few days. Store any stock solutions at -20°C or below. Visually inspect the solution for any precipitation before each administration. Conduct a pilot stability test of your formulation under administration conditions.
Pharmacokinetic Variability Ensure consistent administration technique (e.g., time of day, injection site for i.p.). Monitor animal health closely, as factors like weight loss or stress can alter drug metabolism and distribution.
Receptor Desensitization / Downregulation Chronic D3 receptor activation may lead to adaptive changes. Consider including intermittent dosing schedules (e.g., every other day) to see if this mitigates the effect. At the end of the study, collect brain tissue (e.g., nucleus accumbens) to measure D3 receptor mRNA or protein levels between treatment and vehicle groups.
Behavioral Tolerance The animal may be developing tolerance to the behavioral effects of the compound. Include control groups that can help differentiate between pharmacological tolerance and behavioral adaptation to the testing paradigm.
Off-Target Effects At higher doses or with long-term administration, effects on other receptors (e.g., D2, 5-HT1A) could become more pronounced and introduce variability.[2][3] If possible, test a lower dose. Consider using a more selective D3 antagonist as a control to confirm the observed effect is D3-mediated.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general method for preparing this compound for intraperitoneal (i.p.) injection in rodents. Note: The final concentration of DMSO should be minimized to avoid toxicity.

  • Calculate Required Amount: Determine the total mass of this compound needed based on the desired dose (e.g., 1 mg/kg), the average weight of the animals, and the injection volume (e.g., 5 mL/kg).

  • Prepare Stock Solution: Weigh the required amount of solid this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved using gentle vortexing or sonication.

  • Prepare Final Dosing Solution:

    • For a 1 mg/kg dose with a 5 mL/kg injection volume, the final concentration is 0.2 mg/mL.

    • Calculate the volume of the DMSO stock needed.

    • First, try diluting the DMSO stock with a small amount of a surfactant like Tween 80 (e.g., to a final concentration of 1-2%).

    • Slowly add sterile saline (0.9% NaCl) dropwise while vortexing to reach the final volume. This gradual dilution helps prevent precipitation.

    • The final concentration of DMSO should ideally be below 10%, and as low as possible.

  • Final Check: Before administration, inspect the solution to ensure it is clear and free of any precipitate. If precipitation occurs, the formulation must be optimized, for instance by adjusting the co-solvent or surfactant concentrations.

  • Administration: Administer the solution via i.p. injection at the calculated volume based on each animal's body weight.

Protocol 2: Workflow for a cAMP Inhibition Assay

This workflow outlines the key steps for measuring the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the dopamine D3 receptor.

cAMP_Workflow Start Start: Seed D3R-expressing cells in 96-well plates Incubate1 Incubate overnight to allow cell adherence Start->Incubate1 Prepare_Cmpd Prepare serial dilutions of this compound. Prepare fixed concentration of Forskolin (Adenylyl Cyclase activator). Prepare fixed concentration of full agonist (e.g., Quinpirole). Incubate1->Prepare_Cmpd Add_Cmpd Add this compound dilutions to wells. Include 'vehicle' and 'full agonist' control wells. Prepare_Cmpd->Add_Cmpd Incubate2 Pre-incubate for 15-30 minutes Add_Cmpd->Incubate2 Add_Forsk Add Forskolin to all wells to stimulate cAMP production. Incubate2->Add_Forsk Incubate3 Incubate for 15-30 minutes Add_Forsk->Incubate3 Lyse Stop reaction and lyse cells according to kit protocol. Incubate3->Lyse Detect Detect intracellular cAMP levels (e.g., using HTRF, ELISA, or AlphaScreen) Lyse->Detect Analyze Analyze Data: Plot cAMP levels vs. This compound concentration. Calculate IC50 value. Detect->Analyze

Experimental workflow for a cAMP inhibition functional assay.

References

Technical Support Center: Validating the Effects of BP 897

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BP 897 in their experiments. The information is designed to assist in the proper design of control experiments and the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor.[1] Its primary mechanism of action is to bind to the D3 receptor and elicit a response that is lower than that of a full agonist. It displays a high affinity for the dopamine D3 receptor, with a reported Ki of approximately 0.92 nM.[1] this compound has a 70-fold lower affinity for the D2 receptor.[1] Functionally, it has been shown to decrease forskolin-stimulated cAMP levels in cells expressing the human dopamine D3 receptor.[1]

Q2: I am observing unexpected effects in my experiment. What are the known off-target receptors for this compound?

While this compound is highly selective for the D3 receptor, it does exhibit moderate affinity for other receptors, which could contribute to unexpected experimental outcomes. It is crucial to consider these potential off-target effects in your experimental design. Known off-target receptors include the serotonin (B10506) 5-HT1A receptor, α1-adrenergic receptor, and α2-adrenergic receptor.[1]

Q3: How can I be sure that the observed effects in my experiment are specifically due to D3 receptor activation by this compound?

To ensure the observed effects are D3 receptor-mediated, several control experiments are essential:

  • Pharmacological Antagonism: Pre-treat your cells or tissues with a selective D3 receptor antagonist, such as SB-277011A, before applying this compound.[2] A specific D3-mediated effect should be blocked or significantly attenuated by the antagonist.

  • Use of D3 Receptor Knockout/Knockdown Models: The most definitive control is to use a system lacking the D3 receptor. This can be achieved through the use of D3 receptor knockout animals or cell lines where the D3 receptor has been knocked down using techniques like siRNA or CRISPR. In such a system, a D3-specific effect of this compound should be absent.

  • Control Compound: Include a structurally similar but inactive compound as a negative control to rule out non-specific effects of the chemical scaffold.

  • Dose-Response Curve: Generate a full dose-response curve for this compound. A specific effect should exhibit a sigmoidal dose-response relationship, from which you can determine the EC50 (half-maximal effective concentration).

Q4: My results for cAMP inhibition are inconsistent. What are some common troubleshooting steps?

Inconsistent cAMP assay results can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Receptor expression levels can change with cell passage.

  • Forskolin (B1673556) Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. An optimal concentration should produce a robust but not maximal stimulation, allowing for the detection of inhibitory effects.

  • Agonist Purity and Stability: Verify the purity and stability of your this compound stock solution. Improper storage can lead to degradation.

  • Assay Incubation Time: Optimize the incubation time for both forskolin and this compound to capture the desired signaling event.

  • Cell Density: The number of cells seeded per well can influence the magnitude of the cAMP response. Ensure consistent cell seeding.

Troubleshooting Guides

Issue 1: High background signal in radioligand binding assays.
  • Problem: Non-specific binding is excessively high, obscuring the specific binding signal.

  • Possible Causes & Solutions:

    • Insufficient Blocking: Ensure that the filter plates are adequately pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Inadequate Washing: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.

    • Radioligand Concentration Too High: Use a radioligand concentration that is at or near its Kd for the receptor to maximize the specific-to-non-specific binding ratio.

    • Filter Type: Ensure you are using the appropriate filter type (e.g., GF/C) for your membrane preparation.

Issue 2: No significant downstream signaling (e.g., pERK activation) is observed after this compound treatment.
  • Problem: Despite confirming D3 receptor expression, downstream signaling pathways are not activated as expected.

  • Possible Causes & Solutions:

    • Partial Agonism: Remember that this compound is a partial agonist. The magnitude of its effect will be lower than a full agonist like dopamine. You may need to use a more sensitive detection method or a system with higher receptor expression to observe a significant effect.

    • Cell-Type Specific Signaling: The coupling of D3 receptors to specific downstream pathways can be cell-type dependent. The D3 receptor may not couple to the pERK pathway in your specific experimental system.

    • Kinetics of Signaling: The activation of downstream signaling pathways is often transient. Perform a time-course experiment to identify the peak of activation.

    • Antibody Quality (for Western Blots): If using Western blotting, validate your antibodies to ensure they are specific and sensitive enough to detect the protein of interest.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound at Various Receptors

ReceptorKi (nM)
Dopamine D30.92[1]
Dopamine D261[1]
Serotonin 5-HT1A84[1]
Adrenergic α160[1]
Adrenergic α283[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for D3 Receptor Affinity

This protocol is adapted from standard radioligand binding procedures.

Materials:

  • Cell membranes expressing the human dopamine D3 receptor.

  • Radioligand (e.g., [³H]-Spiperone or a D3-selective radioligand).

  • This compound (or other competing ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of the this compound dilution.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the D3 receptor-containing membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • This compound.

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with serum-free medium containing IBMX and incubate for 30 minutes.

  • Add serial dilutions of this compound to the wells and incubate for 15 minutes.

  • Add a pre-determined concentration of forskolin to all wells except the basal control and incubate for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Visualizations

Dopamine D3 Receptor Signaling Pathway BP897 This compound (Partial Agonist) D3R Dopamine D3 Receptor BP897->D3R Binds Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D3 Receptor Signaling Pathway.

Control Experiment Workflow for this compound cluster_0 On-Target Validation cluster_1 Off-Target Assessment cluster_2 Outcome Experiment1 Treat with this compound Effect_Observed Effect Observed Experiment1->Effect_Observed Antagonist Pre-treat with D3 Antagonist (e.g., SB-277011A) BP897_Antagonist Treat with this compound Antagonist->BP897_Antagonist Effect_Blocked Effect Blocked/ Attenuated BP897_Antagonist->Effect_Blocked KO_Model Use D3 Receptor KO/KD Model BP897_KO Treat with this compound KO_Model->BP897_KO No_Effect No Effect BP897_KO->No_Effect OffTargetCells Use cells expressing only 5-HT1A, α1, or α2 receptors BP897_OffTarget Treat with this compound OffTargetCells->BP897_OffTarget OffTarget_Effect Off-Target Effect Observed/Not Observed BP897_OffTarget->OffTarget_Effect

Caption: Workflow for Validating this compound Effects.

References

Validation & Comparative

A Comparative Analysis of BP 897 and SB-277011A in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent dopamine (B1211576) D3 receptor (D3R) ligands, BP 897 and SB-277011A, and their performance in various animal models of substance use disorder. The dopamine D3 receptor, concentrated in the brain's limbic regions, is a key target for addiction pharmacotherapy due to its role in motivation, reinforcement, and drug-seeking behavior.[1][2] Understanding the distinct pharmacological profiles of this compound, a D3R partial agonist, and SB-277011A, a selective D3R antagonist, is critical for advancing the development of novel treatments for addiction.

Pharmacological Profiles

This compound is characterized as a potent D3R partial agonist, exhibiting high selectivity for the D3 receptor over the D2 receptor (approximately 70-fold).[2][3] Its intrinsic activity has been debated, with some studies showing agonist properties and others antagonist effects depending on the functional assay used.[3][4] It also shows moderate affinity for serotonin (B10506) 5-HT1A and adrenergic receptors.[3]

SB-277011A is a highly selective D3R antagonist with a selectivity of 80- to 120-fold for D3 over D2 receptors and over 100-fold selectivity against a wide panel of other CNS targets.[5][6] It is orally bioavailable and readily crosses the blood-brain barrier, making it a valuable tool for preclinical research.[6]

Comparative Data in Addiction Models

The following tables summarize the quantitative effects of this compound and SB-277011A across several standard preclinical models of addiction.

Table 1: Effects on Reinstatement of Drug-Seeking Behavior (Relapse Models)
Drug of Abuse Reinstatement Trigger Compound Dose (mg/kg, i.p.) Effect on Active Lever Presses (% Inhibition) Source
Cocaine Drug-Associated CuesSB-277011A 6, 12, 24↓ 35%, 65%, 85% (Dose-dependent)[7]
This compound 0.1, 1.0No significant effect[7]
3.0↓ ~70%[7]
Foot-shock StressSB-277011A Not specifiedDose-dependent decrease[4]
Nicotine (B1678760) Drug-Associated CuesSB-277011A 1, 3, 10Blocked reinstatement[8][9]
This compound Not specifiedNo effect[8][9]
Methamphetamine Drug PrimeSB-277011A Not specifiedSignificantly inhibited reinstatement[10]
Alcohol Drug-Associated CuesSB-277011A & This compound Not specifiedDose-dependent reduction[11]
Table 2: Effects on Drug Self-Administration (Drug-Taking Models)
Drug of Abuse Reinforcement Schedule Compound Dose (mg/kg, i.p.) Effect on Break-Point / Reinforcers Source
Cocaine Progressive-Ratio (PR)SB-277011A 3, 12, 24↓ Dose-dependent lowering of break-point[5][6]
This compound Not specifiedReduces cocaine self-administration[3]
Methamphetamine Progressive-Ratio (PR)SB-277011A Not specifiedSignificantly lowered the break-point[10]
Nicotine Progressive-Ratio (PR)SB-277011A 56↓ Decreased number of reinforcers (confounded by motor effects)[12]
Fixed-Ratio 5 (FR5)This compound Not specifiedNo effect on nicotine-taking[8][9]
This compound Alone Self-AdministrationThis compound 0.3-30 µg/kg (i.v.)Not self-administered (in rhesus monkeys)[13]
Table 3: Effects on Brain Stimulation Reward (BSR) Models
Condition Compound Dose (mg/kg, i.p.) Effect on BSR Threshold Source
Methamphetamine-Enhanced BSR SB-277011A 12↑ Attenuated METH-induced lowering of threshold[5][14]
24No effect ("dose-window" effect)[5][14]
This compound 0.1 - 5.0↑ Dose-dependently attenuated METH-induced lowering[5][14]
BSR (Alone) SB-277011A Tested dosesNo effect[5][14]
This compound 10↑ Inhibited BSR (shifted curve to the right), suggesting aversive effects[5][14]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the theoretical mechanism of action of D3R ligands in the mesolimbic pathway and a typical experimental design used to test their efficacy.

D3R_Signaling_Pathway cluster_VTA VTA cluster_NAc Nucleus Accumbens (NAc) VTA Dopaminergic Neuron DA Dopamine (DA) VTA->DA Release Postsynaptic Postsynaptic Neuron Reward Drug Reinforcement & Reward Postsynaptic->Reward D3_Post Postsynaptic D3 Receptor D3_Post->Postsynaptic Modulates Activity D3_Pre Presynaptic D3 Autoreceptor D3_Pre->VTA Inhibits DA Release (-) DA->D3_Post Binds to DA->D3_Pre Binds to Drugs Drugs of Abuse Drugs->DA ↑ Increases DA Release (+) Compounds This compound (Partial Agonist) SB-277011A (Antagonist) Compounds->D3_Post Blocks/Modulates DA Signal Compounds->D3_Pre Blocks/Modulates DA Signal Reinstatement_Workflow cluster_phase1 Phase 1: Self-Administration Training cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test SA Rats learn to press a lever to receive drug infusions (e.g., cocaine) paired with a cue (light/tone). EXT Lever pressing no longer delivers the drug or the cue. Responding decreases to low levels. SA->EXT Acquisition Criterion Met Treatment Pre-treatment with This compound or SB-277011A (or Vehicle) EXT->Treatment Extinction Criterion Met TEST Rats are exposed to a trigger: - Drug-associated cues - A small 'priming' dose of the drug - A stressor (e.g., foot-shock) RESULT Measure of relapse: Increased pressing on the previously active lever. TEST->RESULT Treatment->TEST Administer Compound

References

A Comparative Analysis of BP 897 and NGB 2904 on Dopamine Release Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological effects of two selective dopamine (B1211576) D3 receptor ligands, BP 897 and NGB 2904, with a specific focus on their influence on dopamine release. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The dopamine D3 receptor has emerged as a significant target for the development of therapeutics for substance use disorders and other neuropsychiatric conditions. This compound, a D3 receptor partial agonist, and NGB 2904, a D3 receptor antagonist, represent two key pharmacological approaches to modulating the dopamine system via this receptor. Understanding their distinct effects on dopamine neurotransmission is crucial for advancing drug discovery efforts.

Pharmacological Profiles

This compound and NGB 2904 exhibit high affinity and selectivity for the dopamine D3 receptor, yet their differing intrinsic activities lead to distinct downstream effects on dopamine signaling.

This compound: The D3 Receptor Partial Agonist

This compound acts as a partial agonist at the dopamine D3 receptor, meaning it has a lower intrinsic efficacy compared to the full agonist, dopamine. Its functional outcome can vary depending on the surrounding dopaminergic tone. In environments with low dopamine levels, this compound can act as an agonist, stimulating the receptor. Conversely, in the presence of high dopamine concentrations, it can act as an antagonist by competing with the endogenous neurotransmitter. Some studies have indicated that this compound can inhibit the firing rate of dopaminergic neurons, which would suggest a potential to decrease overall dopamine release.

NGB 2904: The D3 Receptor Antagonist

NGB 2904 is a selective antagonist of the dopamine D3 receptor. It binds to the receptor without activating it, thereby blocking the effects of endogenous dopamine. A primary mechanism through which NGB 2904 is thought to influence dopamine release is by blocking presynaptic D3 autoreceptors. These autoreceptors typically provide a negative feedback signal to inhibit further dopamine synthesis and release. By antagonizing these receptors, NGB 2904 is hypothesized to disinhibit the neuron, leading to an increase in dopamine release.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and NGB 2904, focusing on their binding affinities and their effects in relevant preclinical models that reflect dopamine system modulation.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D3Dopamine D25-HT1Aα1-adrenergicα2-adrenergic
This compound 0.9264.4 (70-fold selectivity for D3)846083
NGB 2904 ~1.0>150 (primate), >800 (rat)>1000>1000>1000

Note: Data compiled from multiple sources. Selectivity is expressed as the ratio of Ki values (Ki D2 / Ki D3).

Table 2: Effects on Dopamine-Mediated Behaviors

Experimental ParadigmThis compound EffectNGB 2904 Effect
Cocaine Self-Administration Reduces cocaine-seeking behavior.Inhibits cocaine self-administration under a progressive-ratio schedule.
Conditioned Place Preference (CPP) Blocks the expression of amphetamine-induced CPP.Attenuates methamphetamine-enhanced brain stimulation reward.
Brain Stimulation Reward (BSR) At high doses, can produce aversive-like effects.Attenuates methamphetamine-enhanced BSR with no intrinsic rewarding effects.

Signaling Pathways and Experimental Workflows

To visualize the theoretical mechanisms and experimental approaches discussed, the following diagrams are provided.

G Figure 1: Proposed Signaling Pathway of D3 Ligands on Dopamine Release cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_Autoreceptor D3 Autoreceptor Dopamine->D3_Autoreceptor Binds & Activates Release Dopamine Release (Exocytosis) D3_Autoreceptor->Release Inhibits (-) Synthesis Dopamine Synthesis D3_Autoreceptor->Synthesis Inhibits (-) BP897 This compound (Partial Agonist) BP897->D3_Autoreceptor Partial Activation/ Antagonism NGB2904 NGB 2904 (Antagonist) NGB2904->D3_Autoreceptor Blocks (-) Released_Dopamine Released Dopamine Release->Released_Dopamine Increases Extracellular Dopamine Postsynaptic_Receptors Postsynaptic Dopamine Receptors Released_Dopamine->Postsynaptic_Receptors Signal Postsynaptic Signal Postsynaptic_Receptors->Signal

Figure 1: Proposed Signaling Pathway of D3 Ligands on Dopamine Release

G Figure 2: Experimental Workflow for In Vivo Microdialysis cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Stereotaxic Mounting Guide_Implant Guide Cannula Implantation (e.g., Nucleus Accumbens) Animal_Prep->Guide_Implant Recovery Post-operative Recovery Guide_Implant->Recovery Probe_Insert Microdialysis Probe Insertion Recovery->Probe_Insert After Recovery Period Perfusion Perfusion with aCSF Probe_Insert->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Systemic Administration (this compound or NGB 2904) Baseline->Drug_Admin Post_Drug_Samples Post-treatment Sample Collection Drug_Admin->Post_Drug_Samples HPLC HPLC-ECD Analysis of Dopamine in Dialysate Post_Drug_Samples->HPLC Quantification Quantification of Dopamine Levels HPLC->Quantification Stats Statistical Analysis Quantification->Stats

Unveiling the Dopamine D3 Receptor Selectivity of BP 897: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise validation of a compound's selectivity is paramount. This guide provides an objective comparison of BP 897's dopamine (B1211576) D3 receptor selectivity against other key research compounds, supported by experimental data and detailed methodologies.

This compound is a well-established pharmacological tool recognized for its high affinity for the dopamine D3 receptor. However, its functional profile has been a subject of discussion in scientific literature, with reports classifying it as both a partial agonist and an antagonist depending on the experimental context.[1][2] This guide delves into the quantitative data that defines its selectivity and compares it with other notable D3 receptor ligands: SB-277011A and NGB 2904, which are generally characterized as selective D3 receptor antagonists.[3][4]

Comparative Binding Affinities: this compound and Alternatives

The selectivity of a compound is primarily determined by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound, SB-277011A, and NGB 2904 for human dopamine D2 and D3 receptors.

CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity RatioReference(s)
This compound 0.9261~66[1][5]
SB-277011A ~1.12 (pKi 7.95-8.0)~100 (pKi 6.0)~89[6][7]
NGB 2904 1.4217~155[8][9]

Note: pKi values were converted to Ki (nM) for direct comparison using the formula Ki = 10^(-pKi) * 10^9.

This data clearly illustrates that while all three compounds exhibit high affinity for the D3 receptor, NGB 2904 displays the highest selectivity over the D2 receptor, followed by SB-277011A and then this compound.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its canonical signaling pathway involves coupling to inhibitory G proteins (Gi/o). Upon activation by an agonist, the D3 receptor initiates a cascade of intracellular events.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein (αβγ) D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Downstream Downstream Cellular Effects Ion_Channel->Downstream Influences Dopamine Dopamine (Agonist) Dopamine->D3R Binds to ATP ATP ATP->AC cAMP->Downstream Regulates Experimental_Workflow cluster_workflow Workflow for D3 Receptor Selectivity Validation A 1. Receptor Preparation (Stable cell lines expressing D2 & D3 receptors) B 2. Primary Screening: Radioligand Binding Assay A->B C Determine Ki at D2 and D3 Receptors B->C D Calculate D2/D3 Selectivity Ratio C->D E 3. Functional Characterization: GTPγS or cAMP Assay D->E F Determine Agonist/Antagonist Profile (EC50/IC50 and Emax) E->F G 4. Data Analysis & Comparison F->G H Compare selectivity and functional profile to reference compounds G->H

References

A Comparative Analysis of BP 897 in Addiction Research: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of BP 897, a dopamine (B1211576) D3 receptor partial agonist, with other pharmacological agents in the context of cocaine addiction. This analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key biological and experimental pathways.

This compound has emerged as a compound of interest in addiction research due to its unique pharmacological profile. As a partial agonist at the dopamine D3 receptor, it offers a nuanced approach to modulating the brain's reward system, which is critically implicated in substance use disorders. This guide will delve into the preclinical evidence supporting its potential, comparing its performance against established and emerging alternative treatments.

Quantitative Efficacy Comparison

The following tables summarize the preclinical efficacy of this compound and comparator drugs in animal models of cocaine addiction. These data highlight the relative potencies and effects on key addiction-related behaviors such as drug self-administration and relapse.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D3Dopamine D25-HT1AAdrenergic α1Adrenergic α2Primary Mechanism
This compound 0.92 [1][2]64.4 (70-fold selectivity for D3)[1][2]84[1][2]60[1][2]83[1][2]D3 Partial Agonist
SB-277011A~1 (pKi 7.95-8.0)~100 (pKi 6.0)>1000>1000>1000D3 Antagonist
NGB 29041.4217 (155-fold selectivity for D3)---D3 Antagonist
Buspirone (B1668070)~98-~14--5-HT1A Partial Agonist / D3/D4 Antagonist
Topiramate (B1683207)-----GABA Facilitation / Glutamate Antagonism
N-Acetylcysteine-----Glutamate Homeostasis Modulator

Table 2: Preclinical Efficacy in Cocaine Addiction Models

CompoundAnimal ModelExperimental ParadigmDose RangeKey Findings
This compound RatCue-Induced Reinstatement1-3 mg/kg, i.p.Reduces cocaine-seeking behavior[1][2]. A dose of 3 mg/kg produced a 70% inhibition of cue-induced reinstatement.[3]
Rhesus MonkeyCocaine Self-Administrationup to 30 µg/kg, i.v.Reduces cocaine self-administration.[1][2]
MouseDiscriminative Stimulus Effects0.01-17 mg/kg i.p.Attenuates the discriminative stimulus effects of cocaine.[4]
SB-277011ARatCocaine Self-Administration (Progressive Ratio)6-24 mg/kg, i.p.Dose-dependently lowered the breakpoint for cocaine self-administration.[5]
RatCue-Induced Reinstatement6-24 mg/kg, i.p.Dose-dependent inhibition of cue-induced reinstatement (35-85% reduction).[3]
NGB 2904RatCocaine Self-Administration (Progressive Ratio)1-5 mg/kg, i.p.Significantly lowered the breakpoint for cocaine self-administration.[6]
RatCue-Induced Reinstatement0.1-5 mg/kg, i.p.Dose-dependent attenuation of cue-induced reinstatement (30-70% reduction).[3]
BuspironeRatCue-Induced Reinstatement1-3 mg/kg, i.p.Significantly attenuated cocaine cue-induced reinstatement (57-71% reduction).[7]
Rhesus MonkeyCocaine Self-Administration0.32-0.56 mg/kg/h, i.v. (chronic)Significantly reduced responding for cocaine.[8]
TopiramateRatEthanol-Cocaine Co-Administration-Dose-dependently prevented cocaine-induced increases in ethanol (B145695) self-administration.[9][10]
HumanCocaine Craving & Preference100 mg, twice dailyReduced cocaine craving and the monetary value of high-dose cocaine.[11]
N-AcetylcysteineRatCocaine-Primed Reinstatement60-100 mg/kg, i.p. (chronic)Blunted cocaine-seeking in multiple relapse models.[12]
HumanCocaine Craving & Relapse2400 mg/dayIn abstinent individuals, increased time to relapse and lowered craving.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are synthesized protocols for two key preclinical models used to evaluate the efficacy of anti-addiction medications.

Cocaine Self-Administration in Rats

This model assesses the reinforcing properties of a drug and the motivation of the animal to seek it.

  • Subjects: Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment, are individually housed with ad libitum access to food and water unless otherwise specified.

  • Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein, which is passed subcutaneously to an exit port on the back.

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump connected to the rat's catheter.

  • Training: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone). Presses on the "inactive" lever have no programmed consequences. Training continues for approximately 10-14 days until a stable baseline of responding is established.

  • Reinforcement Schedules:

    • Fixed Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR1, FR5). This schedule is useful for assessing the acquisition and maintenance of drug-taking behavior.

    • Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the motivation to obtain the drug.

  • Drug Testing: Once a stable baseline of self-administration is achieved, the test compound (e.g., this compound) or vehicle is administered prior to the session to assess its effect on cocaine intake or the breakpoint on a PR schedule.

Cue-Induced Reinstatement of Cocaine Seeking in Rats

This model mimics relapse to drug-seeking behavior triggered by environmental cues previously associated with the drug.

  • Acquisition: Rats are first trained to self-administer cocaine as described above, with each infusion paired with a discrete cue (e.g., a light and tone).

  • Extinction: Following the acquisition phase, cocaine is no longer available. Lever presses still occur but are not reinforced with either cocaine or the conditioned cues. This phase continues for several days until the rate of lever pressing decreases to a predefined low level.

  • Reinstatement Test: Once the lever-pressing behavior is extinguished, the rats are returned to the operant chamber. The test compound or vehicle is administered, and then the conditioned cues (light and tone) are presented non-contingently or contingently upon a lever press, but no cocaine is delivered. An increase in pressing the previously active lever is interpreted as reinstatement of drug-seeking behavior.

Visualizing the Pathways

To further elucidate the mechanisms and processes involved in the action of this compound and its evaluation, the following diagrams are provided.

BP_897_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_Autoreceptor D3 Autoreceptor Dopamine->D3_Autoreceptor Inhibits Release Dopamine_Release Dopamine Release Synaptic_Dopamine Synaptic Dopamine Dopamine_Release->Synaptic_Dopamine D3_Postsynaptic Postsynaptic D3 Receptor Synaptic_Dopamine->D3_Postsynaptic Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D3_Postsynaptic->Signaling_Cascade Neuronal_Response Altered Neuronal Activity (Reduced Craving/Reward) Signaling_Cascade->Neuronal_Response BP897 This compound BP897->D3_Autoreceptor Partial Agonist (Modulates Release) BP897->D3_Postsynaptic Partial Agonist (Attenuates Dopamine's Effect)

Mechanism of this compound at the Dopamine D3 Receptor.

Experimental_Workflow cluster_test_day Reinstatement Test Day Start Start Catheter_Implantation Catheter Implantation Surgery Start->Catheter_Implantation Recovery Post-Surgery Recovery (5-7 days) Catheter_Implantation->Recovery Self_Administration Cocaine Self-Administration Training (FR Schedule, ~14 days) Recovery->Self_Administration Extinction Extinction Phase (No Cocaine/Cues, ~7-10 days) Self_Administration->Extinction Reinstatement Reinstatement Test Extinction->Reinstatement Data_Analysis Data Analysis (Lever Presses) Reinstatement->Data_Analysis End End Data_Analysis->End Drug_Administration Administer Test Compound (e.g., this compound) or Vehicle Cue_Presentation Present Cocaine-Associated Cues Drug_Administration->Cue_Presentation

Preclinical Workflow for Cue-Induced Reinstatement.

Conclusion

The preclinical data presented in this guide suggest that this compound holds promise as a potential pharmacotherapy for cocaine addiction. Its efficacy in reducing cocaine-seeking and self-administration behaviors in animal models is comparable to that of selective D3 receptor antagonists, while its partial agonist activity may offer a more modulatory effect on the dopamine system. Compared to treatments with different mechanisms of action, such as topiramate and N-acetylcysteine, this compound targets a more specific component of the reward pathway. Further clinical investigation is warranted to determine the translatability of these preclinical findings to human populations. This guide serves as a foundational resource for researchers to compare and contrast the available data on this compound and its alternatives, facilitating informed decisions in the ongoing development of novel treatments for substance use disorders.

References

A Comparative Guide to the Efficacy of BP 897 and Other Dopamine D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the dopamine (B1211576) D3 receptor (D3R) presents a promising target for therapeutic intervention in a range of neurological and psychiatric disorders. BP 897, a partial agonist for the D3R, has garnered significant interest. This guide provides a comprehensive comparison of the efficacy of this compound with other notable D3 receptor ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of D3 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of this compound and a selection of other D3 receptor ligands, including antagonists, partial agonists, and full agonists.

Table 1: Binding Affinity (Kᵢ in nM) at Dopamine D3 and D2 Receptors
LigandD3 Kᵢ (nM)D2 Kᵢ (nM)D3 vs D2 Selectivity (fold)Ligand Type
This compound 0.92[1][2][3]61[1]~70Partial Agonist
SB-277011A ~1.12 (pKi 7.95)[2]~112 (pKi ~5.95)~100Antagonist
NGB 2904 1.4[4]217[4]~155Antagonist
7-OH-DPAT 0.57[5]>114>200Full Agonist
PD-128907 2.3[6]-18 - 200 fold vs other DR subtypesFull Agonist
Pramipexole 0.5[7]3.9[7]~8Full Agonist
Ropinirole (B1195838) -29[6]D3 > D2Full Agonist
Rotigotine 0.7113.5~19Full Agonist
Cariprazine 0.085 - 0.3[8]0.49 - 0.71[8]~3-10Partial Agonist

Note: Kᵢ values can vary between studies depending on the experimental conditions and cell lines used.

Table 2: Functional Activity (EC₅₀/IC₅₀ and Eₘₐₓ)
LigandAssay TypeEC₅₀/IC₅₀ (nM)Eₘₐₓ (%)
This compound cAMP Inhibition1[9]-
Mitogenesis-Partial Agonist Activity
GTPγS BindingpIC₅₀ = 9.43 - 9.51Antagonist in this assay[3]
SB-277011A Quinpirole-induced acidificationpKᵦ = 8.3Antagonist
NGB 2904 Quinpirole-stimulated mitogenesisIC₅₀ = 5.0[4]Antagonist[4]
Ropinirole Extracellular acidificationpEC₅₀ = 8.4 (D3)Full Agonist[10]
Cariprazine cAMP InhibitionpEC₅₀ = 8.5871[1]
Inositol Phosphate ProductionpEC₅₀ = 8.530[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Radioligand Binding Assay

This assay determines the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human dopamine D3 or D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone, [¹²⁵I]Iodosulpride).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Unlabeled competing ligands (including this compound and other comparators).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of radioligand.

    • Varying concentrations of the unlabeled competitor ligand.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. For Gi-coupled receptors like D3, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Materials:

  • Cells stably expressing the human dopamine D3 receptor (e.g., CHO, HEK293).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test ligands (agonists, antagonists).

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to a suitable confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Ligand Treatment:

    • Agonist Mode: Add varying concentrations of the agonist ligand.

    • Antagonist Mode: Add a fixed concentration of an agonist in the presence of varying concentrations of the antagonist ligand.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for a specified time at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit protocol.

  • cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

    • Antagonist: Determine the IC₅₀ of the antagonist and calculate the pA₂ or Kᵦ value to quantify its potency.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the human dopamine D3 receptor and the relevant G protein (Gi/o).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test ligands (agonists, antagonists).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes.

    • GDP (to ensure G proteins are in their inactive state).

    • Varying concentrations of the agonist or antagonist ligand.

  • Pre-incubation: Pre-incubate the mixture to allow ligand binding to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the G protein activation and binding reaction.

  • Incubation: Incubate at 30°C for a defined period.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and measure the bound radioactivity as described previously.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the ligand concentration to determine the EC₅₀ and Eₘₐₓ for agonists, or the IC₅₀ for antagonists.

Signaling Pathways and Experimental Workflows

Visual representations of the D3 receptor signaling pathway and a typical experimental workflow aid in understanding the mechanisms of action and the experimental design.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist D3R Dopamine D3 Receptor Agonist->D3R Binds G_protein Gαi/o Gβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors (e.g., PKA, ERK, Ion Channels) cAMP->Downstream Regulates

Dopamine D3 receptor signaling pathway.

Experimental_Workflow A 1. Cell Culture & Membrane Preparation B 2. Assay Setup (Ligands, Radioligand/GTPγS, Membranes) A->B C 3. Incubation B->C D 4. Separation of Bound/Free (Filtration) C->D E 5. Detection (Scintillation Counting) D->E F 6. Data Analysis (Ki, EC50, Emax) E->F

General workflow for binding and functional assays.

References

BP 897: A Dual-Profile Ligand at the Dopamine D3 Receptor—Pure Partial Agonist or a Compound with Antagonist Properties?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the pharmacological data reveals that BP 897 is not a pure partial agonist at the dopamine (B1211576) D3 receptor but exhibits a complex profile characterized by both partial agonist and antagonist activities. This dualistic nature is highly dependent on the specific experimental conditions and the signaling pathway being assayed. This guide provides a comparative analysis of this compound with a full D3 agonist, quinpirole (B1680403), and a selective D3 antagonist, SB-277011A, supported by experimental data to elucidate its nuanced mechanism of action for researchers, scientists, and drug development professionals.

Comparative Pharmacological Data

The pharmacological profile of this compound at the dopamine D3 receptor, in comparison to the full agonist quinpirole and the antagonist SB-277011A, is summarized below. The data highlights the variable functional activity of this compound.

CompoundLigand ClassBinding Affinity (Ki, nM) at D3 ReceptorFunctional Activity (EC50/IC50/pKb) at D3 ReceptorIntrinsic Activity (Emax) Relative to Full Agonist
This compound Partial Agonist / Antagonist0.92[1]EC50: 1 nM (cAMP)[1] / pIC50: 9.51 (GTPγS) / pKb: 9.43 (microphysiometry)Partial Agonist in cAMP assays; Devoid of intrinsic activity (acts as antagonist) in GTPγS and microphysiometry assays.[1]
Quinpirole Full Agonist~1-5 nMEC50: ~10-50 nM (varies by assay)100% (by definition)
SB-277011A Antagonist~1 nM (pKi 7.95-8.40)[2][3]pKb: 8.3 (microphysiometry)Not Applicable (Antagonist)

Elucidating the Dual Activity of this compound: Influence of Experimental Assay

The classification of this compound as either a partial agonist or an antagonist is contingent on the functional assay employed. This suggests that this compound may stabilize distinct receptor conformations, leading to differential engagement with downstream signaling pathways.

  • As a Partial Agonist: In assays measuring the inhibition of cyclic AMP (cAMP) accumulation, this compound demonstrates clear partial agonist activity.[1] It mimics the effect of the endogenous ligand dopamine to a certain degree, but with lower maximal efficacy than a full agonist.

  • As an Antagonist: Conversely, in functional assays such as those measuring guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding or microphysiometry (agonist-induced acidification rate), this compound is devoid of intrinsic activity.[1] In these contexts, it acts as a potent antagonist, effectively blocking the signaling induced by full agonists like dopamine or quinpirole.

This functional selectivity is a critical consideration for the therapeutic application and preclinical evaluation of this compound and similar compounds.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors, most notably inhibiting adenylyl cyclase, which results in decreased intracellular cAMP levels. Partial agonists like this compound can weakly activate this pathway, while in certain contexts, it can also occupy the receptor without initiating this signaling cascade, thereby blocking the action of full agonists.

D3_Signaling_Pathway Dopamine D3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D3R Dopamine D3 Receptor G_protein Gi/o Protein (αβγ-GDP) D3R->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Full Agonist (e.g., Dopamine, Quinpirole) Agonist->D3R Binds & Fully Activates BP897_agonist This compound (Partial Agonist) BP897_agonist->D3R Binds & Partially Activates Antagonist Antagonist (e.g., SB-277011A) Antagonist->D3R Binds & Blocks BP897_antagonist This compound (Antagonist) BP897_antagonist->D3R Binds & Blocks G_alpha_GTP->AC Inhibits G_beta_gamma->AC Modulates ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: Dopamine D3 Receptor Signaling via Gi/o protein, illustrating agonist, partial agonist, and antagonist actions.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the dopamine D3 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the D3 receptor (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound, quinpirole, or SB-277011A) are added to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional agonist or antagonist activity of a compound by quantifying its effect on intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the dopamine D3 receptor are cultured and seeded in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Forskolin (B1673556) Stimulation: To measure the inhibitory effect of D3 receptor activation (via Gi coupling), adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP.

  • Compound Addition:

    • Agonist Mode: Increasing concentrations of the test compound are added to determine its ability to inhibit forskolin-stimulated cAMP accumulation.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound before the addition of a fixed concentration of a full agonist (e.g., quinpirole).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: EC50 values are calculated for agonists (concentration producing 50% of maximal inhibition of cAMP production), and IC50 or pKb values are determined for antagonists. Emax is calculated as the maximal response relative to a full agonist.

[³⁵S]GTPγS Binding Assay

Objective: To directly measure G protein activation following receptor stimulation.

Methodology:

  • Membrane Preparation: As with the radioligand binding assay, membranes from cells expressing the D3 receptor are used.

  • Incubation Mixture: The membranes are incubated in a buffer containing GDP (to ensure G proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • G Protein Activation: Agonist binding to the D3 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.

  • Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

  • Quantification: The amount of radioactivity on the filters is quantified by scintillation counting, which corresponds to the level of G protein activation.

  • Data Analysis: For agonists, the EC50 (potency) and Emax (efficacy) for stimulating [³⁵S]GTPγS binding are determined. For antagonists, the ability to inhibit agonist-stimulated binding is measured to calculate an IC50 or pKb. In the case of this compound, it shows no stimulation (Emax ≈ 0) and antagonizes the effect of a full agonist.[1]

References

Replicating Key Findings of BP 897 Studies on Cocaine Addiction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key findings from preclinical studies on BP 897, a selective dopamine (B1211576) D3 receptor partial agonist investigated for its therapeutic potential in cocaine addiction. We will delve into its performance against alternative compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental designs.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of cocaine addiction. Its primary mechanism of action is as a partial agonist at the dopamine D3 receptor, a target implicated in the reinforcing and incentive motivational effects of drugs of abuse. Key findings from seminal studies, notably Pilla et al. (1999), indicate that this compound can selectively reduce cocaine-seeking behavior without producing rewarding effects on its own. This guide will compare these findings with data from other D3 receptor ligands and alternative therapeutic strategies.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from key preclinical studies, comparing the in vitro binding affinities and in vivo behavioral effects of this compound with other relevant compounds.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference
This compound Dopamine D3 Receptor 0.92 Partial Agonist [1][2]
Dopamine D2 Receptor61 - 70Weak Partial Agonist/Antagonist[1][2]
5-HT1A Receptor84Agonist[1]
Buspirone (B1668070)Dopamine D2/D3 ReceptorsD2: ~100, D3: ~30Antagonist[3]
5-HT1A Receptor~20Partial Agonist[3]
SB-277011-ADopamine D3 Receptor1.1Antagonist[4]
Dopamine D2 Receptor>1000-[4]

Table 2: In Vivo Behavioral Effects in Rodent Models of Cocaine Seeking

CompoundModelDose Range (mg/kg)Effect on Cocaine SeekingReference
This compound Cue-Induced Reinstatement 1 - 3 Reduces reinstatement [2]
Conditioned Place Preference (Expression)1 - 2Blocks expression[5]
SB-277011-ACue-Induced Reinstatement (Nicotine)1 - 10Blocks reinstatement[4]

Table 3: In Vivo Behavioral Effects in Non-Human Primate Models of Cocaine Self-Administration

CompoundModelDose Range (µg/kg, i.v.)Effect on Cocaine Self-AdministrationReference
This compound Self-Administration 0.3 - 30 Reduces self-administration [1][6]
Not self-administered alone[6]
BuspironeSelf-Administration320 - 560 (µg/kg/h, i.v.)Reduces self-administration[7]
PG01037 (D3 Antagonist)Food-Cocaine Choice1.0 - 5.6 (mg/kg, i.v.)Shifts choice from cocaine to food (acute)[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, allowing for replication and critical evaluation of the findings.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of compounds for dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a compound at G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

  • Reaction Mixture: Membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: The mixture is incubated to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the Gα subunit.

  • Termination and Filtration: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists or the IC50 for antagonists.

Cocaine Self-Administration in Rhesus Monkeys

Objective: To assess the reinforcing effects of cocaine and the ability of a test compound to modulate these effects.

Methodology:

  • Subjects: Rhesus monkeys are surgically implanted with intravenous catheters.

  • Apparatus: Monkeys are placed in operant chambers equipped with two levers.

  • Training: Monkeys are trained to press one lever to receive an intravenous infusion of cocaine (e.g., 0.03-0.1 mg/kg/infusion) under a specific schedule of reinforcement (e.g., Fixed-Ratio). The second lever is inactive.

  • Baseline: Stable cocaine self-administration is established.

  • Treatment: The test compound (e.g., this compound) is administered prior to the self-administration session.

  • Data Collection: The number of cocaine infusions earned is recorded.

  • Dose-Response Curve: The effects of a range of doses of the test compound on the cocaine dose-response curve are determined.

Cue-Induced Reinstatement of Cocaine-Seeking in Rats

Objective: To model relapse to drug-seeking behavior and evaluate the efficacy of a test compound in preventing it.

Methodology:

  • Acquisition: Rats are trained to self-administer cocaine, with each infusion paired with a discrete cue (e.g., a light and/or tone).

  • Extinction: Cocaine and the associated cues are withheld, and lever pressing is allowed to extinguish.

  • Treatment: The test compound is administered before the reinstatement test.

  • Reinstatement Test: The rats are placed back in the operant chambers, and the discrete cues previously paired with cocaine are presented without the drug.

  • Data Collection: The number of presses on the previously active lever is recorded as a measure of cocaine-seeking.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the dopamine D3 receptor signaling pathway and the experimental workflows described above.

Dopamine_D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates BP_897 This compound BP_897->D3R Partially Activates DAT->Dopamine Increases Extracellular G_protein Gi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt G_protein->Akt Activates ERK ERK1/2 G_protein->ERK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits pAkt p-Akt Akt->pAkt Phosphorylation Downstream_Effects Regulation of Gene Expression & Neuronal Plasticity pAkt->Downstream_Effects pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Downstream_Effects

Dopamine D3 Receptor Signaling Pathway

Cocaine_Self_Administration_Workflow cluster_phase1 Phase 1: Training cluster_phase2 Phase 2: Treatment & Testing cluster_phase3 Phase 3: Data Analysis Training Train monkeys to self-administer cocaine via lever press Baseline Establish stable baseline of cocaine self-administration Training->Baseline Pretreatment Administer this compound or vehicle Baseline->Pretreatment Test Allow access to cocaine self-administration Pretreatment->Test Data_Collection Record number of cocaine infusions Test->Data_Collection Analysis Compare drug vs. vehicle effects on cocaine intake Data_Collection->Analysis

Cocaine Self-Administration Workflow

Cue_Induced_Reinstatement_Workflow cluster_acq Acquisition Phase cluster_ext Extinction Phase cluster_test Reinstatement Test Acquisition Rats learn to self-administer cocaine paired with cues (light/tone) Extinction Cocaine and cues are withheld; lever pressing decreases Acquisition->Extinction Treatment Administer this compound or vehicle Extinction->Treatment Reinstatement Present cues without cocaine Treatment->Reinstatement Measurement Measure lever pressing (seeking) Reinstatement->Measurement

References

Head-to-head comparison of BP 897 and cariprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two dopamine (B1211576) receptor modulators, BP 897 and cariprazine (B1246890). Both compounds exhibit high affinity for the dopamine D3 receptor, a key target in contemporary neuropsychopharmacology. While this compound has been primarily investigated for its potential in treating substance use disorders, cariprazine is an approved antipsychotic for schizophrenia and bipolar disorder. This document summarizes their pharmacological profiles, preclinical efficacy, and pharmacokinetic properties, supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

I. Overview and Mechanism of Action

This compound is a potent and selective partial agonist for the dopamine D3 receptor, with significantly lower affinity for the D2 receptor, where it acts as a weak antagonist.[1] Its development has been focused on the treatment of drug craving and relapse in addiction.[2]

Cariprazine is an atypical antipsychotic that functions as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor.[3][4] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[3][4] Cariprazine is approved for the treatment of schizophrenia and bipolar disorder.[5][6]

II. Quantitative Data Summary

Table 1: Receptor Binding Affinity (Ki, nM)
ReceptorThis compoundCariprazine
Dopamine D30.92[1]0.085-0.3[6]
Dopamine D261[1]0.49-0.71[6]
Serotonin 5-HT1A84[7]1.4-2.6[6]
Serotonin 5-HT2A-18.8[6]
Serotonin 5-HT2B-0.58-1.1[6]
Serotonin 5-HT2C>1000[1]134[6]
Adrenergic α160[7]155[6]
Histamine H1>1000[1]23.3[6]

Data presented as Ki values in nM. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity
AssayThis compoundCariprazine
Dopamine D3 ReceptorPartial Agonist (inhibits forskolin-induced cAMP accumulation with EC50 of 1 nM)[1]Partial Agonist (inhibits cAMP accumulation)[4]
Dopamine D2 ReceptorWeak Antagonist[1]Partial Agonist (inhibits cAMP accumulation)[4]
Serotonin 5-HT1A Receptor-Partial Agonist[4]
Serotonin 5-HT2B Receptor-Antagonist[4]
Table 3: Preclinical Behavioral Effects
ModelThis compoundCariprazine
Cocaine-Seeking Behavior (Rat)Reduces cocaine-seeking behavior (1 mg/kg, i.p.)[7]Reduces rewarding effect of cocaine (0.17 mg/kg) and attenuates relapse to cocaine seeking (ED50 = 0.2 mg/kg)[8]
Amphetamine-Induced Hyperactivity (Rat)-Attenuates PCP-induced locomotor activation (0.05, 0.2, and 0.8 mg/kg)[6]
Conditioned Place Preference (Amphetamine, Rat)Blocks expression of amphetamine-CPP (1.0 and 2.0 mg/kg)[9]-
Table 4: Pharmacokinetic Parameters (Rat)
ParameterThis compoundCariprazine
Bioavailability (Oral)Data not published[5]~52%[10]
Tmax (Oral)Data not published1-3 hours[10]
Half-life (t1/2)Data not published2-4 days (parent), 1-3 weeks (active metabolites)[11]
Protein BindingData not published91-97%[12]

III. Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of the compounds for various receptors.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells (e.g., CHO, HEK293) recombinantly expressing the target human receptor or from specific brain regions of rodents (e.g., rat striatum for D2/D3 receptors).[7][13]

    • Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]-spiperone for D2, [3H]-(+)-PHNO for D3) and various concentrations of the test compound (this compound or cariprazine).

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of the compounds at G-protein coupled receptors that modulate adenylyl cyclase.

  • General Protocol:

    • Cell Culture: Cells (e.g., CHO) stably expressing the human dopamine D2 or D3 receptor are cultured.

    • Assay: Cells are pre-incubated with the test compound at various concentrations.

    • Stimulation: Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production. For antagonist testing, a known agonist is added along with the test compound.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

    • Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).[1][4]

Conditioned Place Preference (CPP)
  • Objective: To assess the rewarding or aversive properties of a drug and its potential to modulate the rewarding effects of other substances.[14][15]

  • General Protocol:

    • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

    • Pre-conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.

    • Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., amphetamine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment. To test the effect of this compound or cariprazine on the expression of CPP, the compound is administered before the test session. To test its effect on acquisition, it is co-administered with the drug of abuse during conditioning.

    • Test Session: In a drug-free state, animals are placed in the central compartment (in a three-compartment apparatus) or allowed free access to all compartments, and the time spent in each compartment is recorded.

    • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline is indicative of a conditioned place preference.

Locomotor Activity
  • Objective: To assess the effect of a compound on spontaneous or drug-induced locomotor activity, which can be an indicator of sedative or stimulant properties, or efficacy in models of psychosis.

  • General Protocol:

    • Apparatus: Open-field arenas equipped with automated photobeam detectors to track movement.

    • Habituation: Animals are placed in the arenas for a period to allow them to acclimate to the new environment.

    • Drug Administration: Animals are administered the test compound (this compound or cariprazine) or a vehicle. To test for effects on drug-induced hyperactivity, a psychostimulant like phencyclidine (PCP) or amphetamine is administered after the test compound.

    • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration.

    • Data Analysis: The locomotor activity data is compared between treatment groups.

IV. Signaling Pathways and Experimental Workflows

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Gi Gαi D2R->Gi D3R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R Higher affinity for D3 Cariprazine->D3R BP897 This compound (Partial Agonist) BP897->D3R High Selectivity

Caption: Dopamine D2/D3 receptor signaling pathway and points of intervention for this compound and cariprazine.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (e.g., cAMP accumulation) (Determine EC50/IC50, Emax) Binding->Functional Analysis Head-to-Head Data Comparison Binding->Analysis Functional->Analysis PK Pharmacokinetic Studies (Determine Bioavailability, t1/2) Behavior Behavioral Models (e.g., CPP, Locomotor Activity) PK->Behavior PK->Analysis Behavior->Analysis

Caption: General experimental workflow for the preclinical comparison of pharmacological compounds.

V. Discussion and Conclusion

This guide provides a comparative overview of this compound and cariprazine based on available preclinical data. Both compounds are potent D3 receptor partial agonists, but they differ significantly in their selectivity and broader receptor interaction profiles.

This compound demonstrates high selectivity for the D3 receptor over the D2 receptor.[1] Its preclinical profile in animal models of addiction suggests potential therapeutic utility in this area by reducing the motivational salience of drug-associated cues.[7][9] However, the lack of published pharmacokinetic data and limited clinical development information makes a comprehensive assessment of its potential challenging.

Cariprazine , in contrast, has a broader pharmacological profile, acting as a partial agonist at both D2 and D3 receptors, as well as modulating serotonin receptors.[3][4] This multi-target engagement likely contributes to its efficacy in treating the complex symptoms of schizophrenia and bipolar disorder.[5][6] Its pharmacokinetic properties, including the presence of long-acting active metabolites, are well-characterized.[11]

References

Assessing the Translational Potential of BP 897: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for BP 897, a dopamine (B1211576) D3 receptor partial agonist, against selective D3 receptor antagonists, SB-277011A and NGB 2904. The objective is to furnish researchers with a comprehensive resource to evaluate the translational potential of this compound in the context of substance use disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a thorough understanding of the preclinical evidence.

Comparative Analysis of Receptor Binding Affinity

The therapeutic efficacy and potential side-effect profile of a drug are significantly influenced by its binding affinity and selectivity for its primary target and off-target receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and its comparators at various dopaminergic, serotonergic, and adrenergic receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)SB-277011A (pKi)SB-277011A (Ki, nM)NGB 2904 (Ki, nM)
Dopamine D3 0.92[1][2]7.95 - 8.0~1.12 - 1.261.4
Dopamine D2 61[3]6.0 - 6.4~398 - 1000217
Dopamine D1 >10,000-->10,000
Dopamine D4 >5,000-->5,000
Dopamine D5 --->10,000
5-HT1A 84[1][2]---
5-HT1B -<5.2>6310-
5-HT1D -5.010000-
5-HT2 ---223
α1-adrenergic 60[1][2]--642
α2-adrenergic 83[1][2]---

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. The Ki values for SB-277011A were calculated from the provided pKi values.

In Vivo Efficacy in Preclinical Models of Substance Abuse

The translational potential of a compound is heavily reliant on its efficacy in animal models that mimic aspects of human addiction. The following table summarizes the effects of this compound and its comparators in key preclinical models of cocaine-seeking behavior.

Preclinical ModelThis compoundSB-277011ANGB 2904
Cocaine Self-Administration Reduces cocaine self-administration in rhesus monkeys.[1][2]Reduces cocaine self-administration under specific schedules of reinforcement.Inhibits cocaine's rewarding effects.
Cue-Induced Reinstatement of Cocaine-Seeking Dose-dependently reduces cocaine-seeking behavior in rats.[1]Blocks cue-induced reinstatement of nicotine-seeking.Attenuates cue-induced reinstatement of drug-seeking behavior.
Conditioned Place Preference (CPP) Blocks the expression of amphetamine-induced CPP.Blocks the expression of cocaine-, nicotine-, and heroin-induced CPP.-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams were generated using Graphviz.

Dopamine_D3_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R BP_897 This compound (Partial Agonist) BP_897->D3R G_protein Gi/o Protein D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK G_protein->ERK Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability & Gene Expression PKA->Cellular_Response ERK->Cellular_Response

Dopamine D3 Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation Binding_Assay Receptor Binding Assays (Determine Ki) Functional_Assay Functional Assays (e.g., cAMP, GTPγS) Binding_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Self_Admin Drug Self-Administration (Reinforcing Properties) PK_PD->Self_Admin CPP Conditioned Place Preference (Rewarding Properties) Self_Admin->CPP Reinstatement Reinstatement Models (Relapse Potential) CPP->Reinstatement Data_Analysis Statistical Analysis of Behavioral & Molecular Data Reinstatement->Data_Analysis Translational_Potential Assessment of Translational Potential Data_Analysis->Translational_Potential

Preclinical Drug Evaluation Workflow

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human dopamine D2 or D3 receptors).

  • Radioligand specific for the receptor (e.g., [³H]spiperone for D2/D3 receptors).

  • Test compound (e.g., this compound, SB-277011A, NGB 2904) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known competing ligand.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cocaine Self-Administration in Rats

Objective: To assess the reinforcing properties of cocaine and the effect of a test compound on cocaine-taking behavior.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to a swivel system allowing for intravenous drug delivery.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat.

  • Acquisition of Self-Administration: Train the rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., illumination of the cue light). The inactive lever has no programmed consequences. Sessions are typically 2 hours daily for 10-14 days.

  • Treatment: Once a stable baseline of cocaine self-administration is established, administer the test compound (e.g., this compound) or vehicle prior to the self-administration session.

  • Data Collection: Record the number of presses on both the active and inactive levers.

  • Data Analysis: Compare the number of cocaine infusions earned and the pattern of responding between the test compound and vehicle treatment groups to determine if the compound alters the reinforcing effects of cocaine.

Conditioned Place Preference (CPP) in Rodents

Objective: To evaluate the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

Apparatus:

  • A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline): On the first day, allow the animal to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.

  • Conditioning: Over several days, pair one of the conditioning chambers with the administration of the drug (e.g., cocaine) and the other chamber with the administration of vehicle (e.g., saline). This is typically done by confining the animal to one chamber after receiving the drug and to the other chamber after receiving the vehicle on alternating days.

  • Test: Following the conditioning phase, place the animal in the central chamber in a drug-free state and allow it to freely access both conditioning chambers for a set period.

  • Data Collection: Record the time spent in each of the conditioning chambers.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. A significant decrease indicates a conditioned place aversion. To test the effect of a compound like this compound, it can be administered before the conditioning sessions to assess its effect on the acquisition of CPP, or before the test session to assess its effect on the expression of CPP.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BP 897

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents like BP 897 are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, a cautious approach is warranted. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, treating it as a hazardous chemical waste to ensure the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a laboratory coat, and chemical-resistant gloves. All handling of the solid compound should occur within a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Disposal Plan Summary

The recommended primary method for the disposal of this compound is through your institution's official hazardous waste management program. Given the lack of specific ecotoxicological data for this compound, it must be managed as chemical waste.

Key Disposal Parameters

ParameterGuidelineNotes
Waste Classification Hazardous Chemical WasteIn the absence of a specific SDS, this compound should be treated as hazardous.
Primary Disposal Route Institutional Hazardous Waste ProgramContact your institution's Environmental Health & Safety (EHS) office for specific procedures.
Secondary Containment RequiredThe waste container should be placed within a larger, shatter-proof container to prevent spills.
Waste Storage Designated Satellite Accumulation Area (SAA)Store waste in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Maximum Accumulation Time Consult Institutional GuidelinesAccumulation times are regulated and typically should not exceed one year.

Experimental Protocol: Waste Neutralization (Hypothetical)

While the primary recommendation is disposal via a certified hazardous waste program, a hypothetical neutralization protocol for a compound like this compound would involve chemical degradation. Note: This is a generalized example and should not be performed without a substance-specific, validated protocol.

Objective: To chemically alter this compound to a less hazardous form before disposal.

Materials:

  • This compound waste

  • Appropriate solvent (e.g., ethanol)

  • Degrading agent (e.g., sodium hypochlorite (B82951) solution, with caution and proper ventilation)

  • pH meter and neutralizing agents (e.g., sodium bicarbonate, dilute hydrochloric acid)

  • Stir plate and stir bar

  • Appropriate reaction vessel within a fume hood

Methodology:

  • Dissolve the this compound waste in a minimal amount of an appropriate solvent.

  • Slowly add the degrading agent to the solution while stirring continuously.

  • Monitor the reaction for any signs of off-gassing or excessive heat generation.

  • After the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), neutralize the solution to a pH between 6 and 8.

  • Dispose of the neutralized solution through the institutional chemical waste stream, clearly labeling the contents.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final removal by waste management services.

BP_897_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Documentation cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 transfer Transfer Waste to Primary Container fume_hood->transfer Step 3 label_waste Label Container with 'Hazardous Waste' & Contents transfer->label_waste Step 4 secondary Place in Secondary Containment label_waste->secondary Step 5 saa Move to Satellite Accumulation Area (SAA) secondary->saa Step 6 log Log Waste in Institutional Inventory saa->log Step 7 request Request Waste Pickup log->request Step 8 end End: Removal by EHS/Waste Management request->end Step 9

This compound Disposal Workflow Diagram

Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all applicable laws.[1][2][3] Always consult with your institution's EHS department to ensure that your disposal practices are in line with current regulations and institutional policies.[1]

References

Essential Safety and Logistical Information for Handling BP 897

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BP 897 is not publicly available. This document provides essential safety and logistical guidance based on best practices for handling potent, non-volatile neurochemical compounds. Researchers, scientists, and drug development professionals should use this information to supplement a thorough risk assessment conducted in accordance with their institution's safety protocols.

This compound is a potent and selective dopamine (B1211576) D3 receptor partial agonist used in scientific research.[1][2] Due to its high potency, appropriate safety measures are crucial to minimize exposure and ensure a safe laboratory environment.

Occupational Exposure and Potency

Without a specific Occupational Exposure Limit (OEL) for this compound, it is prudent to handle it as a highly potent compound. The Occupational Exposure Band (OEB) system categorizes chemicals based on their potential health risk. Given its high affinity for the D3 receptor, this compound would likely fall into a high OEB category, requiring stringent containment and handling procedures.

ParameterValueImplication for Handling
Binding Affinity (Ki) for Dopamine D3 Receptor 0.92 nM[1][2]Indicates high potency, requiring stringent containment to prevent exposure to even minute quantities.
Occupational Exposure Band (OEB) (Estimated) OEB 4 (1-10 µg/m³) or OEB 5 (<1 µg/m³)[3]Requires the use of engineering controls (e.g., ventilated balance enclosure, fume hood, or glove box) and comprehensive Personal Protective Equipment (PPE).
Primary Hazards Unknown, but at high doses, it has been reported to produce catalepsy in rats.[1][2]Assume high toxicity and handle with caution to avoid inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE for handling this compound. The following table outlines recommended PPE for various laboratory activities involving potent powders.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield - Disposable gown with long sleeves and closed cuffs - Two pairs of nitrile gloves - Disposable shoe coversHigh risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.
Solution Preparation - Chemical fume hood or other ventilated enclosure - Lab coat - Safety glasses with side shields or chemical splash goggles - Nitrile glovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills.
In Vitro / In Vivo Dosing - Lab coat - Safety glasses - Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.

Operational Plans: Step-by-Step Guidance for Handling this compound

This protocol provides a general framework for the safe handling of this compound powder in a laboratory setting.

1. Preparation and Pre-Handling:

  • Conduct a Risk Assessment: Before any new procedure, perform a thorough risk assessment that considers the quantity of this compound to be used, the potential for aerosolization, and the specific experimental steps.
  • Designate a Handling Area: All work with solid this compound should be performed in a designated area within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize exposure.
  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing supplies, solvents, and waste containers, are within the containment area.

2. Weighing and Aliquoting:

  • Don Appropriate PPE: Follow the PPE recommendations for "Weighing and Dispensing" outlined in the table above.
  • Tare the Weighing Vessel: Inside the containment device, place a tared weighing vessel on the analytical balance.
  • Transfer the Powder: Carefully transfer the desired amount of this compound to the weighing vessel using a chemical-resistant spatula. Avoid any actions that could generate dust.
  • Close the Primary Container: Securely close the primary container of this compound immediately after dispensing.
  • Record the Weight: Note the exact weight of the compound.

3. Solubilization:

  • Add Solvent: While still inside the containment device, carefully add the desired solvent to the vessel containing the this compound powder.
  • Ensure Complete Dissolution: Gently swirl or vortex the solution until the compound is fully dissolved.
  • Transfer to a Secondary Container: If necessary, transfer the solution to a clearly labeled, sealed secondary container.

4. Post-Handling and Decontamination:

  • Clean the Work Area: Decontaminate all surfaces within the containment area that may have come into contact with this compound. Use a cleaning solution appropriate for the compound (e.g., a mild detergent solution followed by a solvent rinse).
  • Decontaminate Equipment: Thoroughly clean all reusable equipment, such as spatulas and glassware, following established laboratory procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Waste - Collect in a clearly labeled, sealed hazardous waste container. - The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Potent Neurochemical").
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.
Contaminated PPE (e.g., gloves, gown) - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.
Liquid Waste (Solutions containing this compound) - Collect in a sealed, chemical-resistant waste container. - The container should be clearly labeled with the chemical name and approximate concentration.

General Disposal Guidelines:

  • Never dispose of this compound down the drain.

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the general workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_area Designate Handling Area prep_risk->prep_area prep_ppe Don PPE prep_area->prep_ppe handling_weigh Weigh Solid this compound prep_ppe->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve post_decon Decontaminate Work Area & Equipment handling_dissolve->post_decon post_doff Doff PPE post_decon->post_doff disp_waste Segregate & Label Waste post_doff->disp_waste disp_dispose Dispose via Approved Vendor disp_waste->disp_dispose

Caption: General workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BP 897
Reactant of Route 2
Reactant of Route 2
BP 897

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.